molecular formula C7H12ClN5 B3065111 Norazine CAS No. 3004-71-5

Norazine

Cat. No.: B3065111
CAS No.: 3004-71-5
M. Wt: 201.66 g/mol
InChI Key: KLJYRZOFJHYOCO-UHFFFAOYSA-N
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Description

Norazine is a useful research compound. Its molecular formula is C7H12ClN5 and its molecular weight is 201.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN5/c1-4(2)10-7-12-5(8)11-6(9-3)13-7/h4H,1-3H3,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJYRZOFJHYOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062774
Record name 6-Chloro-N-methyl-N'-isopropyl-1,3,5-triazine-2,4-diamine
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Molecular Weight

201.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3004-71-5
Record name 6-Chloro-N2-methyl-N4-(1-methylethyl)-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3004-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norazine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003004715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-methyl-N4-(1-methylethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Chloro-N-methyl-N'-isopropyl-1,3,5-triazine-2,4-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Norazine: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norazine is a synthetic chemical compound belonging to the triazine class of herbicides.[1] Its primary application is in the agricultural sector for the control of a wide range of broadleaf and grassy weeds. The herbicidal activity of this compound stems from its ability to inhibit photosynthesis in target plant species. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, analytical methods, and toxicological profile of this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 6-chloro-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine, is a chlorinated s-triazine. Its chemical structure is characterized by a triazine ring substituted with a chlorine atom, a methylamino group, and an isopropylamino group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₂ClN₅[1]
Molecular Weight 201.66 g/mol [1]
CAS Number 3004-71-5[1]
Appearance White crystalline solidAssumed based on related compounds
Melting Point 158 °C[1]
Boiling Point 329.54 °C (rough estimate)[1]
Density 1.2780 g/cm³ (rough estimate)[1]
Water Solubility 0.26 g/L (at 21 °C)[1]
pKa 2.27 (Predicted)[1]
LogP 2.4 (Predicted)
Experimental Protocols for Property Determination

2.1.1. Determination of Melting Point (Capillary Method)

  • Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt).

  • Procedure:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C/min.

    • The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point.

2.1.2. Determination of Water Solubility (Flask Method - OECD 105)

  • Apparatus: Constant temperature water bath, shaker, analytical balance, centrifuge, and a suitable analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of this compound is added to a known volume of distilled water in a flask.

    • The flask is sealed and agitated in a constant temperature water bath at 21 °C until equilibrium is reached (typically 24-48 hours).

    • The solution is then centrifuged to separate the undissolved solid.

    • A known volume of the clear supernatant is carefully removed and the concentration of this compound is determined using a validated HPLC-UV method.

    • The water solubility is expressed in g/L.

Synthesis of this compound

The synthesis of this compound is typically achieved through a stepwise nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms is temperature-dependent, allowing for a controlled sequential reaction.

Synthetic Pathway

G Synthetic Pathway of this compound cluster_reagents1 cluster_reagents2 Cyanuric_Chloride Cyanuric Chloride Intermediate_1 2,4-dichloro-6-(isopropylamino)- 1,3,5-triazine Cyanuric_Chloride->Intermediate_1 + Isopropylamine This compound This compound (6-chloro-4-N-methyl-2-N-propan-2-yl- 1,3,5-triazine-2,4-diamine) Intermediate_1->this compound + Methylamine Isopropylamine Isopropylamine Methylamine Methylamine Base_1 Base (e.g., NaHCO3) 0-5 °C Base_2 Base (e.g., NaHCO3) Room Temperature G Mechanism of this compound Action in Photosystem II cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA (Plastoquinone A) Pheo->QA QB_site QB Binding Site on D1 Protein QA->QB_site PQ Plastoquinone (PQ) QB_site->PQ Normal Electron Flow Electron_Transport_Blocked Electron Transport Blocked Light Light Light->P680 Excitation This compound This compound This compound->QB_site Binds to D1 Protein ROS_Formation Reactive Oxygen Species (ROS) Formation Electron_Transport_Blocked->ROS_Formation Cell_Damage Lipid Peroxidation & Membrane Damage ROS_Formation->Cell_Damage Plant_Death Plant Death Cell_Damage->Plant_Death G Workflow for this compound Analysis in Soil by HPLC-UV Sample_Collection 1. Soil Sample Collection Sample_Preparation 2. Air Drying & Sieving Sample_Collection->Sample_Preparation Extraction 3. Solvent Extraction (e.g., Methanol/Water) Sample_Preparation->Extraction Cleanup 4. Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis 5. HPLC-UV Analysis Cleanup->Analysis Quantification 6. Data Analysis & Quantification Analysis->Quantification G Logical Flow of an Acute Oral Toxicity Study (OECD 423) Start Start with Initial Dose Level Dose_Group Dose Group of Animals (e.g., 3 females) Start->Dose_Group Observation Observe for 14 days (Mortality & Clinical Signs) Dose_Group->Observation Decision Mortality Observed? Observation->Decision Stop_Higher Stop Testing (Toxicity Classified) Decision->Stop_Higher Yes Proceed_Higher Proceed to Confirm at Same Dose or Higher Dose Decision->Proceed_Higher No Stop_Lower Stop Testing (Low Toxicity) Decision->Stop_Lower No (at lowest dose) Proceed_Lower Proceed to Lower Dose Proceed_Lower->Dose_Group Proceed_Higher->Dose_Group

References

An In-depth Technical Guide to the Synthesis and Purification of Norazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Norazine (CAS No: 3004-71-5), a substituted s-triazine herbicide. The methodologies presented are based on established principles of s-triazine chemistry, specifically the sequential nucleophilic substitution of cyanuric chloride. This document is intended for a technical audience in research and development.

This compound, with the IUPAC name 6-chloro-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine, is a member of the triazine family of compounds.[1] These compounds are primarily recognized for their application in agriculture as herbicides. The mechanism of action for this compound involves the inhibition of photosynthesis in susceptible plant species by interfering with the electron transport chain within chloroplasts.[1]

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for its synthesis, handling, and analysis.

PropertyValueReference
CAS Number 3004-71-5[1]
IUPAC Name 6-chloro-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine[1]
Molecular Formula C₇H₁₂ClN₅[1]
Molecular Weight 201.66 g/mol [1]
Melting Point 158 °C[2]
Water Solubility 0.26 g/L (at 21 °C)[2]
pKa (Predicted) 2.27 ± 0.10[2]

Synthesis of this compound

The synthesis of asymmetrically substituted s-triazines like this compound is typically achieved through the sequential, temperature-controlled nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[3][4] The reactivity of the chlorine atoms decreases with each substitution, allowing for the stepwise introduction of different nucleophiles by carefully controlling the reaction temperature.[4][5]

The proposed synthesis of this compound involves a two-step reaction:

  • Monosubstitution: Reaction of cyanuric chloride with isopropylamine (B41738) at a low temperature.

  • Disubstitution: Subsequent reaction of the resulting dichlorotriazine intermediate with methylamine (B109427) at a higher temperature.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the well-established chemistry of s-triazine synthesis.[4][6][7]

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Isopropylamine

  • Methylamine (as a solution in a suitable solvent, e.g., THF or water)

  • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Acetone (B3395972) (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Toluene

  • Hydrochloric acid (HCl), 1M solution

  • Sodium chloride (NaCl) solution, saturated

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Crushed ice

  • Distilled water

Step 1: Synthesis of 2,4-dichloro-6-(isopropylamino)-1,3,5-triazine

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1.0 eq) in acetone (e.g., 200 mL per 0.1 mol of cyanuric chloride).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, prepare a solution of isopropylamine (1.0 eq) and potassium carbonate (1.1 eq) in water or acetone.

  • Add the isopropylamine solution dropwise to the stirred cyanuric chloride solution over a period of 1-2 hours, ensuring the temperature is maintained between 0-5 °C.[4][6] Maintaining this low temperature is crucial to prevent disubstitution.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the cyanuric chloride is consumed.

  • The resulting mixture containing the monosubstituted intermediate can be used directly in the next step or isolated by pouring the reaction mixture into ice water and filtering the precipitated solid.

Step 2: Synthesis of 6-chloro-N-methyl-N'-isopropyl-1,3,5-triazine-2,4-diamine (this compound)

  • To the reaction mixture from Step 1 (or the redissolved intermediate), add a solution of methylamine (1.0 eq) and potassium carbonate (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.

  • Stir the reaction mixture at this temperature for 4-6 hours. The second substitution requires a higher temperature due to the deactivation of the triazine ring by the first amino substituent.[4]

  • Monitor the reaction by TLC until the dichlorotriazine intermediate is consumed.

  • Once the reaction is complete, pour the mixture into a large volume of crushed ice with vigorous stirring.

  • Filter the resulting white precipitate, which is the crude this compound product.

  • Wash the crude product with cold water until the washings are neutral.

  • Dry the crude this compound under vacuum.

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Monosubstitution cluster_step2 Step 2: Disubstitution s1_start Dissolve Cyanuric Chloride in Acetone s1_cool Cool to 0-5 °C s1_start->s1_cool s1_add Add Isopropylamine/ K2CO3 solution dropwise s1_cool->s1_add s1_stir Stir at 0-5 °C for 2-4h s1_add->s1_stir s1_monitor Monitor by TLC s1_stir->s1_monitor s1_product 2,4-dichloro-6-(isopropylamino) -1,3,5-triazine s1_monitor->s1_product s2_add Add Methylamine/ K2CO3 solution s1_product->s2_add To next step s2_heat Warm to RT, then heat to 40-50 °C s2_add->s2_heat s2_stir Stir at 40-50 °C for 4-6h s2_heat->s2_stir s2_monitor Monitor by TLC s2_stir->s2_monitor s2_precipitate Pour into ice water s2_monitor->s2_precipitate s2_filter Filter and Wash s2_precipitate->s2_filter s2_dry Dry under vacuum s2_filter->s2_dry s2_product Crude this compound s2_dry->s2_product

Caption: Experimental Workflow for this compound Synthesis.

Purification of this compound

The crude this compound product can be purified by recrystallization or column chromatography to achieve high purity.

Experimental Protocol: Purification by Recrystallization
  • Select a suitable solvent or solvent system for recrystallization. Ethanol (B145695), toluene, or a mixture of ethanol and water are often effective for chlorotriazines.

  • Dissolve the crude this compound in a minimum amount of the hot solvent.

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.

  • Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified this compound crystals in a vacuum oven.

Experimental Protocol: Purification by Column Chromatography

For higher purity, this compound can be purified using silica (B1680970) gel column chromatography.

  • Prepare a slurry of silica gel in a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Purification_Workflow Purification Workflow for this compound cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography crude Crude this compound r_dissolve Dissolve in hot solvent crude->r_dissolve c_load Load sample onto silica gel column crude->c_load r_cool Slowly cool to crystallize r_dissolve->r_cool r_filter Vacuum filter crystals r_cool->r_filter r_wash Wash with cold solvent r_filter->r_wash r_dry Dry purified crystals r_wash->r_dry pure_product Pure this compound r_dry->pure_product c_elute Elute with solvent gradient c_load->c_elute c_collect Collect and analyze fractions c_elute->c_collect c_evaporate Combine pure fractions and evaporate solvent c_collect->c_evaporate c_evaporate->pure_product

Caption: Purification Workflow for this compound.

Analytical Methods for Characterization

The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.

Analytical TechniquePurposeExpected Results
Melting Point Assess purityA sharp melting point close to the literature value (158 °C) indicates high purity.
¹H NMR Structural elucidationThe spectrum should show signals corresponding to the protons of the isopropyl and methyl groups, as well as the N-H protons.
¹³C NMR Structural confirmationThe spectrum should show the expected number of carbon signals for the triazine ring and the alkyl substituents.
Mass Spectrometry (MS) Determine molecular weightThe mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (201.66 g/mol ).
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak in the chromatogram indicates a high degree of purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity and identity confirmationProvides separation and mass spectral data to confirm the identity and purity of the compound.[8][9]

Mechanism of Action: Inhibition of Photosystem II

This compound, like other s-triazine herbicides, acts by inhibiting photosynthesis. It specifically targets the D1 protein of the photosystem II (PSII) complex in the thylakoid membranes of chloroplasts. By binding to the quinone-binding site of the D1 protein, this compound blocks the electron flow from photosystem II, thereby halting the production of ATP and NADPH, which are essential for carbon fixation. This disruption of the photosynthetic electron transport chain ultimately leads to the death of the plant.

MoA_Pathway This compound's Mechanism of Action in Photosynthesis light Light Energy ps2 Photosystem II (PSII) light->ps2 pheo Pheophytin ps2->pheo qa QA (Plastoquinone) pheo->qa qb QB (Plastoquinone) D1 Protein Site qa->qb cytochrome Cytochrome b6f qb->cytochrome ps1 Photosystem I (PSI) cytochrome->ps1 atp_synthase ATP Synthase cytochrome->atp_synthase nadph NADPH ps1->nadph atp ATP atp_synthase->atp This compound This compound This compound->qb Blocks electron transfer

References

Norazine CAS number 3004-71-5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Norazine (CAS: 3004-71-5)

Introduction

This compound (CAS Number: 3004-71-5) is an asymmetrical s-triazine compound primarily recognized for its application as an agricultural herbicide.[1] Part of the triazine family, its chemical structure is characterized by a chlorinated triazine ring with distinct methyl and isopropylamino substituents.[1][2] This structural asymmetry was a deliberate design innovation aimed at optimizing herbicidal efficacy, soil mobility, and foliar absorption compared to its symmetrical predecessors.[1] this compound is effective against a variety of broadleaf and grassy weeds, making it a significant tool in crop management, particularly for crops like corn and soybeans.[1] Its mode of action involves the potent inhibition of photosynthesis in susceptible plant species.[1]

Chemical and Physical Properties

This compound is a solid compound with a defined set of physicochemical properties.[3][4] Its structure and properties are well-documented in chemical databases.

PropertyValueSource
IUPAC Name 6-chloro-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine[1][2]
Molecular Formula C₇H₁₂ClN₅[1][2][5][6]
Molecular Weight 201.66 g/mol [1][2]
CAS Number 3004-71-5[1][2][6]
Melting Point 158°C[3][7]
Boiling Point 329.54°C (estimated)[3][7]
Water Solubility 0.26 g/L (at 21°C)[3][7]
Density 1.2780 g/cm³ (estimated)[3][7]
pKa 2.27 ± 0.10 (Predicted)[3][7]
SMILES CC(C)NC1=NC(=NC(=N1)NC)Cl[1][2]
InChI Key KLJYRZOFJHYOCO-UHFFFAOYSA-N[1][6]

Biological Activity and Mechanism of Action

Primary Herbicidal Activity

This compound's efficacy as a herbicide stems from its ability to disrupt the photosynthetic electron transport chain in plants.[1] The primary target of this compound is the D1 protein, an essential component of the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[1]

Molecular Mechanism of Inhibition

The triazine ring of this compound acts as a structural mimic of plastoquinone, the natural substrate for the D1 protein.[1] This mimicry allows this compound to competitively bind to the plastoquinone-binding niche, known as the Q_B site, on the D1 protein.[1] This binding event physically blocks the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B), effectively halting the photosynthetic process. The interruption of the electron transport chain leads to a buildup of highly reactive oxygen species (ROS), which induce oxidative damage, trigger programmed cell death, and result in chlorosis, necrosis, and ultimately, the death of the plant.[1] Mutagenesis studies have confirmed that single amino acid substitutions within the Q_B binding site can confer resistance to triazine herbicides, highlighting the specificity of this molecular interaction.[1]

G cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo Light Energy (Photon) QA QA Site Pheo->QA Electron Transfer QB QB Site (on D1 Protein) QA->QB Normal Flow ROS Reactive Oxygen Species (ROS) (Oxidative Stress) QB->ROS Blocked e- Flow Causes Buildup This compound This compound This compound->QB Competitively Binds & Blocks QB Site Plastoquinone Plastoquinone (PQ) Plastoquinone->QB Binds to QB Site PlantDeath Chlorosis & Necrosis (Plant Death) ROS->PlantDeath Leads to

Caption: this compound's mechanism of action in plant chloroplasts.

Synthesis and Chemical Reactions

General Synthesis Protocol

The synthesis of this compound is characteristic of triazine derivatives and involves a controlled, stepwise approach to achieve its asymmetrical structure.[1] This method allows for precise placement of substituents, which is crucial for structure-activity relationship (SAR) studies.[1]

A typical synthesis pathway involves the reaction of chlorinated urea (B33335) or thiourea (B124793) derivatives with appropriate alkylating agents.[1]

  • Starting Materials: Chlorinated urea or thiourea.[1]

  • Reagents: Alkylating agents, such as alkyl halides.[1]

  • Conditions: The reaction is often performed in an organic solvent under reflux to facilitate the alkylation process.[1]

  • Purification: The final product, this compound, can be purified from the reaction mixture using standard laboratory techniques like recrystallization or column chromatography.[1]

G Start Starting Materials (e.g., Chlorinated Urea) Reaction Reaction Vessel Start->Reaction Reagents Reagents (Alkylating Agents) Reagents->Reaction Solvent Organic Solvent Solvent->Reaction Reflux Reflux Conditions (Heating) Reaction->Reflux Crude Crude this compound Product Reflux->Crude Purification Purification Step (Recrystallization or Chromatography) Crude->Purification Final Pure this compound (CAS 3004-71-5) Purification->Final

Caption: General experimental workflow for the synthesis of this compound.

Chemical Reactivity

As a triazine derivative, this compound can undergo several chemical reactions. The electrophilic sites on its triazine ring make it susceptible to reaction with nucleophiles.[1] It can be hydrolyzed under acidic or basic conditions, leading to various degradation products.[1] Furthermore, the chlorine atom can be substituted by other nucleophiles, a process that can be used to generate new derivatives with potentially different biological activities.[1]

Toxicological and Environmental Data

Acute Toxicity

Toxicological data for this compound is limited. The primary available metric is the median lethal dose (LD50) from studies in rodents.

ParameterValueSpeciesRouteSource
LD50 750 mg/kgRatOral[8]
Environmental Fate

The behavior of this compound in the environment is similar to other triazine herbicides.[1]

  • Soil Adsorption: this compound is expected to adsorb onto clay materials in the soil, particularly illite, kaolinite, and montmorillonite.[1] Adsorption occurs via electrostatic interactions, hydrogen bonding, and van der Waals forces.[1]

  • Influence of pH: Soil pH strongly influences adsorption, with lower pH values increasing adsorption due to the protonation of the triazine nitrogen atoms, which enhances binding to negatively charged soil surfaces.[1]

  • Mobility: The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound is estimated to be in the range of 500-1000, which indicates moderate mobility in soil.[1] This suggests that while this compound is not expected to readily leach into groundwater, it remains bioavailable for microbial degradation.[1]

G cluster_sar Structure-Activity Relationship (SAR) Logic cluster_effects Overall Outcome Structure Asymmetrical Structure (Distinct N-substituents) Activity Optimized Herbicidal Activity Structure->Activity Leads to Mobility Improved Soil Mobility Structure->Mobility Leads to Absorption Enhanced Foliar Absorption Structure->Absorption Leads to Efficacy Increased Efficacy & Better Targeting Activity->Efficacy Mobility->Efficacy Absorption->Efficacy NonTarget Reduced Non-Target Effects Efficacy->NonTarget Implies

Caption: Logical relationship of this compound's asymmetrical structure to its properties.

Applications

The primary application of this compound is in agriculture for weed control.

  • Crop Protection: It is used to manage weed populations in major crops such as corn and soybeans.[1]

  • Non-Crop Vegetation Management: this compound is also utilized in industrial areas, along roadsides, and on railways for general vegetation control.[1]

  • Research Tool: In a laboratory setting, it serves as a tool for studying plant physiology, photosynthetic mechanisms, and the development of herbicide resistance.[1]

References

Norazine in the Soil Environment: A Technical Overview of Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norazine, a chlorinated s-triazine herbicide, is utilized in agriculture for the control of various weeds. Its chemical structure, 6-chloro-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine (CAS 3004-71-5), places it in the same family as more extensively studied herbicides like atrazine (B1667683) and simazine. Understanding the environmental fate of this compound, particularly its degradation pathways in soil, is crucial for assessing its persistence, potential for groundwater contamination, and overall ecological impact. This technical guide synthesizes the available information on this compound degradation in soil, drawing upon data for structurally similar s-triazine herbicides where specific data for this compound is limited.

Core Degradation Pathways of this compound in Soil

The degradation of this compound in soil is a multifaceted process involving both biotic and abiotic mechanisms. The primary transformation pathways include microbial degradation and chemical hydrolysis, which ultimately lead to the cleavage of the triazine ring.

Microbial Degradation: Soil microorganisms play a pivotal role in the breakdown of this compound. The degradation is initiated by a series of enzymatic reactions. The key steps, inferred from studies on analogous triazines, are:

  • Dealkylation: The initial step often involves the removal of the N-methyl and N-isopropyl groups from the amino substituents on the triazine ring. This process is catalyzed by microbial enzymes.

  • Dechlorination-Hydroxylation: Following or preceding dealkylation, the chlorine atom at the C2 position of the triazine ring is hydrolytically removed and replaced with a hydroxyl group. This is a critical detoxification step, as the resulting hydroxylated metabolite is generally less phytotoxic.

  • Ring Cleavage: The central triazine ring is subsequently cleaved, a process also mediated by microbial enzymes. This leads to the formation of smaller, more readily biodegradable compounds.

  • Mineralization: The ultimate degradation products are carbon dioxide, ammonia, and water.

Abiotic Degradation: Chemical processes, primarily hydrolysis, also contribute to this compound degradation, especially in certain soil conditions.

  • Hydrolysis: The chlorine substituent on the triazine ring is susceptible to nucleophilic attack by water molecules, leading to its replacement with a hydroxyl group. This reaction is significantly influenced by soil pH, with faster degradation observed in acidic soils (pH < 6.0) due to the increased protonation of the triazine ring[1].

The interplay of these biotic and abiotic pathways determines the overall rate and extent of this compound degradation in the soil environment.

Quantitative Data on this compound Degradation

Quantitative data specifically for this compound degradation is sparse in publicly available literature. However, some information on its persistence, expressed as soil half-life (DT50), is available and is summarized in the table below. For context, data for the closely related herbicide atrazine is also provided.

HerbicideSoil Half-Life (DT50)ConditionsReference
This compound 30-45 daysAsymmetrical design enhancing microbial breakdown[1]
42-110 daysAcidic soils (pH < 6.0) with accelerated chemical hydrolysis[1]
76-331 daysNeutral to alkaline soils[1]
Atrazine 38 daysAnaerobic soil[2]
86 daysAqueous phase above anaerobic soil[2]

Experimental Protocols for Studying this compound Degradation in Soil

1. Soil Collection and Preparation:

  • Collect topsoil (0-15 cm) from a field with no recent history of triazine herbicide application.

  • Air-dry the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Characterize the soil for its physicochemical properties, including pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass.

2. Incubation Study:

  • Weigh a known amount of the prepared soil (e.g., 50 g) into individual incubation vessels (e.g., glass jars).

  • Fortify the soil samples with a solution of this compound in a suitable solvent (e.g., acetone (B3395972) or methanol) to achieve the desired concentration. The solvent is allowed to evaporate before the addition of water.

  • Adjust the soil moisture to a specific level, typically 60-80% of the water-holding capacity.

  • Incubate the samples in the dark at a constant temperature (e.g., 25°C).

  • Include sterile control samples (e.g., autoclaved or gamma-irradiated soil) to differentiate between biotic and abiotic degradation.

  • Sacrifice replicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

3. Extraction of this compound and its Metabolites:

  • Extract this compound and its degradation products from the soil samples using an appropriate solvent system (e.g., methanol, acetonitrile, or a mixture thereof).

  • Employ a suitable extraction technique such as sonication, shaking, or accelerated solvent extraction (ASE).

  • Centrifuge and filter the extracts to remove soil particles.

  • The extract may be concentrated and subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering co-extractives.

4. Analytical Determination:

  • Analyze the cleaned-up extracts for the concentration of this compound and its metabolites using high-performance liquid chromatography (HPLC) with a UV or mass spectrometric (MS) detector, or gas chromatography-mass spectrometry (GC-MS).

  • Identify and quantify the parent compound and its transformation products by comparing their retention times and mass spectra with those of analytical standards.

5. Data Analysis:

  • Plot the concentration of this compound against time to determine its dissipation kinetics.

  • Calculate the degradation half-life (DT50) by fitting the data to a suitable kinetic model (e.g., first-order kinetics).

  • Identify and quantify the major degradation products to elucidate the degradation pathway.

Visualizations

Norazine_Degradation_Pathway This compound This compound (6-chloro-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine) Dealkylated_this compound Dealkylated Metabolites This compound->Dealkylated_this compound Microbial Dealkylation Hydroxythis compound Hydroxy-Norazine This compound->Hydroxythis compound Microbial/Chemical Dechlorination-Hydroxylation Dealkylated_Hydroxythis compound Dealkylated Hydroxy-Metabolites Dealkylated_this compound->Dealkylated_Hydroxythis compound Microbial/Chemical Dechlorination-Hydroxylation Hydroxythis compound->Dealkylated_Hydroxythis compound Microbial Dealkylation Ring_Cleavage_Products Ring Cleavage Products Dealkylated_Hydroxythis compound->Ring_Cleavage_Products Microbial Ring Cleavage Mineralization Mineralization (CO2, NH3, H2O) Ring_Cleavage_Products->Mineralization Microbial Metabolism

Proposed degradation pathway of this compound in soil.

Experimental_Workflow cluster_preparation Sample Preparation cluster_experiment Degradation Experiment cluster_analysis Analysis cluster_results Data Interpretation Soil_Collection 1. Soil Collection & Sieving Soil_Characterization 2. Soil Characterization Soil_Collection->Soil_Characterization Fortification 3. This compound Fortification Soil_Characterization->Fortification Incubation 4. Incubation (Controlled Temp. & Moisture) Fortification->Incubation Sampling 5. Time-course Sampling Incubation->Sampling Extraction 6. Solvent Extraction Sampling->Extraction Cleanup 7. Solid-Phase Extraction (SPE) Extraction->Cleanup Analysis 8. HPLC or GC-MS Analysis Cleanup->Analysis Kinetics 9. Degradation Kinetics (DT50) Analysis->Kinetics Pathway 10. Metabolite ID & Pathway Elucidation Analysis->Pathway

Typical experimental workflow for studying this compound degradation.

Conclusion

The degradation of this compound in soil is a complex process influenced by both microbial activity and soil physicochemical properties, particularly pH. While specific data on this compound are limited, the degradation pathways are expected to be analogous to other well-studied s-triazine herbicides, proceeding through dealkylation, dechlorination-hydroxylation, and eventual ring cleavage and mineralization. The persistence of this compound, as indicated by its soil half-life, is variable and dependent on environmental conditions. Further research is warranted to fully elucidate the specific metabolites and degradation kinetics of this compound in diverse soil types to better predict its environmental behavior and ensure its safe and sustainable use in agriculture.

References

An In-depth Technical Guide on the Toxicological Profile of Norazine and Structurally Related Triazine Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the toxicological profile of the triazine class of herbicides, with a primary focus on atrazine (B1667683), simazine (B1681756), and propazine (B92685). This approach has been necessitated by the limited availability of publicly accessible toxicological data specifically for Norazine. While this compound shares a core chemical structure with these compounds, it is crucial to note that toxicological properties can vary between individual substances. The data presented herein should be considered representative of the triazine class, and further research is required to establish a definitive toxicological profile for this compound itself.

Executive Summary

This technical guide offers a detailed examination of the toxicological properties of triazine herbicides, a class of chemical compounds widely used in agriculture. Due to the scarcity of specific data for this compound, this report leverages extensive research on structurally similar and well-studied triazines, including atrazine, simazine, and propazine, to provide a foundational understanding of potential hazards. The guide covers key toxicological endpoints, including acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental effects, and the mechanism of action. All quantitative data are presented in tabular format for clarity, and detailed experimental protocols are provided for key study types. Furthermore, this guide includes visualizations of relevant biological pathways and experimental workflows to aid in comprehension. This document is intended for researchers, scientists, and drug development professionals who require a technical understanding of the toxicology of this class of compounds.

Chemical Identity

This compound, along with atrazine and simazine, belongs to the triazine class of herbicides. Their chemical structures share a common 1,3,5-triazine (B166579) ring.

  • This compound: 6-chloro-N-methyl-N'-isopropyl-1,3,5-triazine-2,4-diamine

  • Atrazine: 6-chloro-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine[1][2][3][4]

  • Simazine: 6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine

The structural similarities among these compounds are the basis for using data from atrazine and simazine to infer the potential toxicological profile of this compound.

Toxicological Profile

The toxicological profile of triazine herbicides has been extensively studied, particularly for atrazine. The primary route of human exposure is oral, through contaminated food and water. Dermal and inhalation exposures are also possible, especially in occupational settings.

Triazine herbicides generally exhibit low acute toxicity. The following table summarizes the acute toxicity data for atrazine, simazine, and propazine in various animal models.

ChemicalTest SpeciesRouteLD50/LC50Reference
Atrazine RatOral672 - 3090 mg/kg[5][6]
RabbitDermal>7500 mg/kg[6]
RatInhalation (4h)>5.2 mg/L[6]
Simazine RatOral>5000 mg/kg[7]
RabbitDermal>10,000 mg/kg[7]
RatInhalation (4h)>2 mg/L[7]
Propazine RatOral3840 - >7000 mg/kg[8][9][10]
RabbitDermal>2000 mg/kg[8]
RabbitInhalation (4h)>2.04 mg/L[10]

Long-term exposure to triazine herbicides has been studied in various animal models. The primary effects observed are related to the endocrine system. The No-Observed-Adverse-Effect-Levels (NOAELs) from chronic toxicity studies are presented below.

ChemicalTest SpeciesDurationNOAELKey Effects at LOAELReference
Atrazine Rat2 years3.5 mg/kg/dayDecreased body weight gain[11]
Propazine Rat2 years100 ppm (approx. 5 mg/kg/day)Systemic toxicity[12]
Simazine Rat2 years100 ppm (approx. 5 mg/kg/day)Mammary tumors (in specific strains)

The genotoxicity of atrazine has been evaluated in a number of in vitro and in vivo assays. The results are generally mixed, with some studies indicating a potential for genotoxicity, particularly at high concentrations or in the presence of metabolic activation. However, the weight of evidence from a large number of studies suggests that atrazine is not mutagenic[6]. Commercial formulations of atrazine, which contain other ingredients, may present a greater genotoxic risk[13]. Some studies have shown that atrazine can induce DNA damage in fish[14][15].

The carcinogenicity of atrazine has been a subject of extensive research and regulatory review. In some studies, atrazine has been shown to increase the incidence of mammary tumors in female Sprague-Dawley rats[16][17]. However, this effect is considered to be strain-specific and related to the unique hormonal profile of this rat strain, and its relevance to humans is debated[17]. The International Agency for Research on Cancer (IARC) has classified atrazine as "possibly carcinogenic to humans" (Group 2B), while the U.S. Environmental Protection Agency (EPA) has concluded that atrazine is "not likely to be carcinogenic to humans" at doses below the level that causes endocrine disruption[18]. A recent re-evaluation by a WHO working group suggested that atrazine is "probably carcinogenic to humans"[19].

The primary concern regarding the toxicity of triazine herbicides is their potential to act as endocrine disruptors, affecting the reproductive and developmental systems[20]. Atrazine has been shown to interfere with the hypothalamic-pituitary-gonadal (HPG) axis, leading to alterations in hormone levels and reproductive function in animals[21][22][23][24].

ChemicalTest SpeciesNOAELKey Effects at LOAELReference
Atrazine Pig (female)<1 mg/kg/day (LOAEL)Delayed onset of estrus[11]
Rat (female)1.8 mg/kg/daySuppression of the luteinizing hormone (LH) surge[25]
Rabbit (maternal)1 mg/kg/dayDecreased body weight gain[11]
Rabbit (developmental)5 mg/kg/daySkeletal variations[26]

The primary mechanism of herbicidal action for triazines is the inhibition of photosynthesis in plants. In animals, the main toxicological concern is the disruption of the neuroendocrine system[21]. Atrazine has been shown to affect the hypothalamus, leading to a cascade of effects on the pituitary and gonads. This can result in altered levels of hormones such as luteinizing hormone (LH), prolactin, and testosterone[21][24][27]. The disruption of these hormonal pathways is thought to be the underlying cause of the observed reproductive and developmental effects, as well as the strain-specific mammary tumors in rats.

Atrazine's Endocrine Disruption Pathway Atrazine Atrazine Exposure Hypothalamus Hypothalamus Atrazine->Hypothalamus Disrupts GnRH release Pituitary Pituitary Gland Hypothalamus->Pituitary Alters pituitary signaling Gonads Gonads (Ovaries/Testes) Pituitary->Gonads Modifies gonadotropin release Hormone_Alteration Altered Hormone Levels (↓LH, ↑Prolactin, ↓Testosterone) Gonads->Hormone_Alteration Reproductive_Effects Adverse Reproductive Outcomes (e.g., irregular cycles, reduced fertility) Hormone_Alteration->Reproductive_Effects

Caption: A simplified diagram illustrating the proposed mechanism of atrazine's endocrine-disrupting effects.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Limited specific ADME data is available for this compound. For related triazines like atrazine, absorption can occur through oral, dermal, and inhalation routes. Following absorption, atrazine is distributed to various tissues. Metabolism occurs primarily in the liver, involving N-dealkylation and conjugation with glutathione. The metabolites are then excreted mainly in the urine.

Experimental Protocols

The toxicological data for triazine herbicides are generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are outlines of key experimental protocols.

This method is used to estimate the acute oral toxicity (LD50) of a substance.

  • Test Animals: Typically, young adult female rats are used.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water.

  • Dosing: A stepwise procedure is used, with a single sex (usually females) per step. The substance is administered orally by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The LD50 is estimated based on the mortality observed at different dose levels.

Acute Oral Toxicity Workflow (OECD TG 423) Start Start: Select Dose Level Dose_Group Administer single oral dose to a group of 3 female rats Start->Dose_Group Observe Observe for 14 days (mortality, clinical signs, body weight) Dose_Group->Observe Mortality_Check Mortality? Observe->Mortality_Check Stop_High_Dose Stop testing at this dose level. Estimate LD50. Mortality_Check->Stop_High_Dose Yes (2 or 3 animals) Test_Lower_Dose Test a lower dose in a new group Mortality_Check->Test_Lower_Dose If starting dose was too high Test_Higher_Dose Test a higher dose in a new group Mortality_Check->Test_Higher_Dose No (0 or 1 animal) Test_Lower_Dose->Dose_Group Test_Higher_Dose->Dose_Group Stop_Low_Dose Stop testing. LD50 is above the highest dose tested. Test_Higher_Dose->Stop_Low_Dose If no mortality at highest dose

Caption: A workflow diagram for a typical acute oral toxicity study following the OECD 423 guideline.

This study provides information on the toxic effects of a substance following repeated oral administration over a 90-day period.

  • Test Animals: Typically, rats of both sexes are used.

  • Dosing: The test substance is administered daily in the diet or by gavage for 90 days. At least three dose levels and a control group are used.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly. Hematology, clinical chemistry, and urinalysis are performed at the end of the study.

  • Pathology: A full necropsy is performed on all animals. Organs are weighed, and tissues are examined microscopically.

  • Endpoints: The NOAEL is determined based on the absence of adverse effects.

This study is designed to assess the carcinogenic potential of a substance after long-term exposure.

  • Test Animals: Typically, rats and mice of both sexes are used.

  • Dosing: The substance is administered in the diet for the majority of the animal's lifespan (e.g., 24 months for rats).

  • Observations: Animals are observed for clinical signs and the development of tumors. Body weight and food consumption are monitored.

  • Pathology: A complete histopathological examination of all organs and tissues is conducted.

  • Endpoint: The incidence and type of tumors in the treated groups are compared to the control group.

This screening test provides preliminary information on the potential effects of a substance on reproduction and development.

  • Test Animals: Rats of both sexes are used.

  • Dosing: The substance is administered to males for a pre-mating period and to females during pre-mating, gestation, and lactation.

  • Endpoints: Effects on male and female fertility, pregnancy outcomes (e.g., number of live births), and offspring viability and growth are assessed.

Conclusion and Data Gaps

A significant data gap exists for the specific toxicological profile of this compound. While the information on related triazine herbicides provides a valuable starting point for risk assessment, dedicated studies on this compound are necessary to determine its specific toxicological properties and to conduct a comprehensive and accurate risk assessment for this compound. Future research should focus on conducting a full suite of toxicological studies on this compound following established international guidelines.

References

The Ecotoxicological Profile of Norazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available ecotoxicological data for the triazine herbicide Norazine (CAS No. 3004-71-5) is limited. This guide summarizes the known characteristics of this compound and utilizes data from the structurally similar and extensively studied herbicide, atrazine (B1667683), as a proxy to infer potential effects on non-target organisms. This information is intended for research and drug development professionals and should be interpreted with caution. All data presented for atrazine is for illustrative purposes and does not represent confirmed effects of this compound.

Introduction to this compound

This compound is a triazine herbicide with the chemical formula C₇H₁₂ClN₅.[1] Like other triazine herbicides, its primary mode of action in target plant species is the inhibition of photosynthesis.[1] It competitively binds to the Q1]

Chemical and Physical Properties of this compound:

PropertyValue
CAS Number 3004-71-5
Molecular Formula C₇H₁₂ClN₅
Molecular Weight 201.66 g/mol
Water Solubility 0.26 g/L (at 21°C)[2]
Melting Point 158°C

Potential Effects on Non-Target Aquatic Organisms

Due to the absence of specific data for this compound, this section presents data for atrazine to illustrate the potential ecotoxicological effects on aquatic life.

Aquatic Invertebrates

Daphnia magna is a standard model organism for aquatic invertebrate toxicity testing. Triazine herbicides can affect their survival, reproduction, and mobility.

Table 2.1: Acute Toxicity of Atrazine to Daphnia magna

EndpointDurationValue (mg/L)Reference
EC₅₀ (Immobilization)48 hours22.4 - 26.7[3]
LC₅₀24 hours40[4]
LC₅₀48 hours7[4]
Fish

The toxicity of triazine herbicides to fish can vary significantly depending on the species, life stage, and exposure duration. Effects can range from mortality at high concentrations to sublethal impacts on growth, development, and reproduction.

Table 2.2: Acute Toxicity of Atrazine to Various Fish Species

SpeciesEndpointDurationValue (mg/L)Reference
Rainbow trout (Oncorhynchus mykiss)LC₅₀96 hours4.9 - 15.0[5]
Bluegill (Lepomis macrochirus)LC₅₀96 hours4.9 - 15.0[5]
Silver catfish (Rhamdia quelen)LC₅₀96 hours10.2[6]
Common carp (B13450389) (Cyprinus carpio)LC₅₀96 hours18.8[7]
African Catfish (Clarias gariepinus)LC₅₀96 hours3.165[8]
Algae

As photosynthesis inhibitors, triazine herbicides are expected to be toxic to algae, which are primary producers in aquatic ecosystems. Effects are typically measured as inhibition of growth.

Table 2.3: Effects of Atrazine on Algal Growth

SpeciesEndpointDurationValue (µg/L)Reference
Scenedesmus sp.IC₅₀96 hours6309[9]
Chlorella kessleriGrowth Inhibition-Sublethal concentrations[10]
Various freshwater algaeGrowth Inhibition14 days100 - 1000 (significant inhibition)[11]
Chlorella vulgarisGrowth Inhibition4 days1000 - 10000 (over 60% inhibition)[12]

Potential Effects on Non-Target Terrestrial Organisms

This section outlines the potential impacts on terrestrial invertebrates and mammals, again using atrazine data as a surrogate for this compound.

Terrestrial Invertebrates

Earthworms are key bioindicators for soil health. Herbicides can affect their survival, growth, and reproduction.

Table 3.1: Toxicity of Atrazine to Earthworms (Eisenia fetida, Aporrectodea caliginosa)

Test TypeEndpointDurationValueReference
Filter Paper ContactLC₅₀48 hours4.93 µg a.i./cm²[13]
Filter Paper ContactLC₅₀72 hours0.026 µg/mL[14]
Soil Mixing (Clay Soil)LC₅₀10 days3.118 µg/g soil[14]
Mammals

Mammalian toxicity data is crucial for human health risk assessment. The data for atrazine indicates low acute toxicity via oral and dermal routes.

Table 3.2: Acute Toxicity of Atrazine in Mammals

SpeciesRouteEndpointValue (mg/kg)Reference
RatOralLD₅₀672 - 3090[15][16]
MouseOralLD₅₀1750[16]
RabbitOralLD₅₀750[16]
RabbitDermalLD₅₀>5,050[17]

Potential Effects on Soil Microorganisms

Herbicides can alter the structure and function of soil microbial communities, which are vital for nutrient cycling. Studies on atrazine show varied effects, from inhibition of certain groups to utilization of the herbicide as a carbon or nitrogen source by others. Atrazine application has been shown to significantly decrease soil microbial diversity and enzyme activity while increasing microbial biomass and respiration.[18] Some studies indicate that long-term application of atrazine may have little effect on the overall numbers of soil bacteria and fungi.[19] However, it can negatively impact the diversity of microbial carbon source utilization.[20]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of ecotoxicological studies. Below are generalized protocols for key experiments, based on standard methodologies for herbicides like atrazine.

Aquatic Toxicity Testing: Daphnia magna Acute Immobilization Test (OECD 202)
  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Test Substance: this compound, dissolved in a suitable solvent if necessary, and then in dilution water.

  • Test Concentrations: A geometric series of at least five concentrations and a control.

  • Test Conditions:

    • Temperature: 20 ± 2°C.

    • Photoperiod: 16 hours light, 8 hours dark.

    • Test vessels: Glass beakers.

    • Volume: At least 2 mL per daphnid.

    • Number of animals: At least 20 daphnids per concentration, divided into at least four replicates.

  • Procedure:

    • Introduce neonates into the test vessels containing the respective concentrations of the test substance.

    • Do not feed the animals during the test.

    • Observe for immobilization (daphnids that are not able to swim within 15 seconds after gentle agitation of the test vessel) at 24 and 48 hours.

  • Data Analysis: Calculate the EC₅₀ (the concentration that causes immobilization in 50% of the daphnids) for the 24-hour and 48-hour exposure periods using probit analysis or other suitable statistical methods.

Terrestrial Toxicity Testing: Earthworm Acute Toxicity Test (OECD 207)
  • Test Organism: Adult earthworms (Eisenia fetida) with a clitellum.

  • Test Method 1: Filter Paper Contact Test:

    • Line the inside of test vessels with filter paper.

    • Apply a solution of this compound in a volatile solvent to the filter paper. Allow the solvent to evaporate.

    • Introduce one worm per vessel.

    • Seal the vessels and incubate in the dark at 20 ± 2°C.

    • Assess mortality at 24 and 48 hours.

    • Determine the LC₅₀.

  • Test Method 2: Artificial Soil Test:

    • Prepare an artificial soil mix (e.g., sand, kaolin (B608303) clay, sphagnum peat).

    • Thoroughly mix this compound into the soil at various concentrations.

    • Introduce a defined number of worms (e.g., 10) into each test container with the treated soil.

    • Incubate at 20 ± 2°C with controlled lighting.

    • Assess mortality at 7 and 14 days.

    • Determine the LC₅₀.

Soil Microbial Toxicity Testing: Nitrogen Transformation Test (OECD 216)
  • Soil: Use a natural agricultural soil or a defined artificial soil.

  • Test Substance: Apply this compound to the soil at one or more concentrations, typically based on the expected environmental concentration.

  • Procedure:

    • Amend the soil with a nitrogen source, such as lucerne meal.

    • Incubate the treated and control soil samples under controlled aerobic conditions (temperature and moisture).

    • Sample the soil at regular intervals (e.g., 0, 7, 14, and 28 days).

    • Extract and analyze the concentrations of ammonium (B1175870) and nitrate (B79036) in the soil samples.

  • Data Analysis: Compare the rate of nitrification (conversion of ammonium to nitrate) in the treated soils to the control. A difference of more than 25% after 28 days is generally considered a significant effect.

Visualizations

Signaling Pathway of Photosynthesis Inhibition by Triazine Herbicides

G cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II Pheo Pheophytin PSII->Pheo Light Energy QA Plastoquinone A (QA) Pheo->QA Electron QB Plastoquinone B (QB) Site (D1 Protein) QA->QB Electron PQ_pool Plastoquinone Pool QB->PQ_pool Reduced Plastoquinone Cytb6f Cytochrome b6f PQ_pool->Cytb6f This compound This compound This compound->QB Competitively Binds Block->PQ_pool Electron Flow Blocked ROS Reactive Oxygen Species (ROS) Production Block->ROS Leads to Plant_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Plant_Damage Causes

Caption: Mechanism of photosynthesis inhibition by this compound.

General Experimental Workflow for Ecotoxicity Assessment

G cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Reporting A Identify Test Substance (this compound) B Select Non-Target Organisms (e.g., Fish, Daphnia, Earthworm) A->B C Determine Test Endpoints (e.g., LC50, EC50, NOEC) B->C D Range-Finding Tests C->D E Definitive Toxicity Tests (Multiple Concentrations) D->E F Chronic/Sublethal Tests (Reproduction, Growth) E->F G Data Collection and Observation F->G H Statistical Analysis (e.g., Probit, ANOVA) G->H I Derive Toxicity Values (LC50, EC50, etc.) H->I J Final Report Generation I->J

Caption: General workflow for assessing herbicide ecotoxicity.

References

An In-depth Technical Guide to the Solubility of Norazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Norazine. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a robust framework for the experimental determination of this compound's solubility in organic solvents. This includes detailed methodologies and a visual representation of the experimental workflow.

Introduction to this compound

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The table below is provided as a template for researchers to populate with experimentally determined values.

SolventTemperature (°C)Solubility (g/L)Solubility (mg/mL)Molar Solubility (mol/L)
Methanol
Ethanol
Acetone
Chloroform
Ethyl Acetate
Dimethyl Sulfoxide (DMSO)

Data to be determined experimentally.

Predicted Solubility Profile

Based on the structure of this compound, which contains both a polar triazine ring with amino groups and nonpolar alkyl substituents, it is anticipated to exhibit a range of solubilities in organic solvents. Qualitative information for a related s-triazine compound, chlorazine, indicates it is freely soluble in hydrocarbons, chlorinated hydrocarbons, lower molecular weight alcohols, and ketones. This suggests that this compound is likely to be soluble in common organic solvents like ethanol, acetone, and chloroform. However, experimental verification is essential.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The following protocol describes the widely accepted "shake-flask" method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

4.1. Objective

To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

4.2. Materials

  • This compound (solid, high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, chloroform, ethyl acetate, DMSO) of analytical grade

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

4.3. Procedure

  • Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C).

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Addition of Solvent: Accurately pipette a known volume of the temperature-equilibrated solvent into each vial containing the excess this compound.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solution remains constant.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. For finer suspensions, centrifugation at the experimental temperature can be used to facilitate phase separation.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

4.4. Analytical Method Development (HPLC-UV Example)

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is a common starting point for reversed-phase HPLC of triazine herbicides.

  • Column: A C18 column is typically suitable.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound in the mobile phase.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent and inject them into the HPLC system to generate a calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vials B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C Shake D Settle or Centrifuge C->D Stop shaking E Filter supernatant D->E Collect supernatant F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H H G->H Calculate Solubility

Caption: Workflow for determining this compound solubility.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, this guide provides a detailed and robust experimental protocol based on the well-established shake-flask method. By following this methodology, researchers and drug development professionals can generate reliable solubility data, which is essential for the continued development and understanding of this compound. The provided workflow diagram offers a clear visual guide to this experimental process.

References

The Fate of Norazine in Water: An In-depth Technical Guide to its Photodegradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the photodegradation of Norazine (assumed to be Norfloxacin (B1679917), a fluoroquinolone antibiotic) in aqueous solutions. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering a detailed examination of the photochemical processes, kinetics, and byproducts of Norfloxacin's degradation under light exposure.

Executive Summary

Norfloxacin, a widely used synthetic antibacterial agent, is susceptible to photodegradation in aqueous environments. This process involves the transformation of the parent molecule into various byproducts through complex photochemical reactions. Understanding the kinetics and pathways of this degradation is crucial for assessing its environmental fate and potential ecotoxicity. This guide summarizes key quantitative data, outlines detailed experimental protocols for studying its photodegradation, and provides visual representations of the degradation pathways and experimental workflows.

Quantitative Data on Norfloxacin Photodegradation

The photodegradation of Norfloxacin in aqueous solutions is influenced by several factors, including pH, light source, and the presence of photocatalysts. The following tables summarize key quantitative data from various studies.

Photodegradation Kinetics

The photodegradation of Norfloxacin generally follows pseudo-first-order kinetics. The rate of degradation is significantly influenced by the experimental conditions.

Light SourceCatalyst/ConditionspHRate Constant (k)Half-life (t½)Reference
UV LampMn:ZnS QDs10-60 min for maximum efficiency[1]
Simulated SunlightBiOCl-0.010 min⁻¹-[2]
UV Lamp (254 nm)Microwave-assisted6.72Followed second-order kinetics~72% degradation in 5 min[3]
UV LampNone (direct photolysis)6-10More effective degradation-[4]

Table 1: Summary of Norfloxacin Photodegradation Kinetics.

Quantum Yield

The fluorescence quantum yield of Norfloxacin has been reported, which is a measure of the efficiency of photon emission through fluorescence.

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)Reference
Norfloxacin310-390350-6500.03 - 0.3[5]

Table 2: Fluorescence Quantum Yield of Norfloxacin.

Major Photodegradation Products

Several degradation products of Norfloxacin have been identified using techniques like HPLC-MS/MS. The formation of these products provides insights into the degradation pathways.

Product IDProposed Structure/Modificationm/z
P1Defluorination and hydroxylation336
P2Decarboxylation276
P3Cleavage of the piperazine (B1678402) ring263
P4De-ethylation292
P5Oxidation of the piperazine ring334

Table 3: Major Photodegradation Products of Norfloxacin Identified in Aqueous Solutions. [4][6]

Experimental Protocols

This section details the methodologies for conducting experiments on the photodegradation of Norfloxacin in an aqueous solution.

Preparation of Norfloxacin Stock and Working Solutions
  • Stock Solution (100 ppm): Accurately weigh 10 mg of Norfloxacin standard and dissolve it in 100 mL of ultrapure water. Due to its low solubility at neutral pH, a small amount of 0.1 M HCl or 0.1 M NaOH can be added to aid dissolution, followed by pH adjustment.[7]

  • Working Solutions: Prepare working solutions of desired concentrations (e.g., 5, 10, 15, 20, and 25 mg/L) by diluting the stock solution with ultrapure water.[1]

Photodegradation Experiment Setup
  • Reactor: Use a batch photoreactor, which can be a simple beaker or a more sophisticated quartz reactor.[1][2]

  • Light Source: Employ a suitable light source, such as a UV lamp (e.g., 254 nm) or a solar simulator, positioned at a fixed distance from the sample solution (e.g., 10 cm).[1]

  • Sample Preparation: Place a defined volume (e.g., 25 mL) of the Norfloxacin working solution into the reactor.[1]

  • pH Adjustment: Adjust the pH of the solution to the desired value (e.g., using HCl or NaOH) as pH can significantly affect the degradation rate.[1]

  • Adsorption-Desorption Equilibrium: If a photocatalyst is used, stir the solution in the dark for a period (e.g., 30 minutes) to achieve adsorption-desorption equilibrium before irradiation.[1]

  • Irradiation: Initiate the photodegradation by turning on the light source. Collect aliquots of the sample at specific time intervals (e.g., 0, 10, 20, 30, 60, 90, 120 minutes).

  • Sample Analysis: Analyze the collected samples for the remaining concentration of Norfloxacin and the formation of degradation products using a suitable analytical method.

Analytical Methodology: HPLC-MS/MS
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is recommended for the sensitive and selective determination of Norfloxacin and its degradation products.[8][9]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for Norfloxacin and its derivatives.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis of the parent compound and its known degradation products. Full scan mode can be used for the identification of unknown byproducts.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes involved in the photodegradation of Norfloxacin.

photodegradation_pathway Norfloxacin Norfloxacin (m/z 320) P1 Hydroxylated Derivative (m/z 336) Norfloxacin->P1 Hydroxylation P2 Decarboxylated Product (m/z 276) Norfloxacin->P2 Decarboxylation P3 Piperazine Ring Cleavage (m/z 263) Norfloxacin->P3 Ring Cleavage P4 De-ethylated Product (m/z 292) Norfloxacin->P4 De-ethylation P5 Oxidized Piperazine Ring (m/z 334) Norfloxacin->P5 Oxidation Further_Degradation Further Degradation Products P1->Further_Degradation P2->Further_Degradation P3->Further_Degradation P4->Further_Degradation P5->Further_Degradation

Caption: Proposed photodegradation pathway of Norfloxacin.

experimental_workflow cluster_prep Sample Preparation cluster_exp Photodegradation Experiment cluster_analysis Analysis Stock_Solution Prepare Norfloxacin Stock Solution (100 ppm) Working_Solution Prepare Working Solutions (e.g., 15 mg/L) Stock_Solution->Working_Solution pH_Adjustment Adjust pH of Working Solution Working_Solution->pH_Adjustment Dark_Adsorption Dark Adsorption (if catalyst is used) pH_Adjustment->Dark_Adsorption Irradiation Irradiate with Light Source Dark_Adsorption->Irradiation Sampling Collect Samples at Time Intervals Irradiation->Sampling HPLC_MS Analyze Samples by HPLC-MS/MS Sampling->HPLC_MS Data_Analysis Determine Degradation Kinetics and Identify Products HPLC_MS->Data_Analysis

Caption: General experimental workflow for Norfloxacin photodegradation studies.

References

An In-depth Technical Guide to the History and Development of Norazine as a Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norazine, a member of the triazine class of herbicides, has played a role in the broader story of chemical weed management. As an inhibitor of photosynthesis at Photosystem II, it represents a significant area of herbicide research and development. This technical guide delves into the history, chemical properties, mechanism of action, and the experimental methodologies used to evaluate this compound and similar triazine herbicides. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from the closely related and extensively studied herbicide, atrazine (B1667683), to provide a comprehensive overview.

Introduction and Historical Context

Chemical and Physical Properties

This compound is a chlorinated s-triazine herbicide. Its chemical structure and properties are fundamental to its herbicidal activity and environmental fate.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 6-chloro-N2-isopropyl-N4-methyl-1,3,5-triazine-2,4-diamine[5]
CAS Number 3004-71-5[6]
Molecular Formula C₇H₁₂ClN₅[6]
Molecular Weight 201.66 g/mol [6]
Water Solubility 0.26 g/L (at 21 °C)[6]
Predicted pKa 2.27[6]

Mechanism of Action

This compound, like other triazine herbicides, functions by inhibiting photosynthesis.[6] This process is critical for plant growth and survival.

Inhibition of Photosystem II

The primary target of this compound is the D1 protein within the Photosystem II (PSII) complex in the thylakoid membranes of chloroplasts.[6] this compound binds to the Q_B binding site on the D1 protein, thereby blocking the electron transport from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B).[6] This interruption of the electron transport chain leads to a cascade of events, including the cessation of ATP and NADPH production, which are essential for carbon fixation.

Oxidative Stress

The blockage of electron flow in PSII results in the accumulation of highly reactive oxygen species (ROS).[6] These ROS, such as singlet oxygen and superoxide (B77818) radicals, cause significant cellular damage through lipid peroxidation, protein degradation, and nucleic acid damage, ultimately leading to chlorosis, necrosis, and plant death.[6]

G cluster_photosynthesis Photosynthesis in Chloroplast PSII Photosystem II (PSII) QA QA PSII->QA Light Energy QB QB Site on D1 Protein QA->QB e- ElectronFlow Electron Flow QB->ElectronFlow e- ROS Reactive Oxygen Species (ROS) QB->ROS Leads to Accumulation This compound This compound This compound->QB Binds and Blocks CellDamage Cellular Damage (Lipid Peroxidation, etc.) ROS->CellDamage PlantDeath Plant Death CellDamage->PlantDeath

Caption: Mechanism of action of this compound in inhibiting photosynthesis.

Synthesis of this compound

The synthesis of this compound, typical for triazine herbicides, involves the reaction of cyanuric chloride with appropriate amines. A general synthetic route is outlined below.

G CyanuricChloride Cyanuric Chloride Intermediate Intermediate CyanuricChloride->Intermediate + Isopropylamine Isopropylamine Isopropylamine Methylamine Methylamine This compound This compound Intermediate->this compound + Methylamine Base Base (e.g., NaOH)

Caption: A generalized synthetic pathway for this compound.

A common method involves the reaction of chlorinated urea (B33335) or thiourea (B124793) derivatives with alkylating agents.[6] The reaction is typically conducted in an organic solvent under reflux conditions, followed by purification using techniques like recrystallization or chromatography.[6]

Herbicidal Efficacy and Crop Tolerance

While specific efficacy data for this compound is scarce, information from the closely related atrazine provides valuable insights into its expected performance. Triazine herbicides are known for their effectiveness against a broad spectrum of broadleaf weeds and some grasses.[6][7]

Table 2: Representative Weed Spectrum Controlled by Triazine Herbicides (based on Atrazine data)

Weed SpeciesCommon NameControl Level
Amaranthus retroflexusRedroot PigweedGood to Excellent
Chenopodium albumCommon LambsquartersGood to Excellent
Setaria viridisGreen FoxtailFair to Good
Abutilon theophrastiVelvetleafGood
Solanum nigrumBlack NightshadeGood

Control levels are estimates based on typical triazine herbicide performance and can vary with application rate, environmental conditions, and weed growth stage.

Application Rates: Application rates for triazine herbicides like atrazine typically range from 0.5 to 2.0 kg active ingredient per hectare, depending on the crop, soil type, and target weed species.

Crop Tolerance: this compound is reported to be used in corn and soybeans.[6] The tolerance of these crops to triazine herbicides is often due to their ability to rapidly metabolize the herbicide into non-toxic compounds.

Experimental Protocols

The evaluation of a herbicide's efficacy, selectivity, and environmental impact relies on standardized experimental protocols.

Herbicide Efficacy Bioassay

Objective: To determine the herbicidal activity of this compound on target weed species.

Methodology:

  • Plant Culture: Target weed species (e.g., Amaranthus retroflexus, Chenopodium album) are grown in pots containing a standardized soil mix in a greenhouse or growth chamber.

  • Herbicide Application: this compound is applied at a range of concentrations to the plants at a specific growth stage (e.g., 2-4 true leaves). Application is typically done using a laboratory sprayer to ensure uniform coverage.

  • Evaluation: Plant injury is visually assessed at set intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete plant death). Plant biomass (fresh or dry weight) is also measured at the end of the experiment.

  • Data Analysis: The data is used to calculate the GR₅₀ value (the herbicide concentration required to reduce plant growth by 50%).[8]

G Start Start Potting Pot Target Weeds Start->Potting Growth Grow to 2-4 Leaf Stage Potting->Growth Application Apply this compound (Varying Concentrations) Growth->Application Incubation Incubate in Greenhouse Application->Incubation Assessment Assess Injury & Biomass (7, 14, 21 days) Incubation->Assessment Analysis Calculate GR50 Assessment->Analysis End End Analysis->End

Caption: Workflow for a herbicide efficacy bioassay.

Environmental Fate: Soil Dissipation Study

Objective: To determine the persistence and degradation of this compound in soil.

Methodology:

  • Soil Collection: Soil is collected from a relevant agricultural field.

  • Herbicide Application: this compound is applied to the soil samples at a known concentration.

  • Incubation: The treated soil samples are incubated under controlled temperature and moisture conditions.

  • Sampling: Soil samples are collected at various time points (e.g., 0, 7, 14, 30, 60, 90 days).

  • Extraction and Analysis: this compound residues are extracted from the soil samples using an appropriate solvent and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The data is used to calculate the half-life (DT₅₀) of this compound in the soil.

Toxicological Evaluation

Objective: To assess the potential toxicity of this compound to non-target organisms.

Methodology (Example: Acute Oral Toxicity in Avian Species):

  • Test Species: A standard avian species, such as the Bobwhite quail (Colinus virginianus), is used.

  • Dosing: Birds are administered a single oral dose of this compound at various concentrations.

  • Observation: The birds are observed for a set period (e.g., 14 days) for any signs of toxicity, including mortality, behavioral changes, and changes in body weight.

  • Necropsy: At the end of the study, a gross necropsy is performed on all birds.

  • Data Analysis: The data is used to determine the LD₅₀ (the dose that is lethal to 50% of the test population).

Environmental Fate and Toxicology

The environmental behavior and toxicological profile of a herbicide are critical for its risk assessment.

Environmental Fate:

  • Soil: this compound's persistence in soil is influenced by factors such as soil type, organic matter content, pH, temperature, and microbial activity.[6] Degradation can occur through microbial breakdown and chemical hydrolysis.[6][9]

  • Water: Due to its water solubility, this compound has the potential to move into surface and groundwater through runoff and leaching.[6] Photodegradation can also contribute to its breakdown in aquatic environments.[9][10]

Toxicology:

  • Aquatic Organisms: Triazine herbicides can be toxic to aquatic plants and algae due to their mode of action.[7]

  • Avian Species: The toxicity of triazines to birds is generally considered to be low to moderate.

  • Mammals: The acute toxicity of triazines to mammals is typically low.[1]

Table 3: Ecotoxicological Data for Atrazine (as a proxy for this compound)

OrganismEndpointValue
Bobwhite QuailAcute Oral LD₅₀>2000 mg/kg
Rainbow Trout96-hour LC₅₀4.5 - 11 mg/L
Daphnia magna48-hour EC₅₀6.9 - 29 mg/L
Selenastrum capricornutum (Algae)72-hour EC₅₀0.043 mg/L

Data sourced from various ecotoxicology databases and should be considered indicative.

Conclusion

This compound is a representative of the triazine class of herbicides that has contributed to the development of modern weed control. Its mechanism of action, centered on the inhibition of photosynthesis, is well-understood. While specific data on its historical development and quantitative performance are not as readily available as for its more famous counterpart, atrazine, the principles of its synthesis, efficacy, and environmental behavior can be inferred from the extensive body of research on triazine herbicides. This guide provides a foundational technical overview for researchers and professionals in the field, highlighting the key scientific principles and experimental approaches relevant to the study of this compound and similar herbicides. Further research to uncover more specific historical and performance data for this compound would provide a more complete picture of its role in the history of herbicide development.

References

Norazine's Fate in Terroir: A Technical Guide to Adsorption and Desorption in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the adsorption and desorption processes of norazine in various soil types. Understanding the fate and transport of this compound in the terrestrial environment is critical for assessing its environmental risk, persistence, and potential for groundwater contamination. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex interactions governing this compound's behavior in soil.

Core Concepts: Adsorption and Desorption of this compound in Soil

This compound, a member of the triazine class of herbicides, exhibits a propensity to bind to soil particles, a process known as adsorption. This interaction significantly influences its mobility, bioavailability, and degradation rate. The reverse process, desorption, dictates its release back into the soil solution, making it available for transport or degradation. The balance between adsorption and desorption is governed by a complex interplay of the physicochemical properties of both this compound and the soil.

Key factors influencing these processes include soil organic matter content, clay mineralogy and content, soil pH, and temperature.[1][2] Organic matter is often the most significant factor, with higher organic matter content generally leading to greater adsorption due to hydrophobic interactions and hydrogen bonding.[1][3] Clay minerals, with their large surface areas and charged surfaces, also play a crucial role in adsorbing this compound. Soil pH can affect the surface charge of both the soil particles and the this compound molecule, thereby influencing electrostatic interactions.

Quantitative Analysis of this compound-Soil Interactions

The adsorption and desorption of this compound in soil are commonly quantified using isotherm models, most notably the Freundlich and Langmuir models. These models describe the equilibrium distribution of the compound between the soil and the solution phase.

Freundlich Isotherm: This empirical model is widely used to describe adsorption on heterogeneous surfaces and is expressed as:

Cs = Kf * Ce1/n

Where:

  • Cs is the amount of this compound adsorbed per unit mass of soil (mg/kg)

  • Ce is the equilibrium concentration of this compound in the solution (mg/L)

  • Kf is the Freundlich adsorption coefficient ((mg/kg)/(mg/L)1/n), indicating the adsorption capacity.

  • 1/n is the Freundlich linearity index, which relates to the intensity of adsorption.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface and is given by:

Cs = (Qmax * KL * Ce) / (1 + KL * Ce)

Where:

  • Qmax is the maximum adsorption capacity of the soil (mg/kg)

  • KL is the Langmuir adsorption constant (L/mg), related to the binding energy.

The distribution coefficient, Kd, represents the ratio of the concentration of this compound in the soil to that in the solution at equilibrium and is a key parameter for assessing its mobility. A higher Kd value indicates stronger adsorption and lower mobility. The organic carbon-normalized adsorption coefficient, Koc, is often used to compare the adsorption of this compound across different soils by normalizing the Kd value to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).

Table 1: Freundlich and Langmuir Parameters for Triazine Herbicides in Different Soil Types

HerbicideSoil TypeOrganic Matter (%)Clay (%)pHKf ((mg/kg)/(mg/L)1/n)1/nKd (L/kg)Koc (L/kg)Reference
AtrazineSilt Loam2.5206.53.160.85-126[4]
AtrazineSandy Loam1.2105.81.450.91-121[4]
AtrazineClay4.1457.25.890.79-144[4]
Norflurazon (B1679920)Sandy Soil<1>80 (Sand)---Low-[1][5]
NorflurazonHigh Sorption SoilHigh OM----High-[1][5]

Note: Data for this compound is limited in the reviewed literature. Atrazine, a structurally similar triazine herbicide, is presented as a surrogate to illustrate the expected range of values. Norflurazon data is presented qualitatively as specific isotherm parameters were not provided in the source.

Desorption Hysteresis:

Desorption of this compound from soil particles is often not a fully reversible process, a phenomenon known as hysteresis. This means that for a given solution concentration, more this compound remains adsorbed during desorption than was adsorbed during the initial adsorption phase. Hysteresis can be significant and has important implications for the long-term fate of this compound in the environment, as it can lead to the formation of bound residues that are less available for degradation or transport.[1][3]

Experimental Protocols for Adsorption and Desorption Studies

The following section outlines a typical experimental protocol for investigating the adsorption and desorption of this compound in soil, based on the batch equilibrium method.[1][6]

Soil Collection and Preparation
  • Soil Sampling: Collect soil samples from the desired depth (e.g., 0-20 cm) from the study area.

  • Sieving: Air-dry the soil samples and pass them through a 2-mm sieve to remove large debris and ensure homogeneity.

  • Characterization: Analyze the soil for key physicochemical properties, including particle size distribution (sand, silt, and clay content), organic matter content, pH, and cation exchange capacity (CEC).

Adsorption Experiment (Batch Equilibrium Method)
  • Preparation of this compound Solutions: Prepare a series of this compound solutions of known concentrations in a background electrolyte solution (e.g., 0.01 M CaCl2) to maintain a constant ionic strength.

  • Incubation: Place a known mass of the prepared soil (e.g., 5 g) into a series of centrifuge tubes. Add a specific volume (e.g., 25 mL) of each this compound solution to the tubes.

  • Equilibration: Shake the tubes for a predetermined period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to allow the system to reach equilibrium. This time should be determined from preliminary kinetic studies.

  • Separation: Centrifuge the tubes at a high speed (e.g., 4000 rpm) for a set time (e.g., 20 minutes) to separate the soil from the supernatant.

  • Analysis: Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer (LC-MS).[7][8]

  • Calculation: The amount of this compound adsorbed to the soil (Cs) is calculated by the difference between the initial and equilibrium concentrations in the solution.

Desorption Experiment
  • Initial Adsorption: Following the adsorption experiment, carefully decant the supernatant from the centrifuge tubes.

  • Addition of Fresh Solution: Add a volume of this compound-free background electrolyte solution (e.g., 0.01 M CaCl2) to the tubes containing the soil with the adsorbed this compound.

  • Equilibration: Shake the tubes for the same equilibrium time as the adsorption experiment.

  • Separation and Analysis: Centrifuge the tubes and analyze the concentration of this compound in the supernatant.

  • Calculation: The amount of this compound desorbed is determined from its concentration in the supernatant. This process can be repeated for several cycles to study the kinetics of desorption.

Visualizing the Process: Workflows and Influencing Factors

To better understand the experimental process and the factors influencing this compound's fate in soil, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_adsorption Adsorption Experiment cluster_desorption Desorption Experiment Soil_Collection Soil Collection Sieving Sieving (2mm) Soil_Collection->Sieving Characterization Soil Characterization (pH, OM, Texture) Sieving->Characterization Incubation Incubate Soil with This compound Solution Characterization->Incubation Norazine_Solution Prepare this compound Solutions Norazine_Solution->Incubation Equilibration Shake for 24h at 25°C Incubation->Equilibration Centrifugation_Ad Centrifuge Equilibration->Centrifugation_Ad Analysis_Ad Analyze Supernatant (HPLC/LC-MS) Centrifugation_Ad->Analysis_Ad Decant_Supernatant Decant Supernatant Analysis_Ad->Decant_Supernatant Add_Solution Add this compound-Free Solution Decant_Supernatant->Add_Solution Equilibration_De Shake for 24h Add_Solution->Equilibration_De Centrifugation_De Centrifuge Equilibration_De->Centrifugation_De Analysis_De Analyze Supernatant Centrifugation_De->Analysis_De

Caption: Experimental workflow for this compound adsorption-desorption studies.

Influencing_Factors cluster_soil Soil Properties cluster_herbicide This compound Properties cluster_conditions Environmental Conditions OM Organic Matter Adsorption_Desorption This compound Adsorption & Desorption OM->Adsorption_Desorption Clay Clay Content & Type Clay->Adsorption_Desorption pH Soil pH pH->Adsorption_Desorption Solubility Water Solubility Solubility->Adsorption_Desorption pKa pKa pKa->Adsorption_Desorption Hydrophobicity Hydrophobicity (Kow) Hydrophobicity->Adsorption_Desorption Temp Temperature Temp->Adsorption_Desorption Moisture Soil Moisture Moisture->Adsorption_Desorption

Caption: Key factors influencing this compound adsorption and desorption in soil.

Conclusion

The adsorption and desorption of this compound in soil are critical processes that dictate its environmental behavior. This guide has provided a comprehensive overview of the key concepts, quantitative measures, and experimental methodologies used to study these phenomena. While specific data for this compound remains less abundant than for other triazine herbicides, the principles and experimental approaches outlined here provide a robust framework for researchers and professionals to assess the fate and transport of this compound in terrestrial ecosystems. Further research focusing specifically on this compound across a wider range of soil types is necessary to refine our understanding and improve environmental risk assessments.

References

The Bioavailability of Norazine in the Environment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norazine, a member of the s-triazine class of herbicides, is utilized for the control of broadleaf and grassy weeds. Its environmental fate and bioavailability are of significant interest due to the potential for off-target effects and contamination of soil and water resources. This technical guide provides an in-depth overview of the current understanding of this compound's bioavailability, drawing upon data from closely related s-triazine herbicides where specific data for this compound is limited. The guide details the physicochemical properties, environmental partitioning, persistence, and biotransformation of this compound, along with standardized experimental protocols for its assessment.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₂ClN₅
Molecular Weight 201.66 g/mol
Water Solubility Data not available
Vapor Pressure Data not available
Log Kow Data not available
pKa 2.27 (Predicted)[1]

Environmental Fate and Bioavailability

The bioavailability of this compound in the environment is a function of its partitioning between soil, water, and biota, as well as its persistence.

Soil Sorption and Mobility

The interaction of this compound with soil particles is a critical determinant of its mobility and bioavailability. Like other s-triazines, this compound's sorption to soil is influenced by soil organic matter content, clay content, and pH. The primary mechanisms of adsorption include electrostatic interactions, hydrogen bonding, and van der Waals forces.[1]

Quantitative Data on Soil Sorption of s-Triazine Herbicides

Specific experimental data for this compound's soil-water partition coefficient (Kd) and organic carbon-water (B12546825) partition coefficient (Koc) are limited. The following table presents a range of values for the closely related and extensively studied herbicide, Atrazine, to provide an expected range for this compound. A lower Kd or Koc value indicates higher mobility in soil.[2][3][4]

HerbicideSoil TypeKd (L/kg)Koc (L/kg)Reference
AtrazineLoam1.5 - 5.0100 - 200[5]
AtrazineSandy Loam0.5 - 2.050 - 150[5]
AtrazineClay Loam3.0 - 10.0150 - 300[5]
AtrazineSilt Loam2.0 - 8.0120 - 250[5]

Note: An estimated Koc for this compound is in the range of 500-1000, suggesting moderate mobility.[1]

Bioconcentration in Aquatic Organisms

The potential for this compound to accumulate in aquatic organisms can be assessed by its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.[6] Specific BCF data for this compound are not available. The following table provides BCF values for Atrazine in different fish species. A higher BCF value indicates a greater potential for bioaccumulation.

Quantitative Data on Bioconcentration of Atrazine

OrganismBCF (L/kg)Reference
Rainbow Trout2.3 - 11
Bluegill Sunfish3.0 - 10
Fathead Minnow< 10
Persistence and Degradation

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including microbial biodegradation and chemical hydrolysis. The half-life (t1/2) is a common measure of persistence.

Quantitative Data on the Half-life of s-Triazine Herbicides

CompartmentHalf-life (days)ConditionsReference
Soil14 - 109Aerobic, field[5]
Surface Water> 180Varies[5]
GroundwaterVery slow to no degradationAnaerobic[5]

Experimental Protocols

Standardized methods are crucial for the consistent and reliable assessment of a chemical's environmental bioavailability. The following sections detail the protocols for determining key parameters.

Soil Sorption: Batch Equilibrium Method (OECD 106)

The soil-water partition coefficient (Kd) is determined using the batch equilibrium method as described in the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 106.[7]

Methodology:

  • Preparation of Soil and Test Substance: A well-characterized soil sample is air-dried and sieved. A stock solution of this compound in a suitable solvent is prepared.

  • Equilibration: A known mass of soil is placed in a series of centrifuge tubes. A known volume of the this compound solution (typically in 0.01 M CaCl₂) is added to each tube to achieve a specific soil-to-solution ratio.

  • Agitation: The tubes are agitated in the dark at a constant temperature for a predetermined equilibration time (typically 24-48 hours).

  • Phase Separation: The soil suspension is centrifuged at high speed to separate the solid and aqueous phases.

  • Analysis: The concentration of this compound in the supernatant (aqueous phase) is determined using a suitable analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Calculation: The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase. The Kd is then calculated as the ratio of the concentration of this compound in the soil to the concentration in the water at equilibrium. The Koc can be calculated by normalizing the Kd value to the organic carbon content of the soil.[8]

experimental_workflow_kd cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation soil_prep Soil Preparation (Drying, Sieving) equilibration Equilibration (Soil + Solution) soil_prep->equilibration solution_prep This compound Solution Preparation solution_prep->equilibration agitation Agitation (Constant Temp, Dark) equilibration->agitation centrifugation Phase Separation (Centrifugation) agitation->centrifugation analysis LC-MS/MS Analysis of Supernatant centrifugation->analysis calculation Calculation of Kd and Koc analysis->calculation experimental_workflow_bcf cluster_acclimation Acclimation cluster_uptake Uptake Phase cluster_depuration Depuration Phase cluster_analysis_bcf Analysis & Calculation acclimation Fish Acclimation exposure Exposure to this compound (Flow-through system) acclimation->exposure sampling_uptake Water & Fish Sampling exposure->sampling_uptake transfer Transfer to Clean Water sampling_uptake->transfer analysis_bcf LC-MS/MS Analysis of Water & Fish Tissue sampling_uptake->analysis_bcf sampling_depuration Fish Sampling transfer->sampling_depuration sampling_depuration->analysis_bcf calculation_bcf Calculation of BCF analysis_bcf->calculation_bcf biodegradation_pathway cluster_pathway Proposed Biodegradation Pathway of this compound cluster_enzymes Enzymes This compound This compound Hydroxyatrazine_analog Hydroxy-Norazine This compound->Hydroxyatrazine_analog AtzA Dealkylated_intermediate1 De-ethyl-hydroxy-Norazine Hydroxyatrazine_analog->Dealkylated_intermediate1 AtzB Cyanuric_Acid Cyanuric Acid Dealkylated_intermediate1->Cyanuric_Acid AtzC Mineralization NH3 + CO2 Cyanuric_Acid->Mineralization AtzDEF AtzA AtzA-like (Hydrolysis) AtzB AtzB-like (Dealkylation) AtzC AtzC-like (Dealkylation) AtzDEF AtzD, E, F-like (Ring Cleavage) mode_of_action cluster_plant Plant System cluster_chloroplast Chloroplast - Photosystem II cluster_effect Cellular Effects Uptake This compound Uptake (Roots) Translocation Xylem Translocation to Leaves Uptake->Translocation D1_Protein D1 Protein (QB-binding site) Translocation->D1_Protein PSII Photosystem II (PSII) Electron_Transport Electron Transport Chain PSII->Electron_Transport Initiates Blockage Electron Transport Blocked D1_Protein->Blockage Leads to ROS Reactive Oxygen Species (ROS) Generation Blockage->ROS Damage Lipid Peroxidation & Membrane Damage ROS->Damage Necrosis Cell Death & Necrosis Damage->Necrosis Norazine_molecule This compound Norazine_molecule->D1_Protein Binds to

References

Methodological & Application

Application Notes and Protocols for Norazine in Pre-emergent Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Norazine, with the chemical formula C₇H₁₂ClN₅, is a triazine herbicide intended for the pre-emergent control of a range of broadleaf and grassy weeds.[1] Its primary application is in agricultural settings, particularly for crops like corn and soybeans.[1] As a pre-emergent herbicide, this compound is applied to the soil before weed seeds germinate, forming a chemical barrier that inhibits their growth and establishment.[1]

Chemical Properties:

  • IUPAC Name: 6-chloro-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

  • Molecular Formula: C₇H₁₂ClN₅

  • Molecular Weight: 201.66 g/mol

  • Chemical Class: Triazine Herbicide

Mechanism of Action

This compound's herbicidal activity stems from its ability to disrupt photosynthesis.[1] Like other triazine herbicides, it functions as a potent inhibitor of Photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.[1]

This compound binds to the D1 protein within the PSII complex.[1] This binding action blocks the flow of electrons, which in turn halts the production of ATP and NADPH, the energy-carrying molecules essential for carbon fixation. The inhibition of electron transport leads to a cascade of damaging effects, including the generation of reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately resulting in weed death.[1]

Norazine_Mechanism_of_Action cluster_0 Chloroplast Thylakoid Membrane PSII Photosystem II (PSII) Complex D1 D1 Protein (Binding Site) ETC Electron Transport Chain PSII->ETC Electron Flow Block Inhibition of Electron Flow This compound This compound This compound->D1 Binds to This compound->Block Block->ETC Disrupts ROS Reactive Oxygen Species (ROS) Generation Block->ROS Death Weed Death ROS->Death

Caption: Mechanism of this compound as a Photosystem II inhibitor.

Quantitative Data Summary

Specific quantitative data on this compound's performance is not available in the public domain. For research purposes, dose-response studies would be necessary to determine optimal application rates and efficacy. The tables below are templates illustrating how such data would be presented.

Table 1: Hypothetical Pre-emergent Efficacy of this compound on Key Weed Species

Target Weed Species Application Rate (kg a.i./ha) Weed Control (%) (60 Days After Treatment)
Amaranthus retroflexus (Redroot Pigweed) Data not available Data not available
Chenopodium album (Common Lambsquarters) Data not available Data not available
Setaria faberi (Giant Foxtail) Data not available Data not available

| Abutilon theophrasti (Velvetleaf) | Data not available | Data not available |

Table 2: Hypothetical Crop Tolerance to Pre-emergent this compound Applications

Crop Species Application Rate (kg a.i./ha) Crop Injury Rating (%) (30 Days After Application) Yield Impact (%)
Corn (Zea mays) Data not available Data not available Data not available

| Soybean (Glycine max) | Data not available | Data not available | Data not available |

Table 3: Environmental Fate Profile of this compound

Parameter Value
Soil Half-life (t½) Data not available
Organic Carbon Partition Coefficient (Koc) Estimated: 500-1000 (moderate mobility)[1]

| Primary Degradation Pathway | Microbial degradation (presumed, similar to other triazines) |

Experimental Protocols

The following are generalized protocols for evaluating a pre-emergent herbicide like this compound. Specific rates and parameters would need to be determined through preliminary range-finding studies.

4.1 Protocol: Greenhouse Efficacy and Crop Safety Assessment

Objective: To determine the dose-dependent efficacy of this compound on target weeds and its safety on selected crops in a controlled greenhouse environment.

Materials:

  • Technical grade this compound

  • Appropriate solvent and formulation reagents

  • Potting soil mix (e.g., sandy loam)

  • Pots (e.g., 10 cm diameter)

  • Seeds of target weed species and crop species (e.g., corn, soybean)

  • Laboratory sprayer calibrated to deliver a precise volume

  • Greenhouse with controlled temperature, humidity, and lighting

Procedure:

  • Pot Preparation: Fill pots with soil mix, leaving a 2 cm headspace.

  • Seeding: Sow a predetermined number of seeds (e.g., 10-20) of a single weed or crop species per pot at a depth of 1-2 cm.

  • Herbicide Preparation: Prepare stock solutions of this compound and create a series of dilutions to test a range of application rates (e.g., 0.25x, 0.5x, 1x, 2x, 4x of a hypothetical field rate). Include an untreated control.

  • Application: Arrange pots in a randomized complete block design within the laboratory sprayer chamber. Apply the herbicide solutions evenly to the soil surface.

  • Incubation: Transfer pots to the greenhouse. Water pots lightly to activate the herbicide, then maintain optimal moisture for germination and growth.

  • Data Collection:

    • At 14, 28, and 42 days after treatment (DAT), count the number of emerged weeds/crop plants.

    • Assess crop injury using a 0-100% scale (0 = no injury, 100 = plant death).

    • At the final time point, harvest the above-ground biomass, dry in an oven (e.g., 70°C for 72 hours), and record the dry weight.

  • Analysis: Calculate the percent weed control and percent crop injury relative to the untreated control. Analyze data using ANOVA to determine significant differences between treatments.

Experimental_Workflow Start Start: Greenhouse Trial Potting Pot Preparation & Seeding Start->Potting HerbicidePrep Prepare this compound Dose Range Potting->HerbicidePrep Application Pre-emergent Application (Sprayer) HerbicidePrep->Application Incubation Greenhouse Incubation (Controlled Conditions) Application->Incubation Data Data Collection (Emergence, Injury, Biomass) Incubation->Data Analysis Statistical Analysis (% Control, % Injury) Data->Analysis End End: Determine Efficacy & Safety Analysis->End

Caption: Workflow for evaluating pre-emergent herbicide efficacy.

4.2 Protocol: Field Trial for Weed Control Evaluation

Objective: To evaluate the efficacy of this compound for pre-emergent weed control under real-world agricultural conditions.

Materials:

  • Formulated this compound product

  • Calibrated field plot sprayer

  • Field site with a known history of target weed infestation

  • Crop seeds (e.g., corn or soybean)

  • Standard field plot equipment (planter, etc.)

Procedure:

  • Site Selection & Preparation: Choose a field with uniform soil type and weed pressure. Perform primary tillage as per standard local practice.

  • Plot Design: Establish small plots (e.g., 3m x 10m) using a randomized complete block design with at least 3-4 replications per treatment. Include an untreated (weedy) check and a weed-free (hand-weeded) check.

  • Planting: Plant the desired crop at the appropriate seeding rate and depth.

  • Herbicide Application: Within 48 hours of planting, apply this compound at various predetermined rates using a calibrated sprayer to ensure uniform coverage.

  • Data Collection:

    • Weed Control: At 30, 60, and 90 days after treatment (DAT), assess weed control. This can be done by counting weed density (number of plants per square meter) and/or by visual ratings on a 0-100% scale.

    • Crop Tolerance: Visually assess crop injury (stunting, chlorosis, necrosis) at 15, 30, and 60 DAT on a 0-100% scale.

    • Yield: At crop maturity, harvest the center rows of each plot and determine the grain yield, adjusting for moisture content.

  • Analysis: Use appropriate statistical methods (e.g., ANOVA, regression analysis) to compare weed control, crop injury, and yield among the different herbicide rates and the control plots.

Environmental Fate and Considerations

The environmental behavior of this compound is presumed to be similar to other triazine herbicides.

  • Soil Interactions: Triazines adsorb to soil colloids, particularly clay minerals and organic matter.[1] This adsorption influences their mobility and bioavailability. This compound is expected to have moderate mobility, reducing the immediate risk of leaching into groundwater but allowing for microbial access for degradation.[1]

  • Degradation: The primary route of dissipation for triazine herbicides in the soil is microbial degradation. The rate of degradation is influenced by soil temperature, moisture, pH, and microbial activity.

  • Non-Target Effects: Research indicates that this compound may pose risks to some non-target organisms, including beneficial soil microorganisms.[1] Care should be taken to avoid application near sensitive areas or non-target vegetation.

Environmental_Factors Efficacy This compound Efficacy & Persistence SoilType Soil Type (Clay, Organic Matter) Efficacy->SoilType Influenced by Moisture Soil Moisture (Rainfall, Irrigation) Efficacy->Moisture Influenced by Temp Temperature Efficacy->Temp Influenced by Microbes Microbial Activity Efficacy->Microbes Influenced by

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Norazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norazine is a primary metabolite of the phenothiazine (B1677639) antipsychotic drug, promazine. Accurate and reliable quantification of this compound is crucial in pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug molecules and their metabolites. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection, based on established methods for structurally similar phenothiazine compounds.

Experimental Protocol

This protocol outlines the necessary steps for the analysis of this compound in a given sample.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation A standard HPLC system equipped with:

  • Quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Chromatography data acquisition and processing software

3. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for this compound analysis.

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 60% A / 40% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Wavelength 254 nm
Run Time 10 minutes

4. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 0.1% formic acid solution by adding 1 mL of formic acid to 999 mL of HPLC grade water. Mix thoroughly. The mobile phase is a mixture of this aqueous solution and acetonitrile.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct a calibration curve.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For a bulk drug substance, dissolve an accurately weighed amount in methanol to achieve a concentration within the calibration range. For pharmaceutical formulations, a suitable extraction method may be required. All solutions should be filtered through a 0.45 µm syringe filter before injection.[1][2][3]

Data Presentation

The following tables summarize the expected quantitative data from the analysis.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaExpected Result
Tailing Factor (T) T ≤ 2.0~1.2
Theoretical Plates (N) N > 2000> 3000
Retention Time (RT) Consistent~5.5 min

Table 2: Method Validation Summary

ParameterConcentration Range (µg/mL)Result
Linearity (r²) 1 - 50> 0.999
Limit of Detection (LOD) -~0.1 µg/mL
Limit of Quantitation (LOQ) -~0.3 µg/mL
Precision (%RSD) 5, 25, 50< 2.0%
Accuracy (% Recovery) 5, 25, 5098.0 - 102.0%

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_system HPLC System prep_mobile->hplc_system prep_std Standard Solution Preparation prep_std->hplc_system prep_sample Sample Preparation prep_sample->hplc_system separation Chromatographic Separation hplc_system->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound analysis by HPLC.

HPLC_System solvent Solvent Reservoir (Mobile Phase) pump Pump solvent->pump injector Autosampler/ Injector pump->injector column HPLC Column (C18) injector->column detector UV Detector column->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste

Caption: Logical relationship of the HPLC system components.

References

Application Note: Quantitative Analysis of Norazine in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of Norazine, a chlorinated s-triazine herbicide, in environmental water and soil samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology encompasses sample extraction, cleanup, and instrumental analysis. The protocol is designed for researchers, environmental scientists, and drug development professionals requiring a reliable and sensitive method for the detection and quantification of this compound.

Introduction

This compound (IUPAC name: 6-chloro-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine) is an s-triazine herbicide used in agriculture.[1] Its potential for environmental contamination necessitates sensitive and specific analytical methods for monitoring its presence in matrices such as soil and water. Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the analysis of triazine herbicides.[1][2] This method provides robust separation and definitive identification based on the analyte's retention time and unique mass fragmentation pattern.

Experimental Protocol

Sample Preparation

Effective sample preparation is critical for extracting this compound from complex matrices and minimizing interference. Two primary protocols are provided for water and soil samples.

1.1. Water Samples: Solid-Phase Extraction (SPE)

This method is suitable for extracting triazine herbicides from aqueous samples.[3][4]

  • Sample Pre-treatment: Filter water samples (1 L) through a 0.45 µm glass fiber filter to remove suspended solids. Adjust the sample pH to neutral (7.0).

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20 minutes.

  • Elution: Elute the trapped analytes with 10 mL of ethyl acetate (B1210297).

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of ethyl acetate or a suitable solvent for GC-MS analysis.

1.2. Soil Samples: QuEChERS-based Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extracting pesticides from soil and other solid matrices.[5]

  • Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration (if necessary): For dry samples, add an appropriate amount of deionized water to achieve hydration.

  • Extraction: Add 10 mL of acetonitrile (B52724) to the tube. Cap and vortex vigorously for 1 minute.

  • Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer the upper acetonitrile layer to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Solvent Exchange: Transfer an aliquot of the cleaned extract and evaporate to dryness. Reconstitute in 1 mL of ethyl acetate for GC-MS injection.

GC-MS Instrumentation and Conditions

The following parameters are based on established methods for triazine herbicide analysis and should be optimized for the specific instrument used.[2][6][7]

Parameter Condition
Gas Chromatograph Agilent 7890 GC or equivalent
Injector Split/Splitless Inlet
Injection Mode Splitless (1 µL injection volume)
Injector Temperature 250°C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar 5% phenyl-methylpolysiloxane column)
Oven Program Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min)
Mass Spectrometer Agilent 5977 MSD or equivalent
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative Analysis

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity. The characteristic ions for this compound should be determined from the full scan mass spectrum. Based on its structure, the predicted ions are listed below.

Table 1: Predicted Quantitative Data for this compound

Analyte Molecular Weight Predicted Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z)

| this compound | 201.66 | ~10-15 | 186 | 201, 159, 144 |

Note: Retention time is an estimate and will vary based on the specific GC system and conditions. The molecular ion (m/z 201) may be observed, but the base peak is predicted to be m/z 186 due to the loss of a methyl group.

Visualizations

Experimental Workflow

The general workflow for the analysis of this compound in environmental samples is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water or Soil Sample Extraction Solid-Phase Extraction (Water) or QuEChERS (Soil) Sample->Extraction Cleanup Elution & Concentration or dSPE Cleanup Extraction->Cleanup Reconstitution Reconstitution in Ethyl Acetate Cleanup->Reconstitution GC_Inject GC Injection Reconstitution->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Ionization EI Ionization & Fragmentation GC_Separation->MS_Ionization MS_Detection Mass Detection (Scan/SIM) MS_Ionization->MS_Detection Data_Acq Data Acquisition MS_Detection->Data_Acq Quant Quantification & Identification Data_Acq->Quant Report Final Report Quant->Report

Caption: GC-MS analysis workflow for this compound.

Predicted Fragmentation Pathway

The mass spectrum of this compound under Electron Ionization (EI) is predicted to show characteristic fragmentation patterns typical of s-triazine herbicides, primarily involving cleavages of the alkyl side chains.

Fragmentation_Pathway M This compound Molecular Ion [M]˙⁺ m/z 201 F1 Loss of ˙CH₃ [M-15]⁺ m/z 186 M->F1 - ˙CH₃ F2 Loss of C₃H₆ (propene) via McLafferty Rearrangement [M-42]˙⁺ m/z 159 M->F2 - C₃H₆ F3 Loss of ˙C₃H₇ (isopropyl) [M-43]⁺ m/z 158 M->F3 - ˙C₃H₇ F4 Loss of ˙CH₃ from m/z 159 [M-42-15]⁺ m/z 144 F2->F4 - ˙CH₃

Caption: Predicted EI fragmentation of this compound.

The primary fragmentation is expected to be the alpha-cleavage of a methyl group from the isopropyl side chain, leading to a stable, resonance-delocalized cation at m/z 186 , which is predicted to be the base peak. Another significant fragmentation pathway involves a McLafferty rearrangement, leading to the loss of propene (42 Da) from the isopropyl group, resulting in an ion at m/z 159 . Subsequent loss of a methyl radical from this ion would yield a fragment at m/z 144 . Direct loss of the entire isopropyl radical (43 Da) could also occur, producing an ion at m/z 158 .

Conclusion

The described GC-MS method provides a robust and sensitive framework for the determination of this compound in environmental water and soil samples. The combination of efficient sample preparation techniques and the high selectivity of mass spectrometric detection allows for reliable quantification at trace levels. Laboratories should perform in-house validation of the method to establish specific performance characteristics such as limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery.

References

Field Application Techniques for Norazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norazine is a pre-emergent herbicide belonging to the triazine class of chemicals.[1] Its primary mechanism of action is the inhibition of photosynthesis in susceptible weed species.[1] By blocking the electron transport chain within Photosystem II (PSII) in the chloroplasts, this compound effectively halts the plant's ability to produce energy, leading to chlorosis, necrosis, and eventual death.[2][3][4] This document provides detailed application notes and protocols for the field use of this compound, intended for research and developmental purposes. The information compiled is based on available data for this compound and other closely related triazine herbicides, such as atrazine (B1667683), due to the limited specific public data for this compound.

Data Presentation

Table 1: General Application Rates for Triazine Herbicides (as a proxy for this compound) in Corn
Soil TextureOrganic Matter ContentApplication Rate (lbs ai/Acre)Application Timing
Coarse (Sand, Loamy Sand, Sandy Loam)< 3%1.0 - 1.5Pre-plant incorporated or Pre-emergence
Coarse (Sand, Loamy Sand, Sandy Loam)> 3%1.5 - 2.0Pre-plant incorporated or Pre-emergence
Medium (Loam, Silt Loam, Silt)< 3%1.5 - 2.0Pre-plant incorporated or Pre-emergence
Medium (Loam, Silt Loam, Silt)> 3%2.0 - 2.5Pre-plant incorporated or Pre-emergence
Fine (Clay, Clay Loam, Silty Clay Loam)< 3%2.0 - 2.5Pre-plant incorporated or Pre-emergence
Fine (Clay, Clay Loam, Silty Clay Loam)> 3%2.5Pre-plant incorporated or Pre-emergence

Note: These are generalized rates for triazine herbicides like atrazine and should be adapted for this compound based on small-scale trials.[5][6][7] Always consult the product label for specific instructions.

Table 2: Weed Control Efficacy of Triazine Herbicides (as a proxy for this compound)
Weed Species (Common Name)Scientific NameControl Level
Broadleaf Weeds
Pigweed (Redroot, Smooth)Amaranthus spp.Excellent
Lambsquarters, CommonChenopodium albumExcellent
Ragweed, CommonAmbrosia artemisiifoliaGood
Ragweed, GiantAmbrosia trifidaFair to Good
Smartweed, PennsylvaniaPolygonum pensylvanicumGood
VelvetleafAbutilon theophrastiGood
Morningglory spp.Ipomoea spp.Fair
Cocklebur, CommonXanthium strumariumFair
Grassy Weeds
Foxtail (Giant, Green, Yellow)Setaria spp.Good
BarnyardgrassEchinochloa crus-galliFair to Good
Crabgrass, LargeDigitaria sanguinalisFair
Fall PanicumPanicum dichotomiflorumFair

Efficacy ratings are estimates and can be influenced by environmental conditions, weed size at application, and application rate.[8][9] E=Excellent (90-100% control), G=Good (80-89% control), F=Fair (70-79% control), P=Poor (<70% control).

Signaling Pathway

The primary mode of action for this compound and other triazine herbicides is the inhibition of the photosynthetic electron transport chain at Photosystem II (PSII).

PhotosystemII_Inhibition cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) Pheo Pheophytin PSII->Pheo e- QA Plastoquinone A (QA) Pheo->QA e- QB D1 Protein (QB binding site) QA->QB e- PQ_Pool Plastoquinone Pool QB->PQ_Pool e- Block Blocks Electron Transport This compound This compound This compound->QB ROS Reactive Oxygen Species (ROS) Production CellDeath Cell Death (Chlorosis, Necrosis) Field_Trial_Workflow Start Start: Define Objectives SiteSelection Site Selection (Uniform Weed Pressure) Start->SiteSelection PlotLayout Plot Layout (Randomized Complete Block) SiteSelection->PlotLayout TreatmentPrep Treatment Preparation (this compound Rates, Controls) PlotLayout->TreatmentPrep Calibration Sprayer Calibration TreatmentPrep->Calibration Application Pre-Emergent Application Calibration->Application DataCollection Data Collection (Weed Control, Crop Injury, Biomass, Yield) Application->DataCollection Analysis Statistical Analysis DataCollection->Analysis Reporting Reporting of Results Analysis->Reporting End End: Conclusion Reporting->End

References

Ranolazine Formulation for Improved Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranolazine (B828) is an antianginal agent approved for the treatment of chronic stable angina. Its mechanism of action is distinct from traditional antianginal drugs, as it does not significantly alter heart rate or blood pressure. Instead, Ranolazine primarily acts by inhibiting the late inward sodium current (INaL) in cardiomyocytes. Under ischemic conditions, an increase in INaL leads to intracellular sodium and calcium overload, resulting in myocardial dysfunction. By blocking this current, Ranolazine helps to restore ionic homeostasis, improve myocardial relaxation, and reduce angina symptoms. This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with Ranolazine formulations to enhance its therapeutic efficacy.

Data Presentation

The efficacy of Ranolazine, particularly its extended-release (ER) formulation, has been evaluated in several key clinical trials. The following tables summarize the quantitative data from these studies, demonstrating the impact of different Ranolazine formulations and dosages on key clinical endpoints.

Table 1: Efficacy of Ranolazine Monotherapy on Exercise Tolerance (MARISA Trial)

DosageChange in Exercise Duration at Trough (seconds)Change in Time to Onset of Angina at Trough (seconds)Change in Time to 1-mm ST Depression at Trough (seconds)
Placebo 91 ± 8108 ± 11115 ± 12
500 mg BID 118 ± 8143 ± 12151 ± 13
1000 mg BID 131 ± 8161 ± 12170 ± 14
1500 mg BID 140 ± 8175 ± 12182 ± 14*
p < 0.05 vs. Placebo

Table 2: Efficacy of Ranolazine as Add-on Therapy (CARISA Trial)

Treatment GroupChange in Exercise Duration at Trough (seconds)Angina Attacks per WeekNitroglycerin Consumption per Week
Placebo 91.73.32.7
Ranolazine 750 mg BID 115.62.52.0
Ranolazine 1000 mg BID 115.02.11.7
p < 0.05 vs. Placebo[1]

Table 3: Efficacy of Ranolazine in Patients on Amlodipine (ERICA Trial)

Treatment GroupMean Weekly Angina FrequencyMean Weekly Nitroglycerin Consumption
Placebo 3.32.7
Ranolazine 1000 mg BID 2.92.0
p < 0.05 vs. Placebo

Signaling Pathways and Experimental Workflows

Ranolazine's Mechanism of Action: Inhibition of Late Sodium Current

Ranolazine's primary mechanism involves the inhibition of the late inward sodium current (INaL) in cardiac myocytes. This action prevents the intracellular sodium and subsequent calcium overload that occurs during myocardial ischemia, thereby improving diastolic function and reducing myocardial oxygen consumption.

Ischemia Myocardial Ischemia Late_INa Increased Late Sodium Current (INaL) Ischemia->Late_INa Na_Overload Intracellular Na+ Overload Late_INa->Na_Overload Ca_Overload Intracellular Ca2+ Overload (via NCX) Na_Overload->Ca_Overload Na+/Ca2+ Exchanger Dysfunction Diastolic Dysfunction & Increased Oxygen Demand Ca_Overload->Dysfunction Ranolazine Ranolazine Ranolazine->Late_INa Inhibits

Caption: Ranolazine's mechanism of action in ischemic cardiomyocytes.

Experimental Workflow for Preclinical Evaluation of Ranolazine Formulations

This workflow outlines the key preclinical experiments to assess the efficacy of a novel Ranolazine formulation.

cluster_in_vitro In Vitro Evaluation cluster_ex_vivo Ex Vivo Evaluation cluster_in_vivo In Vivo Evaluation Formulation Novel Ranolazine Formulation Patch_Clamp Whole-Cell Patch Clamp (Late INa Measurement) Formulation->Patch_Clamp Test Compound Langendorff Langendorff Isolated Heart (Ischemia-Reperfusion Model) Patch_Clamp->Langendorff Promising Candidates Animal_Model Animal Model of Myocardial Ischemia (e.g., Coronary Artery Ligation) Langendorff->Animal_Model Lead Candidates Efficacy_Assessment Efficacy Assessment (Infarct size, Cardiac function) Animal_Model->Efficacy_Assessment

Caption: Preclinical workflow for evaluating new Ranolazine formulations.

Experimental Protocols

Clinical Assessment of Antianginal Efficacy

Objective: To evaluate the effect of a Ranolazine formulation on exercise tolerance in patients with chronic stable angina.

Materials:

  • Standardized treadmill

  • 12-lead electrocardiogram (ECG) monitor

  • Blood pressure monitoring equipment

  • Emergency resuscitation equipment

Procedure:

  • Patient Preparation:

    • Obtain informed consent.

    • Instruct the patient to avoid food, caffeine, and smoking for at least 3 hours before the test.

    • Review the patient's current medications. Withhold beta-blockers, calcium channel blockers, and nitrates if a washout period is required by the study protocol, under medical supervision.

    • Attach 12-lead ECG electrodes and a blood pressure cuff.

  • Baseline Measurements:

    • Record a resting 12-lead ECG in both supine and standing positions.

    • Measure and record resting heart rate and blood pressure.

  • Exercise Protocol (Standard Bruce Protocol):

    • The test consists of 3-minute stages with increasing speed and incline.

    • Stage 1: 1.7 mph at 10% grade.

    • Stage 2: 2.5 mph at 12% grade.

    • Stage 3: 3.4 mph at 14% grade.

    • Continue through subsequent stages as tolerated by the patient.[2][3][4]

  • Monitoring during the Test:

    • Continuously monitor the ECG for ST-segment changes, and arrhythmias.

    • Record heart rate and blood pressure during the last minute of each stage.

    • Query the patient for symptoms of angina, dyspnea, fatigue, or dizziness.

  • Test Termination Criteria:

    • Achievement of target heart rate (typically 85% of age-predicted maximum).

    • Development of moderate-to-severe angina.

    • Significant ST-segment depression (e.g., >2 mm).

    • Sustained ventricular tachycardia or other significant arrhythmia.

    • A drop in systolic blood pressure >10 mmHg from baseline.

    • Patient request to stop.

  • Recovery Phase:

    • Continue to monitor ECG, heart rate, and blood pressure for at least 5-10 minutes post-exercise or until they return to baseline.

  • Data Analysis:

    • Measure the total exercise duration.

    • Record the time to onset of angina.

    • Determine the time to 1-mm ST-segment depression.

Objective: To quantify the number of angina attacks and the use of short-acting nitroglycerin as a measure of treatment efficacy.

Materials:

  • Standardized patient diary (paper or electronic)

Procedure:

  • Patient Instruction:

    • Provide patients with a diary at the beginning of the treatment period.

    • Instruct patients to record the date and time of each angina attack.

    • Patients should also record the number of sublingual nitroglycerin tablets or sprays used for each attack.[1][5]

  • Data Collection:

    • Collect the diaries at specified follow-up visits (e.g., weekly or bi-weekly).

  • Data Analysis:

    • Calculate the average weekly frequency of angina attacks.

    • Calculate the average weekly consumption of nitroglycerin.

    • Compare the results between the treatment and placebo/control groups.

Preclinical Evaluation of Ranolazine Formulations

Objective: To determine the inhibitory effect of a Ranolazine formulation on the late inward sodium current (INaL) in isolated cardiomyocytes.

Materials:

  • Isolated ventricular cardiomyocytes (e.g., from guinea pig, rabbit, or canine models)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass microelectrodes (1-3 MΩ resistance)

  • Perfusion system

  • External solution (Tyrode's solution)

  • Internal pipette solution

  • Ranolazine formulation of interest

Procedure:

  • Cell Preparation:

    • Isolate ventricular myocytes using standard enzymatic digestion protocols.

    • Allow cells to stabilize in the external solution.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single cardiomyocyte.

    • Clamp the cell membrane potential at a holding potential of -120 mV.

    • Apply a depolarizing voltage step (e.g., to -20 mV for 500 ms) to elicit the sodium current.

  • Measurement of Late Sodium Current:

    • Measure the peak inward current (INaP) and the sustained or late component of the inward current (INaL) at the end of the depolarizing pulse.

  • Application of Ranolazine:

    • Perfuse the cell with the external solution containing the Ranolazine formulation at various concentrations.

    • Repeat the voltage-clamp protocol and measure the inhibition of INaL.

  • Data Analysis:

    • Calculate the percentage of inhibition of INaL for each concentration of Ranolazine.

    • Construct a concentration-response curve and determine the IC50 value.[6]

Objective: To evaluate the protective effect of a Ranolazine formulation against ischemia-reperfusion injury in an isolated heart model.

Materials:

  • Langendorff perfusion apparatus

  • Isolated rodent heart (rat or mouse)

  • Krebs-Henseleit buffer

  • Intraventricular balloon catheter and pressure transducer

  • Ranolazine formulation of interest

Procedure:

  • Heart Isolation and Perfusion:

    • Anesthetize the animal and rapidly excise the heart.

    • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[7][8]

  • Baseline Measurements:

    • Insert a balloon into the left ventricle to measure isovolumetric pressure.

    • Record baseline cardiac function parameters, including left ventricular developed pressure (LVDP), heart rate, and coronary flow.

  • Ischemia-Reperfusion Protocol:

    • After a stabilization period, induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

    • Initiate reperfusion by restoring the buffer flow for a subsequent period (e.g., 60-120 minutes).

  • Ranolazine Administration:

    • The Ranolazine formulation can be added to the perfusion buffer before ischemia (pre-treatment), at the onset of reperfusion, or throughout the experiment, depending on the study design.

  • Assessment of Cardioprotection:

    • Continuously record cardiac function throughout the protocol.

    • At the end of the experiment, perfuse the heart with a vital stain (e.g., triphenyltetrazolium (B181601) chloride, TTC) to delineate the infarct size.

  • Data Analysis:

    • Compare the recovery of cardiac function (e.g., LVDP) in the Ranolazine-treated group versus the control group.

    • Quantify the infarct size as a percentage of the total ventricular area.

References

Protocols for Investigating Norazine Resistance in Weeds: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 19, 2025 – To address the growing challenge of herbicide resistance in agricultural systems, comprehensive and standardized protocols are essential for the scientific community. This document provides detailed application notes and experimental protocols for studying Norazine resistance in weeds, targeted at researchers, scientists, and professionals in drug development. This compound, a triazine herbicide, functions by inhibiting Photosystem II (PSII) in susceptible plants. However, the emergence of resistant weed populations necessitates robust methods for detection and characterization.

The primary mechanism of resistance to this compound and other triazine herbicides is a target-site mutation in the chloroplast psbA gene, which codes for the D1 protein. The most prevalent mutation results in a serine-to-glycine substitution at position 264 (Ser264Gly), which reduces the binding affinity of the herbicide to its target protein.[1][2][3] Non-target-site resistance (NTSR), primarily through enhanced metabolic detoxification by enzymes such as glutathione (B108866) S-transferases (GSTs), represents an alternative mechanism of resistance.[4]

These application notes provide a suite of protocols, from whole-plant bioassays to biochemical and molecular analyses, to effectively identify and characterize this compound resistance in weeds.

Data Presentation: Summarized Quantitative Data

For clear and concise comparison of experimental outcomes, all quantitative data should be organized into structured tables.

Table 1: Whole-Plant Dose-Response Assay Data Summary

Weed Population IDHerbicideGR₅₀ (g a.i./ha)95% Confidence IntervalResistance Index (RI)
Susceptible ControlThis compound1.0
Putative Resistant 1This compound
Putative Resistant 2This compound
GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth.
Resistance Index (RI) = GR₅₀ of the resistant population / GR₅₀ of the susceptible population.

Table 2: Chlorophyll (B73375) Fluorescence Assay Data Summary

Weed Population IDTreatmentFv/Fm (Initial)Fv/Fm (After 2h Incubation)% Inhibition of PSII
Susceptible ControlControl (No Herbicide)0
Susceptible ControlThis compound (e.g., 10 µM)
Putative Resistant 1Control (No Herbicide)0
Putative Resistant 1This compound (e.g., 10 µM)
*Fv/Fm: Maximum quantum yield of PSII photochemistry.

Table 3: Molecular Diagnostics (Allele-Specific PCR) Results

Weed Population IDDNA Sample IDSer264Gly MutationGenotype (S/R)
Susceptible ControlS1Not DetectedS
Putative Resistant 1R1-1DetectedR
Putative Resistant 1R1-2Not DetectedS

Table 4: Glutathione S-Transferase (GST) Activity Assay Data Summary

Weed Population IDTreatmentSpecific GST Activity (nmol/min/mg protein)Fold Increase vs. Susceptible Control
Susceptible ControlControl (No Herbicide)1.0
Susceptible ControlThis compound-treated
Putative Resistant 1Control (No Herbicide)
Putative Resistant 1This compound-treated

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This foundational assay quantifies the level of herbicide resistance in a weed population.[3][5][6]

Materials:

  • Seeds from both putative resistant and known susceptible weed populations.

  • Pots with a standardized potting medium.

  • Formulated this compound.

  • A calibrated spray chamber.

  • A controlled environment growth chamber or greenhouse.

  • Analytical balance.

Methodology:

  • Plant Cultivation: Sow seeds of each population in separate pots. After emergence, thin the seedlings to a uniform number per pot. Grow the plants under controlled conditions (e.g., 25°C/20°C day/night, 16-hour photoperiod) until they reach the 2-4 leaf stage.

  • Herbicide Application: Prepare a series of this compound dilutions. A typical dose range for susceptible plants might be 0, 10, 20, 40, 80, and 160 g of active ingredient per hectare. A higher range will be necessary for resistant populations. Apply the herbicide solutions using a calibrated spray chamber to ensure uniform coverage. Include a non-treated control for each population.

  • Assessment: Return the plants to the controlled environment. After 21 days, assess visual injury and harvest the above-ground biomass. Determine the fresh weight for each pot.

  • Data Analysis: Calculate the percent growth reduction relative to the non-treated control for each dose. Use non-linear regression (e.g., a log-logistic model) to determine the GR₅₀ value for each population. The Resistance Index (RI) is then calculated by dividing the GR₅₀ of the putative resistant population by that of the susceptible population.

Protocol 2: Rapid Chlorophyll Fluorescence Assay for PSII Inhibition

This non-destructive technique provides a quick assessment of PSII function and its inhibition by this compound, making it ideal for rapid screening.[4][7][8]

Materials:

  • Leaf discs from test plants.

  • A portable chlorophyll fluorometer.

  • A multi-well plate.

  • This compound solution (e.g., 10 µM in a buffered solution with a surfactant).

  • Control buffer.

Methodology:

  • Sample Preparation: Excise small leaf discs from healthy leaves of both resistant and susceptible plants and place them in the wells of a microtiter plate.

  • Initial Measurement: Dark-adapt the leaf discs for a minimum of 20 minutes. Measure the initial maximum quantum yield of PSII (Fv/Fm) for each disc.

  • Herbicide Treatment: Add the this compound solution to the treatment wells and the control buffer to the control wells.

  • Final Measurement: Incubate the plate under low light for approximately 2 hours. After incubation, dark-adapt the leaf discs again for 20 minutes and measure the final Fv/Fm.

  • Data Analysis: A significant reduction in the Fv/Fm value indicates PSII inhibition. Resistant plants will exhibit a much smaller decrease in Fv/Fm compared to susceptible plants.

Protocol 3: Molecular Detection of the psbA Ser264Gly Mutation via Bidirectional Allele-Specific PCR (bi-PASA)

This PCR-based method is a rapid and cost-effective tool for identifying the most common target-site mutation for triazine resistance.[1][2][9]

Materials:

  • Plant DNA extraction kit.

  • A thermal cycler.

  • Gel electrophoresis equipment.

  • DNA visualization system.

  • PCR reagents, including four specific primers (two outer primers, and two inner allele-specific primers for the susceptible and resistant alleles).

Methodology:

  • DNA Extraction: Isolate genomic DNA from the leaf tissue of the plants to be tested.

  • PCR Amplification: Perform a PCR reaction using the extracted DNA and the set of four primers. The annealing temperature and cycling parameters should be optimized based on the primers used.

  • Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel.

  • Interpretation: The resulting banding pattern will indicate the genotype. Susceptible plants will show a band corresponding to the susceptible allele-specific product, while resistant plants will show a band for the resistant allele. Heteroplasmic individuals, containing both resistant and susceptible chloroplasts, will show both allele-specific bands. All samples should also show a larger band from the two outer primers.

Protocol 4: Glutathione S-Transferase (GST) Activity Assay

This spectrophotometric assay is used to investigate the potential for NTSR through enhanced metabolism.[10][11][12]

Materials:

  • Leaf tissue from test plants.

  • Protein extraction buffer.

  • Bradford reagent for protein quantification.

  • A spectrophotometer.

  • Assay buffer, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

Methodology:

  • Protein Extraction: Homogenize leaf tissue in an ice-cold extraction buffer and clarify the extract by centrifugation.

  • Protein Quantification: Determine the total protein concentration of the supernatant using the Bradford method.

  • Enzyme Assay: In a cuvette, combine the assay buffer, GSH, and the protein extract. Initiate the reaction by adding CDNB. Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of the GSH-CDNB conjugate.

  • Data Analysis: Calculate the specific activity of GST (e.g., in nmol of product formed per minute per mg of protein). An elevated GST activity in the putative resistant population, particularly after induction with a sub-lethal dose of this compound, suggests a metabolic resistance mechanism.

Visualizing Workflows and Mechanisms

To facilitate understanding, the following diagrams illustrate the experimental workflow, the mechanisms of resistance, and the principle of the bi-PASA molecular assay.

Experimental_Workflow cluster_collection Field Sampling cluster_whole_plant Whole-Plant Assay cluster_biochemical Biochemical & Molecular Analysis cluster_interpretation Data Interpretation Seed_Collection Collect seeds from putative resistant and susceptible weed populations Plant_Growth Grow plants to 2-4 leaf stage Seed_Collection->Plant_Growth Dose_Response Dose-Response Assay (Protocol 1) Plant_Growth->Dose_Response Leaf_Sampling Sample leaf tissue Plant_Growth->Leaf_Sampling Data_Analysis1 Calculate GR50 and RI Dose_Response->Data_Analysis1 Resistance_Confirmation Confirm Resistance Level Data_Analysis1->Resistance_Confirmation Fluorescence Chlorophyll Fluorescence Assay (Protocol 2) Leaf_Sampling->Fluorescence DNA_Extraction DNA Extraction Leaf_Sampling->DNA_Extraction Protein_Extraction Protein Extraction Leaf_Sampling->Protein_Extraction Mechanism_Identification Identify Resistance Mechanism (Target-site vs. Non-target-site) Fluorescence->Mechanism_Identification biPASA bi-PASA for psbA (Protocol 3) DNA_Extraction->biPASA biPASA->Mechanism_Identification GST_Assay GST Activity Assay (Protocol 4) Protein_Extraction->GST_Assay GST_Assay->Mechanism_Identification

Caption: Workflow for studying this compound resistance in weeds.

Norazine_Resistance_Mechanisms cluster_herbicide Herbicide Action cluster_resistance Resistance Mechanisms cluster_outcome Outcome This compound This compound PSII Photosystem II (D1 Protein) This compound->PSII inhibits Susceptible Susceptible Plant Photosynthesis Inhibited -> Plant Death PSII->Susceptible TSR Target-Site Resistance (TSR) psbA gene mutation (e.g., Ser264Gly) TSR->PSII prevents binding Resistant Resistant Plant Photosynthesis Continues -> Plant Survival TSR->Resistant NTSR Non-Target-Site Resistance (NTSR) Enhanced Metabolism (e.g., GSTs) NTSR->this compound detoxifies NTSR->Resistant

Caption: Mechanisms of this compound resistance in weeds.

biPASA_Principle cluster_primers Primer Design cluster_templates DNA Templates cluster_results PCR Products on Gel Outer_F Outer Forward Susceptible_Result Outer Product Susceptible Product Resistant_Result Outer Product Resistant Product Outer_R Outer Reverse Inner_S Inner Susceptible-Specific Inner_R Inner Resistant-Specific Susceptible_DNA Susceptible DNA (Ser264) Susceptible_DNA->Susceptible_Result Resistant_DNA Resistant DNA (Gly264) Resistant_DNA->Resistant_Result

Caption: Principle of bi-PASA for psbA mutation detection.

References

Application Notes and Protocols for Measuring Norazine Inhibition of Photosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norazine is a triazine herbicide that effectively controls weed populations by inhibiting photosynthesis.[1] Its primary mechanism of action is the disruption of the photosynthetic electron transport chain at Photosystem II (PSII).[1] Specifically, this compound competitively inhibits the binding of plastoquinone (B1678516) (PQ) at the Q\textsubscript{B} site on the D1 protein of the PSII reaction center.[1][2] This blockage of electron flow from the primary quinone acceptor (Q\textsubscript{A}) to Q\textsubscript{B} leads to a cascade of events that ultimately result in the cessation of photosynthesis and plant death.[1][3]

These application notes provide detailed protocols for three common and effective assays to measure the inhibitory effects of this compound on photosynthesis: Chlorophyll (B73375) Fluorescence Assay, Oxygen Evolution Assay, and Thermoluminescence Assay.

Data Presentation: Inhibition of Photosynthesis by Triazine Herbicides

Table 1: EC₅₀ Values for Atrazine (B1667683) Inhibition of Photosynthesis in Algae

Algal SpeciesAssay TypeParameter MeasuredEC₅₀ (µg/L)Reference
Chlorella vulgarisGrowth InhibitionChlorophyll a content>10,000 (after 4 days)[4]
Chlorella pyrenoidosaPhotosynthetic InhibitionPhotosynthetic fluorescence55.54 (96h)[5]
Pseudokirchneriella subcapitataPhotosynthesis RecoveryPSII quantum yieldAlgistatic effects observed[6]
River Algal CommunitiesPhotosynthesis RatePhoton yieldSite and season dependent[7]

Table 2: IC₅₀/EC₅₀ Values for Simazine Inhibition of Photosynthesis

OrganismAssay TypeParameter MeasuredIC₅₀/EC₅₀Reference
Anabaena circinalisPhotosynthesis & GrowthOxygen evolution, Growth rateInhibition observed[8]
Freshwater AlgaeGrowth & PhotosynthesisPopulation growth, Photosynthesis160-320 µg/L (growth), 2.24 µg/L (photosynthesis)[9]
Aphanothece halophyticaH₂ Production & PhotosynthesisO₂ evolutionInhibition at 25 µM[10]

Signaling Pathway: this compound Inhibition of Photosystem II

The following diagram illustrates the photosynthetic electron transport chain within the thylakoid membrane and the specific site of this compound inhibition.

Photosynthesis_Inhibition cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f Complex cluster_PSI Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo Light (hν) O2 O₂ + 4H⁺ QA QA Pheo->QA e- QB QB QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- Cytb6f Cyt b6f PC Plastocyanin Cytb6f->PC P700 P700 PC->P700 Fd Ferredoxin P700->Fd Light (hν) e- FNR FNR Fd->FNR e- NADPH NADPH FNR->NADPH H2O 2H₂O H2O->P680 e- PQ_pool->Cytb6f e- NADP NADP⁺ + H⁺ This compound This compound This compound->QB Inhibition

Caption: this compound blocks electron transport from Q\textsubscript{A} to Q\textsubscript{B} in Photosystem II.

Experimental Protocols

Chlorophyll Fluorescence Assay

This non-invasive technique measures the fluorescence emitted by chlorophyll a, which is inversely related to the efficiency of photosynthetic photochemistry. Inhibition of electron transport by this compound leads to a buildup of reduced Q\textsubscript{A}, causing an increase in chlorophyll fluorescence.[11][12]

Chlorophyll_Fluorescence_Workflow start Start prep Prepare Plant/Algal Samples start->prep dark_adapt Dark-adapt Samples (e.g., 30 minutes) prep->dark_adapt treatment Treat with this compound Concentrations dark_adapt->treatment measure Measure Chlorophyll Fluorescence (e.g., using a PAM fluorometer) treatment->measure analysis Analyze Fluorescence Parameters (Fv/Fm, ΦPSII, ETR, NPQ) measure->analysis data Calculate IC₅₀/EC₅₀ Values analysis->data end End data->end

Caption: Workflow for measuring this compound's effect on chlorophyll fluorescence.

  • Sample Preparation:

    • Plants: Use leaf discs (e.g., 1 cm diameter) from healthy, well-watered plants.

    • Algae: Use a log-phase culture of a sensitive algal species (e.g., Chlorella vulgaris). Adjust the cell density to a consistent value (e.g., 10⁵ cells/mL).

  • Dark Adaptation: Place the samples in complete darkness for a minimum of 30 minutes to ensure all reaction centers are open.[10]

  • This compound Treatment:

    • Prepare a series of this compound concentrations in an appropriate solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the samples).

    • For leaf discs, float them on the this compound solutions. For algal cultures, add the this compound solutions directly to the culture medium.

    • Include a solvent-only control.

    • Incubate for a defined period (e.g., 1-3 hours).

  • Fluorescence Measurement:

    • Use a Pulse Amplitude Modulated (PAM) fluorometer.

    • Measure the minimal fluorescence (F₀) with a weak measuring light.

    • Apply a saturating pulse of light to measure the maximal fluorescence (F\textsubscript{m}).

    • In the presence of actinic light, measure the steady-state fluorescence (F\textsubscript{s}) and the maximal fluorescence in the light-adapted state (F\textsubscript{m}').

  • Data Analysis:

    • Calculate the maximum quantum yield of PSII: F\textsubscript{v}/F\textsubscript{m} = (F\textsubscript{m} - F₀) / F\textsubscript{m}.

    • Calculate the effective quantum yield of PSII: Φ\textsubscript{PSII} = (F\textsubscript{m}' - F\textsubscript{s}) / F\textsubscript{m}'.

    • Calculate the Electron Transport Rate (ETR).

    • Calculate Non-Photochemical Quenching (NPQ) = (F\textsubscript{m} - F\textsubscript{m}') / F\textsubscript{m}'.

    • Plot the fluorescence parameter against the logarithm of the this compound concentration to determine the IC₅₀ or EC₅₀ value.

Oxygen Evolution Assay

This assay directly measures the rate of photosynthetic oxygen production. This compound's inhibition of the electron transport chain will lead to a decrease in the rate of water splitting and, consequently, a reduction in oxygen evolution.

Oxygen_Evolution_Workflow start Start prep Isolate Chloroplasts or Prepare Algal Suspension start->prep setup Set up Oxygen Electrode/ Sensor and Calibrate prep->setup dark_resp Measure Dark Respiration Rate setup->dark_resp treatment Add this compound Concentrations dark_resp->treatment illuminate Illuminate Sample and Measure O₂ Evolution treatment->illuminate analysis Calculate Net Photosynthetic Rate illuminate->analysis data Determine IC₅₀ Value analysis->data end End data->end

Caption: Workflow for the oxygen evolution assay to assess this compound inhibition.

  • Sample Preparation:

    • Isolated Chloroplasts: Isolate intact chloroplasts from fresh spinach or pea leaves using standard protocols. Resuspend the chloroplasts in a suitable assay buffer.

    • Algal Suspension: Use a concentrated culture of a suitable algal species.

  • Oxygen Measurement Setup:

    • Use a Clark-type oxygen electrode or an optical oxygen sensor.

    • Calibrate the electrode/sensor to 0% oxygen (e.g., with sodium dithionite) and 100% air saturation.

    • Maintain a constant temperature (e.g., 25°C) using a water jacket.

  • Measurement Procedure:

    • Add the chloroplast suspension or algal culture to the reaction chamber.

    • Measure the rate of oxygen consumption in the dark to determine the respiration rate.

    • Add a specific concentration of this compound to the chamber and incubate for a short period.

    • Illuminate the sample with a light source of known intensity.

    • Record the rate of oxygen evolution.

  • Data Analysis:

    • Calculate the net rate of photosynthesis by subtracting the dark respiration rate from the rate of oxygen evolution in the light.

    • Repeat the measurement for a range of this compound concentrations.

    • Plot the net photosynthetic rate as a percentage of the control against the this compound concentration to determine the IC₅₀ value.

Thermoluminescence Assay

Thermoluminescence (TL) is the emission of light upon heating after illumination. In photosynthetic materials, TL signals arise from the recombination of charge pairs stabilized in PSII. Herbicides that block electron transport at the Q\textsubscript{B} site, like this compound, alter the TL glow curve, providing a sensitive measure of inhibition.[1]

Thermoluminescence_Workflow start Start prep Prepare Leaf Discs or Thylakoid Membranes start->prep dark_adapt Dark-adapt Samples prep->dark_adapt treatment Incubate with this compound dark_adapt->treatment illuminate Excite with Light at Low Temperature treatment->illuminate heat Heat Sample at a Constant Rate illuminate->heat measure Measure Light Emission (Glow Curve) heat->measure analysis Analyze TL Bands (e.g., Q and B bands) measure->analysis end End analysis->end

Caption: Experimental workflow for the thermoluminescence assay.

  • Sample Preparation:

    • Use leaf discs or isolated thylakoid membranes.

  • This compound Treatment:

    • Incubate the samples with different concentrations of this compound in the dark.

  • Illumination and Measurement:

    • Cool the sample to a low temperature (e.g., -10°C).

    • Excite the sample with a saturating light flash or a period of continuous light to induce charge separation.

    • Rapidly heat the sample at a constant rate (e.g., 0.5°C/s) up to a high temperature (e.g., 80°C).

    • Measure the emitted light as a function of temperature using a sensitive photomultiplier tube. The resulting plot is the TL glow curve.

  • Data Analysis:

    • In control samples, the B-band (around 30°C) is prominent, arising from S₂/₃Q\textsubscript{B}⁻ charge recombination.

    • In the presence of this compound, the B-band is suppressed, and the Q-band (around 10°C) appears or is enhanced, which originates from S₂Q\textsubscript{A}⁻ recombination.[3][13]

    • The shift from the B-band to the Q-band is a clear indicator of inhibition at the Q\textsubscript{B} site. The concentration of this compound required to cause a 50% reduction in the B-band intensity can be determined.

Conclusion

The assays described provide a robust toolkit for researchers to quantify the inhibitory effects of this compound on photosynthesis. The chlorophyll fluorescence assay is a rapid and non-invasive method ideal for high-throughput screening. The oxygen evolution assay offers a direct measurement of photosynthetic activity. The thermoluminescence assay provides detailed insights into the specific site of action of this compound within Photosystem II. By employing these methods, researchers can effectively characterize the herbicidal activity of this compound and related compounds.

References

Application Notes and Protocols for Norazine as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norazine is a member of the triazine class of compounds, primarily known for its use as a herbicide.[1] In the field of analytical chemistry, the availability of high-purity reference standards is crucial for the accurate identification and quantification of chemical substances. A well-characterized this compound reference standard is essential for developing and validating analytical methods for its detection in various matrices, including environmental samples and agricultural products. These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common analytical techniques for the analysis of triazine herbicides.[2]

Physicochemical and Stability Data

A reliable reference standard requires a comprehensive characterization of its physical and chemical properties. The following tables summarize key data for this compound.

Table 1: Physicochemical Properties of this compound Reference Standard

PropertyValueSource
Chemical Name 6-chloro-N-methyl-N'-isopropyl-1,3,5-triazine-2,4-diamine[1]
Synonyms G-30026, Geigy-30026, 2-Chloro-4-isopropylamino-6-methylamino-1,3,5-triazine[3][4][5]
CAS Number 3004-71-5[1][3][4]
Molecular Formula C₇H₁₂ClN₅[1][3][4]
Molecular Weight 201.66 g/mol [1][3][4]
Appearance White to off-white solid (typical)General knowledge
Melting Point 158°C[5]
Water Solubility 0.26 g/L (at 21°C)[1][5]
pKa 2.27 (Predicted)[1]

Table 2: Typical Specifications and Stability of this compound Reference Standard

ParameterSpecificationStorage Condition
Purity (HPLC) ≥ 98%Store at 2-8°C in a tightly sealed container, protected from light.[6][7]
Identity (¹H NMR, MS) Conforms to structureFor long-term storage, -20°C is recommended.[8]
Loss on Drying ≤ 1.0%Solutions in organic solvents should be stored at low temperatures and protected from light.[9]
Residual Solvents As per ICH guidelinesN/A

Note: The specifications in Table 2 are typical for a high-purity analytical reference standard and should be confirmed with a Certificate of Analysis (CoA) from the supplier.

Experimental Protocols

The following protocols are provided as a guide for the use of this compound as a reference standard. It is essential to validate these methods in your laboratory to ensure they meet the specific requirements of your application.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment and Quantification

This protocol outlines a general isocratic HPLC method for the analysis of this compound, adapted from established methods for triazine herbicides.[10][11]

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile phase: Acetonitrile (B52724) and water (HPLC grade)

  • This compound reference standard

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of acetonitrile and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

3. Chromatographic Conditions

ParameterCondition
Column C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 220 nm

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, starting with the lowest concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

This protocol describes a general GC-MS method for the analysis of this compound, adapted from methods for other triazine herbicides.[12][13][14][15]

1. Instrumentation and Materials

  • GC-MS system with a capillary column

  • DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • This compound reference standard

  • Ethyl acetate (B1210297) (pesticide residue grade)

  • Volumetric flasks and pipettes

  • Autosampler vials with inserts

2. Preparation of Solutions

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with ethyl acetate to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

3. GC-MS Conditions

ParameterCondition
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial temperature of 100°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-300) or Selected Ion Monitoring (SIM) for higher sensitivity

4. Analysis Procedure

  • Inject the calibration standards to establish the retention time and mass spectrum of this compound.

  • Inject the sample solutions.

  • For identification, compare the retention time and mass spectrum of the peak in the sample chromatogram with those of the this compound reference standard.

  • For quantification, create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the calibration standards. Determine the concentration in the sample from this curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing ref_std Weigh this compound Reference Standard stock_sol Prepare Stock Solution ref_std->stock_sol cal_stds Prepare Calibration Standards stock_sol->cal_stds analysis Inject Standards & Samples cal_stds->analysis sample_prep Prepare Sample Solution sample_prep->analysis instrument_setup Instrument Setup (HPLC or GC-MS) instrument_setup->analysis cal_curve Generate Calibration Curve analysis->cal_curve quantification Quantify Analyte cal_curve->quantification report Report Results quantification->report

Caption: Experimental workflow for quantitative analysis using a reference standard.

method_validation cluster_validation Analytical Method Validation (ICH Q2(R2)) cluster_params mv Method Validation specificity Specificity mv->specificity linearity Linearity mv->linearity accuracy Accuracy mv->accuracy precision Precision (Repeatability, Intermediate) mv->precision lod Limit of Detection (LOD) mv->lod loq Limit of Quantitation (LOQ) mv->loq robustness Robustness mv->robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R2) guidelines.[16][17][18][19][20]

References

Application Notes and Protocols for the Extraction of Norazine from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norazine, a member of the triazine family of compounds, is a herbicide used in agriculture.[1] Its presence and persistence in soil are of environmental and toxicological concern, necessitating accurate and efficient methods for its extraction and quantification. These application notes provide detailed protocols for the extraction of this compound from soil samples, primarily adapting established methods for other triazine herbicides due to their structural similarities. The protocols described are Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and a conventional solvent extraction method. Subsequent analysis of the extracts can be performed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2][3]

Chemical Properties of this compound

A clear understanding of the analyte's properties is crucial for developing effective extraction protocols.

PropertyValueReference
IUPAC Name6-chloro-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine[1][4]
CAS Number3004-71-5[1]
Molecular FormulaC₇H₁₂ClN₅[1][4]
Molecular Weight201.66 g/mol [1][4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices like soil.[2] This protocol is adapted from methods developed for other triazine herbicides.[2][5]

Materials and Reagents:

Procedure:

  • Soil Extraction:

    • Weigh 10 g of the soil sample into a centrifuge tube.

    • Add 20 mL of a solvent mixture, such as methanol:water (1:1 v/v) or acetonitrile:water (8:2 v/v).[2][3][6]

    • Shake the mixture vigorously using a mechanical shaker for 1 hour or sonicate for 15-30 minutes.[2][3]

    • Centrifuge the sample to separate the supernatant.[2]

    • Filter the supernatant to remove any remaining particulate matter.[2]

  • SPE Cartridge Conditioning:

    • Pass 5-10 mL of methanol through the SPE cartridge to activate the sorbent.[2][7]

    • Follow with 5-10 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to dry.[2]

  • Sample Loading:

    • Dilute the soil extract supernatant with deionized water to reduce the organic solvent concentration (typically to <5%).

    • Pass the diluted extract through the conditioned cartridge at a controlled flow rate of approximately 3-5 mL/min.[2][5]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove polar interferences.[2][5]

    • Dry the cartridge under vacuum for about 15 minutes to remove excess water.[2]

  • Elution:

    • Elute the retained this compound with a small volume (e.g., 3-5 mL) of an appropriate organic solvent like ethyl acetate or chloroform.[2][5]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[2][5]

    • Reconstitute the residue in a precise volume (e.g., 200 µL to 1 mL) of a suitable solvent for instrumental analysis (e.g., acetonitrile or the mobile phase for HPLC).[2][5]

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it highly efficient for multi-residue analysis in complex matrices like soil.[8][9][10]

Materials and Reagents:

  • Acetonitrile (HPLC grade)[8]

  • Deionized water

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate)[8]

  • Dispersive SPE (dSPE) tubes containing a cleanup sorbent (e.g., PSA, C18, MgSO₄)[8]

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Hydration and Extraction:

    • For air-dried soil, weigh 3 g of the sample into a 50 mL centrifuge tube, add 7 mL of deionized water, vortex, and allow to hydrate (B1144303) for 30 minutes. For soil with ≥70% water content, use 10 g of the sample directly.[8]

    • Add 10 mL of acetonitrile to the sample.[8]

    • Shake or vortex the tube vigorously for 5 minutes to extract the this compound.[8]

  • Salting-Out Extraction:

    • Add the QuEChERS extraction salts to the centrifuge tube.[8]

    • Immediately shake the tube for at least 2 minutes to induce phase separation.[8]

    • Centrifuge for 5 minutes at ≥ 3000 rcf.[8]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube.[8]

    • Vortex the dSPE tube for 30-60 seconds.[8]

    • Centrifuge for 2 minutes at a high rcf (e.g., ≥ 5000).[8]

  • Final Extract Preparation:

    • Filter the purified supernatant through a 0.2 µm syringe filter directly into a sample vial for analysis.[8]

Protocol 3: Conventional Solvent Extraction

This method involves direct extraction with an organic solvent, followed by cleanup if necessary. It is a fundamental technique often used as a baseline for comparison.

Materials and Reagents:

  • Methanol (HPLC grade)

  • Deionized water

  • Shaking apparatus

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Extraction:

    • Weigh 10 g of the soil sample into a suitable container.

    • Add 25 mL of a methanol/water mixture (e.g., 1:1 v/v).[6]

    • Shake the mixture for 1-3 hours.[3][6]

    • Centrifuge the sample to pellet the soil particles.

  • Extract Collection:

    • Carefully decant and filter the supernatant.

    • The extract can be directly analyzed if it is clean enough, or it can be subjected to a cleanup step like SPE (as described in Protocol 1).

Data Presentation

The following table summarizes typical performance data for the extraction of triazine herbicides from soil using the described techniques, which can be considered indicative for this compound extraction.

TechniqueExtraction Solvent/SorbentRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Conventional Solvent ExtractionMethanol/water (1:1)>90Not specified[6]
Solid-Phase Extraction (SPE)Methanol:water followed by C18 cleanup>90Not specified[3][11]
QuEChERSAcetonitrile with MgSO₄, PSA, C18 cleanup79.4 - 113.31.0 - 12.2[12]
Supercritical Fluid Extraction (SFE)Supercritical CO₂ with methanol/water modifier>90Not specified[6]

Visualizations

experimental_workflow_spe soil_sample 1. Soil Sample (10 g) extraction 2. Solvent Extraction (Methanol:Water) soil_sample->extraction centrifuge_filter 3. Centrifuge & Filter extraction->centrifuge_filter sample_loading 5. Sample Loading centrifuge_filter->sample_loading spe_conditioning 4. SPE Conditioning (Methanol, Water) spe_conditioning->sample_loading washing 6. Washing (Deionized Water) sample_loading->washing elution 7. Elution (Ethyl Acetate) washing->elution concentrate 8. Concentrate & Reconstitute elution->concentrate analysis 9. Instrumental Analysis (HPLC/GC) concentrate->analysis

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

experimental_workflow_quechers soil_sample 1. Soil Sample & Hydration extraction 2. Acetonitrile Extraction soil_sample->extraction salting_out 3. Add QuEChERS Salts & Centrifuge extraction->salting_out dspe_cleanup 4. dSPE Cleanup (Supernatant) salting_out->dspe_cleanup centrifuge_filter 5. Centrifuge & Filter dspe_cleanup->centrifuge_filter analysis 6. Instrumental Analysis (HPLC/GC) centrifuge_filter->analysis

Caption: QuEChERS Extraction Workflow for this compound.

References

Application Notes and Protocols for Norazine Herbicide in Diverse Cropping Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Norazine is a triazine-based herbicide effective for the control of a broad spectrum of annual broadleaf and grass weeds in various cropping systems. Its primary mode of action is the inhibition of photosynthesis at Photosystem II, leading to weed mortality.[1] Due to the limited availability of specific field trial data for this compound, this document leverages data from closely related and extensively studied triazine herbicides, namely atrazine (B1667683) and simazine (B1681756), to provide comprehensive application guidelines. The principles and recommendations outlined herein are based on the shared chemical properties and mechanism of action within the triazine family. These notes are intended for researchers, scientists, and agricultural professionals to facilitate the effective and responsible use of this compound in experimental and field settings.

Data Presentation

Table 1: Recommended Application Rates for this compound (as Atrazine/Simazine) in Corn Cropping Systems
Tillage SystemApplication TimingThis compound Rate (Active Ingredient) per AcreTarget WeedsNotes
Conventional Tillage Pre-emergence2.0 - 3.0 lbsAnnual grasses and broadleaf weedsHigher rates may be necessary for fine-textured soils with high organic matter.
Post-emergence1.2 - 2.0 lbsEmerged broadleaf and grass weedsApply when weeds are young and actively growing. May be tank-mixed with other compatible herbicides for broader spectrum control.
Conservation/No-Tillage Pre-emergence2.5 - 4.0 lbsAnnual grasses and broadleaf weedsHigher rates are often required to account for interception by crop residue. Atrazine and simazine are effective in these systems as they wash easily from residue to the soil.[2]
Early Post-emergence1.5 - 2.5 lbsEmerged broadleaf and grass weedsEnsure good spray coverage through the crop residue.
Table 2: Weed Control Efficacy of this compound (as Atrazine/Simazine) in Corn
Weed SpeciesCommon NameGrowth Stage at ApplicationThis compound (as Atrazine) Efficacy (%)Citation
Setaria faberiGiant FoxtailPre-emergence85-95[3]
Amaranthus tuberculatusCommon WaterhempPre-emergence80-90[3]
Ambrosia artemisiifoliaCommon RagweedPre/Post-emergence90-98[3]
Abutilon theophrastiVelvetleafPre/Post-emergence88-97[3]
Chenopodium albumCommon LambsquartersPre/Post-emergence90-99[4]
Digitaria horizontalisCrabgrassPost-emergence98[5]
Eleusine indicaGoosegrassPost-emergence99[5]
Borreria alataBroadleaf ButtonweedPost-emergence>95[5]
Acanthospermum australeSpiny BurrPost-emergence>95[5]

Note: Efficacy can vary based on environmental conditions, soil type, and weed pressure.

Table 3: Crop Rotation Restrictions Following this compound (as Triazine Herbicides) Application
Crop to be PlantedMinimum Rotation Interval (Months)Notes
Soybeans 12Risk of carryover injury, especially in high pH soils. A successful field bioassay may be required.
Wheat 12
Oats 12
Alfalfa 12
Vegetables 12-18Varies by species; consult specific guidelines.
Cover Crops 9-12Varies by species. Some labels have specific restrictions.

Note: Rotation intervals are dependent on the rate of this compound applied, soil type, pH, and climatic conditions. Always consult the product label for specific restrictions.

Experimental Protocols

Protocol 1: Determining this compound Efficacy in Different Tillage Systems (Corn)

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a split-plot arrangement.

  • Main Plots: Tillage systems (e.g., Conventional Tillage, No-Tillage).

  • Sub-Plots: Herbicide treatments (e.g., this compound at different rates, standard herbicide, untreated control).

  • Replications: Minimum of 4 replications per treatment.

  • Plot Size: Sufficiently large to minimize edge effects and allow for representative sampling (e.g., 10 ft x 30 ft).

2. Tillage Implementation:

  • Conventional Tillage: Moldboard plow followed by secondary tillage to prepare a fine seedbed.

  • No-Tillage: Planting directly into the undisturbed residue of the previous crop.

3. Herbicide Application:

  • Equipment: Calibrated backpack or tractor-mounted sprayer with appropriate nozzles to ensure uniform coverage.

  • Application Timing:

    • Pre-emergence: Apply within 2 days of planting before crop and weed emergence.

    • Post-emergence: Apply when corn is at the V2-V4 growth stage and weeds are small and actively growing (e.g., 2-4 inches in height).

  • Spray Volume: 15-20 gallons per acre to ensure thorough coverage.

4. Data Collection:

  • Weed Control Ratings: Visually assess weed control at 14, 28, and 56 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete control) for each weed species present.

  • Weed Density and Biomass: At 56 DAT, count the number of weeds per unit area (e.g., 1 m²) and collect the above-ground biomass. Dry the biomass at 70°C to a constant weight.

  • Crop Injury: Visually assess crop injury (stunting, chlorosis, necrosis) at 7, 14, and 28 DAT on a scale of 0% (no injury) to 100% (crop death).

  • Crop Yield: Harvest the center rows of each plot at maturity and determine the grain yield, adjusting for moisture content.

5. Statistical Analysis:

  • Analyze data using Analysis of Variance (ANOVA) appropriate for a split-plot design.

  • Use a mean separation test (e.g., Tukey's HSD at p ≤ 0.05) to determine significant differences between treatment means.

Protocol 2: Evaluating this compound Application in Soybean Cropping Systems

1. Experimental Design:

  • Follow the same RCBD with a split-plot design as described in Protocol 1.

2. Herbicide Application:

  • Pre-emergence Application: Apply this compound (as atrazine or simazine) as a burndown treatment before soybean planting or as a pre-emergence application in established no-till systems where soybeans will be planted. Note: Triazine herbicides have limited post-emergence utility in soybeans due to crop sensitivity.

  • Tank Mixtures: For broader spectrum weed control, tank-mix this compound with other herbicides labeled for pre-emergence use in soybeans.

3. Data Collection:

  • Collect the same data as outlined in Protocol 1 (Weed Control Ratings, Weed Density and Biomass, Crop Injury, and Crop Yield).

4. Statistical Analysis:

  • Perform statistical analysis as described in Protocol 1.

Mandatory Visualizations

G cluster_photosynthesis Photosystem II (PSII) in Thylakoid Membrane cluster_this compound This compound Action cluster_effect Resulting Effect Light Light Energy PSII Photosystem II (P680) Light->PSII Pheo Pheophytin PSII->Pheo Electron Transfer QA Plastoquinone A (QA) Pheo->QA QB Plastoquinone B (QB) QA->QB Cytb6f Cytochrome b6f Complex QB->Cytb6f Block Electron Flow Blocked This compound This compound This compound->QB Binds to D1 protein at QB site ROS Reactive Oxygen Species (ROS) Production Block->ROS Death Weed Death ROS->Death

Figure 1. Mechanism of action of this compound in inhibiting photosynthesis.

G cluster_planning Phase 1: Experimental Planning cluster_implementation Phase 2: Field Implementation cluster_data Phase 3: Data Collection & Analysis Define_Objectives Define Objectives & Hypotheses Select_Site Select Experimental Site Define_Objectives->Select_Site Exp_Design Choose Experimental Design (RCBD) Select_Site->Exp_Design Treatment_Selection Select this compound Rates & Tillage Systems Exp_Design->Treatment_Selection Plot_Layout Establish Plots Tillage Implement Tillage Treatments Plot_Layout->Tillage Planting Plant Crop (Corn/Soybean) Tillage->Planting Herbicide_App Apply this compound Treatments Planting->Herbicide_App Data_Collection Collect Data (Weed Control, Crop Injury, Yield) Stat_Analysis Perform Statistical Analysis (ANOVA) Data_Collection->Stat_Analysis Results Interpret Results & Draw Conclusions Stat_Analysis->Results

Figure 2. Experimental workflow for evaluating this compound application.

G cluster_cropping_system Cropping System cluster_factors Influencing Factors cluster_application This compound Application Strategy cluster_outcome Expected Outcome Conventional Conventional Tillage Residue Crop Residue Conventional->Residue Low NoTill No-Tillage NoTill->Residue High Rate Application Rate Residue->Rate Influences Weed_Spectrum Weed Spectrum Timing Application Timing Weed_Spectrum->Timing Influences Soil_Moisture Soil Moisture Efficacy Weed Control Efficacy Soil_Moisture->Efficacy Impacts Rate->Efficacy Determines Timing->Efficacy Determines

Figure 3. Logical relationships in this compound application across cropping systems.

References

Application Note: High-Throughput Analysis of Norazine Residues in Agricultural Crops using QuEChERS Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the determination of Norazine herbicide residues in a variety of crop matrices. The procedure employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for sample extraction and cleanup, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for high-throughput laboratories conducting routine monitoring of pesticide residues in food products to ensure regulatory compliance and consumer safety. The protocol has been developed to be applicable to a wide range of crops, including leafy vegetables, root vegetables, fruits, and cereals.

Introduction

This compound is a triazine herbicide used for the control of broadleaf and grassy weeds in various agricultural settings. Due to its potential for persistence in the environment and presence in food commodities, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in agricultural products.[1] Therefore, sensitive and reliable analytical methods are essential for the routine monitoring of this compound residues in crops.

The QuEChERS method has become the industry standard for pesticide residue analysis in food due to its simplicity, speed, and minimal solvent consumption.[2] This application note details a modified QuEChERS protocol optimized for the extraction and cleanup of this compound from diverse and complex crop matrices. Subsequent analysis by LC-MS/MS provides high selectivity and sensitivity, enabling accurate quantification of this compound at levels relevant to regulatory MRLs.[3]

Experimental Protocols

Materials and Reagents
Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock standard with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

  • Internal Standard (IS) Spiking Solution (1 µg/mL): Prepare a stock solution of this compound-d5 and dilute to a working concentration for spiking into samples.

Sample Preparation (QuEChERS Protocol)
  • Homogenization: Homogenize a representative portion of the crop sample (e.g., using a high-speed blender). For dry commodities like cereals, add a proportional amount of water to rehydrate before homogenization.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing anhydrous MgSO₄ and PSA. For samples with high fat content, C18 sorbent can also be included.

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter through a 0.22 µm syringe filter.

    • The extract is now ready for LC-MS/MS analysis. A dilution with the mobile phase may be necessary to minimize matrix effects.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • LC Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions (Predicted for this compound):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions: Based on the fragmentation patterns of similar triazine herbicides, the following MRM transitions for this compound (Molecular Weight: 201.66 g/mol ) are proposed.[4] These would require experimental verification and optimization.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV) (Starting Point)
This compound202.1160.1118.120
This compound-d5 (IS)207.1165.1123.120

Data Presentation

The following tables summarize the expected performance of the method for this compound analysis in various crop matrices. The values presented are based on typical performance data for triazine herbicides in similar matrices and should be confirmed during in-house method validation.[5][6]

Table 1: Method Validation Parameters for this compound in Various Crop Matrices

Crop MatrixSpiking Level (µg/kg)Mean Recovery (%)RSD (%)
Leafy Vegetables (e.g., Spinach) 10958
100986
Root Vegetables (e.g., Carrot) 109210
100967
Fruits (e.g., Apple) 108812
100949
Cereals (e.g., Corn) 108515
1009111

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Crop MatrixLOD (µg/kg)LOQ (µg/kg)
Leafy Vegetables15
Root Vegetables25
Fruits210
Cereals310

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result Homogenization 1. Homogenize Crop Sample Extraction 2. Weigh 10g, Add ACN & IS Homogenization->Extraction Salts 3. Add QuEChERS Salts Extraction->Salts Shake_Centrifuge1 4. Shake & Centrifuge Salts->Shake_Centrifuge1 dSPE 5. Transfer Supernatant to d-SPE tube Shake_Centrifuge1->dSPE Vortex_Centrifuge2 6. Vortex & Centrifuge dSPE->Vortex_Centrifuge2 Filter 7. Filter Final Extract Vortex_Centrifuge2->Filter LC_MSMS 8. LC-MS/MS Analysis Filter->LC_MSMS Data_Processing 9. Data Processing & Quantification LC_MSMS->Data_Processing Final_Report Final Report Data_Processing->Final_Report

Caption: Experimental workflow for this compound residue analysis in crops.

Norazine_Signaling_Pathway cluster_photosynthesis Photosynthesis Inhibition This compound This compound PSII Photosystem II (PSII) D1 Protein This compound->PSII Binds to Electron_Transport Electron Transport Chain PSII->Electron_Transport ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH Blocks Weed_Death Weed Growth Inhibition & Death ATP_NADPH->Weed_Death Prevents

Caption: Simplified mechanism of this compound's herbicidal action.

Conclusion

The described QuEChERS extraction and cleanup method, coupled with LC-MS/MS analysis, provides a sensitive, accurate, and efficient approach for the determination of this compound residues in a wide range of crop matrices. The method is suitable for high-throughput laboratories and can be readily implemented for routine monitoring to ensure compliance with regulatory limits. In-house validation of the method is recommended to ensure performance characteristics are met for specific crop types and instrumentation.

References

Application Notes and Protocols for Norazine Toxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norazine is a member of the triazine class of herbicides, primarily used for the control of broadleaf and grassy weeds.[1] While its herbicidal activity is well-documented to stem from the inhibition of photosynthesis in plants, a thorough understanding of its toxicological profile in non-target organisms is crucial for comprehensive risk assessment and the development of safety guidelines.[1] These application notes provide detailed protocols for a tiered approach to this compound toxicity testing, encompassing initial cytotoxicity screening, genotoxicity assessment, and more specific organ-level toxicity evaluations, including hepatotoxicity and neurotoxicity. The protocols are based on established methodologies for testing triazine herbicides and other chemical compounds.

Data Presentation

The following tables summarize quantitative toxicity data for triazine herbicides, which can serve as a reference for designing dose-range finding studies for this compound. Given the limited specific data for this compound, values for the closely related and extensively studied triazine herbicide, Atrazine, are provided as a surrogate.

Table 1: Acute Toxicity of Triazine Herbicides

CompoundTest OrganismRoute of AdministrationLD50 (mg/kg body weight)
AtrazineRatOral1869 - 3080
AtrazineRabbitDermal>3100
SimazineRatOral>5000
PropazineRatOral>5000

LD50 (Lethal Dose 50) is the dose of a substance that is lethal to 50% of the test population.

Table 2: In Vitro Cytotoxicity of Atrazine

Cell LineAssayExposure TimeIC50 (µM)
Human Hepatoma (HepG2)MTT Assay24 hours~150
Human Neuroblastoma (SH-SY5Y)Neutral Red Uptake48 hours~200
Human LymphocytesTrypan Blue Exclusion72 hours~100

IC50 (Inhibitory Concentration 50) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.

Experimental Protocols

In Vitro Cytotoxicity Assays

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

a. MTT Assay

  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.

  • Procedure:

    • Seed cells (e.g., HepG2, SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

    • Prepare a series of this compound dilutions in culture medium.

    • Remove the old medium and expose the cells to different concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b. Neutral Red Uptake Assay

  • Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Procedure:

    • Follow steps 1-3 from the MTT assay protocol.

    • After the incubation period, replace the treatment medium with a medium containing neutral red (e.g., 50 µg/mL) and incubate for 3 hours at 37°C.

    • Wash the cells with PBS to remove excess dye.

    • Add a destaining solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the cells.

    • Measure the absorbance at 540 nm.

    • Calculate cell viability and the IC50 value.

Genotoxicity Assays

Objective: To assess the potential of this compound to induce DNA damage or mutations.

a. Comet Assay (Single Cell Gel Electrophoresis)

  • Principle: This assay detects DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, forming a "comet" shape.

  • Procedure:

    • Treat cells (e.g., human lymphocytes) with various concentrations of this compound for a short period (e.g., 2-4 hours). Include a negative control and a positive control (e.g., hydrogen peroxide).

    • Embed the cells in a low-melting-point agarose (B213101) gel on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.

    • Subject the slides to electrophoresis under alkaline conditions to unwind and separate the DNA.

    • Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

    • Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).

b. Ames Test (Bacterial Reverse Mutation Assay)

  • Principle: This test uses several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. It measures the ability of a substance to cause mutations that revert the bacteria to a histidine-synthesizing state.

  • Procedure:

    • Prepare different concentrations of this compound.

    • Mix the this compound dilutions with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver).

    • Plate the mixture on a minimal agar (B569324) medium lacking histidine.

    • Incubate the plates for 48-72 hours at 37°C.

    • Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Hepatotoxicity Assessment

Objective: To evaluate the potential of this compound to cause liver damage.

a. In Vitro: Measurement of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Leakage

  • Principle: Damage to hepatocytes results in the release of liver enzymes such as ALT and AST into the culture medium.

  • Procedure:

    • Culture primary hepatocytes or HepG2 cells and expose them to different concentrations of this compound for 24-48 hours.

    • Collect the culture medium at the end of the exposure period.

    • Measure the activity of ALT and AST in the medium using commercially available assay kits.

    • A significant increase in the levels of these enzymes compared to the control indicates hepatotoxicity.

b. In Vivo: Rodent Sub-acute Oral Toxicity Study (28-day)

  • Principle: Based on OECD Test Guideline 407, this study provides information on the potential health hazards arising from repeated oral exposure to a substance over 28 days.

  • Procedure:

    • Use young adult rats (e.g., Sprague-Dawley), with at least 5 animals per sex per group.

    • Administer this compound daily by gavage at three or more dose levels for 28 days. Include a control group receiving the vehicle only.

    • Observe the animals daily for clinical signs of toxicity. Record body weight and food consumption weekly.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis (including ALT, AST, alkaline phosphatase, and bilirubin).

    • Perform a full necropsy and weigh the major organs (including the liver).

    • Preserve the liver and other selected organs for histopathological examination.

Neurotoxicity Assessment

Objective: To determine the potential adverse effects of this compound on the nervous system.

a. In Vitro: Neurite Outgrowth Assay

  • Principle: This assay assesses the effect of a substance on the growth of neurites from neuronal cells, a key process in neuronal development and regeneration.

  • Procedure:

    • Culture neuronal cells (e.g., PC12 or SH-SY5Y) and induce differentiation to promote neurite outgrowth (e.g., using Nerve Growth Factor for PC12 cells).

    • Expose the differentiating cells to non-cytotoxic concentrations of this compound.

    • After a set period (e.g., 48-72 hours), fix and stain the cells to visualize the neurites.

    • Capture images using a microscope and quantify neurite length and number using image analysis software.

    • A significant inhibition of neurite outgrowth compared to the control suggests potential neurotoxicity.

b. In Vivo: Functional Observational Battery (FOB)

  • Principle: A series of non-invasive tests to screen for neurobehavioral toxicity in rodents.

  • Procedure:

    • As part of the in vivo toxicity study (e.g., the 28-day oral toxicity study), perform the FOB at specified time points.

    • The battery includes observations of:

      • Home cage observations: posture, activity level, and gait.

      • Open field observations: arousal, gait, mobility, and any abnormal behaviors.

      • Sensory-motor tests: grip strength, landing foot splay, and reactivity to various stimuli (e.g., light, sound, touch).

    • Score the observations and compare the results between the treated and control groups to identify any neurobehavioral deficits.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially involved in this compound-induced toxicity and a general workflow for in vitro toxicity testing. These are based on findings for the related triazine herbicide, atrazine.

Norazine_Toxicity_Workflow cluster_0 In Vitro Toxicity Testing Workflow start Dose-Range Finding (e.g., MTT Assay) cytotoxicity Definitive Cytotoxicity Assays (e.g., Neutral Red) start->cytotoxicity Determine IC50 genotoxicity Genotoxicity Assessment (e.g., Comet Assay, Ames Test) cytotoxicity->genotoxicity Use sub-lethal concentrations organ_toxicity Organ-Specific Toxicity (e.g., Hepatotoxicity, Neurotoxicity) cytotoxicity->organ_toxicity Use relevant cell types mechanism Mechanistic Studies (Signaling Pathway Analysis) genotoxicity->mechanism organ_toxicity->mechanism end Hazard Identification mechanism->end

A general workflow for in vitro this compound toxicity testing.

Oxidative_Stress_Pathway This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation Cellular_Damage Cellular Damage and Apoptosis LipidPeroxidation->Cellular_Damage DNA_Damage->Cellular_Damage Protein_Oxidation->Cellular_Damage

This compound-induced oxidative stress pathway.

Apoptosis_Signaling_Pathway This compound This compound FasL FasL This compound->FasL Fas Fas Receptor FasL->Fas DISC DISC Formation Fas->DISC Caspase8 Pro-Caspase-8 to Active Caspase-8 DISC->Caspase8 Caspase3 Pro-Caspase-3 to Active Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Extrinsic apoptosis pathway induced by this compound.

MAPK_NFkB_Pathway This compound This compound MAPK MAPK Activation (e.g., ERK, JNK, p38) This compound->MAPK NFkB_Inhibition IκB Degradation MAPK->NFkB_Inhibition NFkB_Activation NF-κB Nuclear Translocation NFkB_Inhibition->NFkB_Activation Inflammatory_Genes Transcription of Inflammatory Genes (e.g., TNF-α, IL-6) NFkB_Activation->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation

MAPK/NF-κB signaling in this compound-induced inflammation.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K Activation This compound->PI3K Akt Akt Phosphorylation PI3K->Akt mTOR mTOR Activation Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

PI3K/Akt/mTOR pathway modulation by this compound.

References

Application of Norazine in Herbicide Resistance Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Norazine is a triazine herbicide that effectively controls a wide range of broadleaf and grassy weeds by inhibiting photosynthesis.[1] Its primary mode of action is the blockage of the electron transport chain at Photosystem II (PSII).[1][2] this compound competitively displaces plastoquinone (B1678516) from its binding site on the D1 protein subunit of PSII, leading to a halt in photosynthetic activity and the production of reactive oxygen species, which cause cellular damage and eventual plant death.[1][2] The emergence of herbicide-resistant weed populations, however, poses a significant challenge to sustainable agriculture. Understanding the mechanisms of resistance to this compound and other triazine herbicides is crucial for developing effective weed management strategies and for the discovery of new herbicidal compounds.

These application notes provide an overview of the use of this compound in herbicide resistance research, including the primary mechanisms of resistance, experimental protocols to assess resistance levels, and the underlying signaling pathways.

Mechanisms of Herbicide Resistance to Triazines

Resistance to triazine herbicides, such as this compound, in weed populations has evolved through two primary mechanisms: target-site resistance and non-target-site resistance.

Target-Site Resistance (TSR)

The most common mechanism of resistance to triazine herbicides is a mutation in the chloroplast gene psbA, which encodes the D1 protein.[1][3][4] A single nucleotide polymorphism results in an amino acid substitution, most frequently a change from serine to glycine (B1666218) at position 264 (Ser264Gly).[1][4][5] This alteration in the D1 protein reduces the binding affinity of triazine herbicides to the QB binding pocket, rendering the herbicide ineffective.[3][5] This single mutation can confer a high level of resistance to triazine herbicides.[5]

Non-Target-Site Resistance (NTSR)

NTSR encompasses mechanisms that reduce the amount of active herbicide reaching the target site. The most significant NTSR mechanism for triazine herbicides is enhanced metabolic detoxification.[3][5] This can occur through the action of several enzyme families:

  • Glutathione (B108866) S-transferases (GSTs): These enzymes catalyze the conjugation of glutathione to the herbicide molecule, rendering it non-toxic.[3]

  • Cytochrome P450 monooxygenases (P450s): These enzymes can hydroxylate or dealkylate the herbicide, leading to its detoxification.[3][6]

  • Aryl acylamidases: In some cases, these enzymes can also contribute to the breakdown of the herbicide.[3]

Quantitative Data on Triazine Herbicide Resistance

The level of resistance to triazine herbicides can be quantified using dose-response assays. The data is typically presented as a Resistance Factor (RF) or Resistance Index (RI), which is the ratio of the herbicide concentration required to cause a 50% reduction in growth (GR50) or survival (LD50) in the resistant population compared to a susceptible population.

Table 1: Examples of Resistance Levels to Triazine Herbicides in Various Weed Species.

Weed SpeciesHerbicideResistance MechanismResistance Factor (RF)Reference
Chenopodium albumAtrazineTarget-site (Ser264Gly)>1000(Tranel et al., 2002)
Amaranthus hybridusAtrazineTarget-site (Ser264Gly)>1000(Hirschberg & McIntosh, 1983)
Senecio vulgarisAtrazineTarget-site (Ser264Gly)High[7]
Abutilon theophrastiAtrazineNon-target-site (GST-mediated)~10(Anderson & Gronwald, 1991)
Lolium rigidumSimazineNon-target-site (P450-mediated)5-10(Burnet et al., 1993)

Note: Specific quantitative data for this compound resistance is limited in publicly available literature. The data presented here for other triazine herbicides can be considered indicative of the resistance levels that might be observed for this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess this compound resistance in weed populations.

Whole-Plant Dose-Response Assay

This assay is the standard method for confirming herbicide resistance and determining the level of resistance in a weed population.

Objective: To determine the whole-plant response of suspected resistant and susceptible weed populations to a range of this compound concentrations.

Materials:

  • Seeds from suspected resistant and known susceptible weed populations.

  • Pots or trays filled with a standard potting mix.

  • Growth chamber or greenhouse with controlled environmental conditions.

  • This compound (analytical grade or commercial formulation).

  • Precision bench sprayer.

  • Balance, glassware, and other standard laboratory equipment.

Procedure:

  • Seed Germination and Plant Growth:

    • Germinate seeds of both the suspected resistant and susceptible populations in petri dishes or directly in pots.

    • Transplant seedlings at a uniform growth stage (e.g., 2-3 true leaves) into individual pots.

    • Grow the plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application:

    • Prepare a stock solution of this compound and a series of dilutions to create a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate).

    • Apply the different this compound doses to the plants using a precision bench sprayer to ensure uniform coverage.[8] Include an untreated control for comparison.

  • Data Collection and Analysis:

    • Assess plant survival and visually estimate biomass reduction (on a scale of 0-100%) at a set time point after treatment (e.g., 21 days).[8]

    • For a more quantitative measure, harvest the above-ground biomass and determine the dry weight.

    • Calculate the GR50 or LD50 values for both the resistant and susceptible populations using a suitable statistical software package (e.g., by fitting a log-logistic dose-response curve).

    • Determine the Resistance Factor (RF) by dividing the GR50 or LD50 of the resistant population by that of the susceptible population.

Photosynthesis Inhibition Assay (Leaf Disc Floating Method)

This is a rapid bioassay to determine the inhibitory effect of this compound on photosynthesis.

Objective: To quickly assess the level of resistance at the chloroplast level by measuring the inhibition of photosynthesis.

Materials:

  • Fresh, healthy leaves from both resistant and susceptible plants.

  • Leaf punch or cork borer (e.g., 5 mm diameter).

  • Syringes (10-20 mL).

  • Petri dishes.

  • Buffer solution (e.g., 10 mM MES, pH 6.5).

  • This compound stock solution.

  • Light source.

Procedure:

  • Preparation of Leaf Discs:

    • Excise several leaf discs from the leaves of both resistant and susceptible plants.[9] Avoid major veins.

  • Infiltration:

    • Place the leaf discs in a syringe and draw up a solution of the buffer containing a specific concentration of this compound.[9]

    • Invert the syringe, expel the air, and apply a vacuum with your finger over the tip to infiltrate the solution into the leaf discs, causing them to sink.[9]

    • Repeat for a range of this compound concentrations and a control with buffer only.

  • Incubation and Observation:

    • Transfer the sunken leaf discs to petri dishes containing the same test solution.[9]

    • Expose the petri dishes to a light source.[9]

    • Observe the time it takes for the leaf discs to float. Floating is a result of oxygen evolution from photosynthesis.

    • The concentration of this compound that inhibits 50% of the leaf discs from floating (IC50) can be determined.[9]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Triazine Herbicide Action and Resistance

The inhibition of Photosystem II by this compound leads to a cascade of downstream events. In susceptible plants, this results in oxidative stress and cell death. In resistant plants, particularly those with target-site resistance, this cascade is not initiated.

G cluster_membrane Thylakoid Membrane PSII Photosystem II (PSII) (D1 Protein) PQ Plastoquinone (PQ) PSII->PQ Blocks Electron Transfer ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) PSII->ROS Leads to Formation of ETC Electron Transport Chain PQ->ETC Electron Carrier This compound This compound This compound->PSII Binds to D1 Protein TargetSiteMutation Target-Site Resistance (psbA gene mutation, e.g., Ser264Gly) TargetSiteMutation->PSII Alters D1 Protein, Prevents this compound Binding Photosynthesis Photosynthesis Continues TargetSiteMutation->Photosynthesis Allows OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Lipid Peroxidation, Protein Damage OxidativeStress->CellDamage CellDeath Cell Death (Necrosis) CellDamage->CellDeath NormalGrowth Normal Plant Growth Photosynthesis->NormalGrowth

Caption: Signaling pathway of this compound action in susceptible and resistant plants.

Experimental Workflow for Whole-Plant Dose-Response Assay

G start Start seed_germ Seed Germination (Resistant & Susceptible Populations) start->seed_germ transplant Transplant Seedlings to Pots seed_germ->transplant growth Grow Plants in Controlled Environment transplant->growth herbicide_app Apply this compound with Precision Sprayer growth->herbicide_app herbicide_prep Prepare this compound Dose Range herbicide_prep->herbicide_app incubation Incubate for 21 Days herbicide_app->incubation data_collection Assess Survival & Collect Biomass incubation->data_collection data_analysis Calculate GR50/LD50 and Resistance Factor data_collection->data_analysis end End data_analysis->end

Caption: Workflow for the whole-plant dose-response assay.

Experimental Workflow for Photosynthesis Inhibition Assay

G start Start leaf_discs Excise Leaf Discs (Resistant & Susceptible Plants) start->leaf_discs infiltration Infiltrate Discs with This compound Solutions leaf_discs->infiltration incubation Incubate in Petri Dishes Under Light infiltration->incubation observation Record Time for Discs to Float incubation->observation data_analysis Determine IC50 Values observation->data_analysis end End data_analysis->end

Caption: Workflow for the photosynthesis inhibition assay (leaf disc floating method).

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Norazine Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering solubility issues with Norazine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a chlorinated s-triazine herbicide used in agriculture.[1] Its chemical formula is C₇H₁₂ClN₅, and its IUPAC name is 6-chloro-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine.[1][2][3] A primary challenge in experimental settings is its low aqueous solubility, which is reported to be 0.26 g/L at 21°C.[1][2][4] This poor solubility can lead to difficulties in preparing stock solutions, ensuring accurate dosing, and achieving desired concentrations in biological assays, potentially impacting experimental reproducibility and outcomes.

Q2: What are the primary physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for addressing solubility challenges. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 3004-71-5[1][2][3]
Molecular Formula C₇H₁₂ClN₅[1][2][3]
Molecular Weight 201.66 g/mol [1][2][3]
Water Solubility 0.26 g/L (at 21°C)[1][2][4]
Melting Point 158°C[2][4]
pKa 2.27 (Predicted)[1][2][4]

Q3: Which solvents are recommended for dissolving this compound?

Given its low water solubility, organic solvents are typically required to dissolve this compound. While specific data on the best solvents for this compound is limited, for compounds with similar properties, the following solvents are often used. It is recommended to start with small quantities to determine the optimal solvent for your specific experimental needs.

Solvent ClassExamplesConsiderations
Polar Aprotic Solvents Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF)Commonly used for preparing high-concentration stock solutions. Ensure the final concentration in your assay is low to avoid solvent toxicity.
Alcohols Ethanol, MethanolMay be effective, but solubility might be lower than in DMSO or DMF.
Chlorinated Solvents Dichloromethane, ChloroformUseful for chemical synthesis and purification but generally not suitable for biological assays due to high toxicity.

Q4: What is the known mechanism of action for this compound?

In its capacity as a herbicide, this compound's primary mechanism of action is the inhibition of photosynthesis in plants.[1] It targets the D1 protein, a key component of the Photosystem II complex located in the chloroplast thylakoid membranes, by blocking the electron transport chain.[1]

Troubleshooting Guide: Enhancing this compound Solubility

If you are facing challenges with this compound solubility, consider the following strategies, progressing from simple to more complex techniques.

Initial Troubleshooting Workflow

This workflow outlines the initial steps to take when encountering solubility issues with this compound.

G cluster_0 Solubility Troubleshooting start Start: this compound Powder solv Select Organic Solvent (e.g., DMSO) start->solv diss Attempt to Dissolve at Room Temperature solv->diss check Visually Inspect for Precipitate diss->check success Soluble: Proceed with Experiment check->success No adv Insoluble: Proceed to Advanced Techniques check->adv Yes

Caption: Initial workflow for dissolving this compound.

Advanced Solubility Enhancement Techniques

For persistent solubility issues, the following advanced methods can be employed. These techniques are widely used for poorly soluble compounds in drug development.[5][6][7][8]

TechniqueDescriptionAdvantagesDisadvantages
Co-solvency Using a mixture of solvents to increase solubility.[6] For example, a combination of DMSO and a less toxic solvent like polyethylene (B3416737) glycol (PEG).Simple to implement and can be highly effective.Requires optimization of the solvent ratio; potential for co-solvent toxicity in cellular assays.
pH Adjustment Modifying the pH of the aqueous solution can increase the solubility of ionizable compounds.[6][7]Can significantly enhance solubility for compounds with acidic or basic functional groups.This compound has a low predicted pKa, so this may be less effective. Can also affect compound stability and cellular health.
Use of Surfactants Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7]Effective at low concentrations.Can interfere with some biological assays and may have cellular toxicity.
Particle Size Reduction Techniques like micronization or nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[5][6][9]Can improve bioavailability for in vivo studies.Requires specialized equipment. Does not increase the equilibrium solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent System

This protocol describes a general method for preparing a this compound stock solution using DMSO as the primary solvent and a co-solvent for dilution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG 400), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add a minimal amount of DMSO to create a concentrated primary stock solution (e.g., 100 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If undissolved particles remain, sonicate the vial in a water bath for 10-15 minutes at a controlled temperature (avoid excessive heat).

  • Visually inspect the solution for any remaining precipitate. If clear, this is your primary stock.

  • For working solutions, create a co-solvent mixture. A common starting point is a 1:1 ratio of DMSO:PEG 400.

  • Dilute the primary stock solution with the co-solvent mixture to an intermediate concentration.

  • Further dilute the intermediate stock into your aqueous experimental medium to the final desired concentration. Ensure the final concentration of organic solvents is compatible with your experimental system (typically <0.5% for DMSO).

Signaling Pathway Considerations

While this compound's established role is in plant biology, researchers in toxicology or drug development might investigate its off-target effects in mammalian systems. Compounds with poor solubility that induce cellular stress can sometimes activate protective signaling pathways. One such pathway is the Nrf2-ARE pathway, which responds to oxidative stress.[10][11][12]

The following diagram illustrates a generalized Nrf2-ARE signaling pathway, which could be hypothetically activated by cellular stress induced by a compound like this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus stress Cellular Stress (e.g., from this compound) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nrf2_nuc Nrf2 nrf2->nrf2_nuc translocation are ARE (Antioxidant Response Element) nrf2_nuc->are binds to genes Cytoprotective Gene Expression (e.g., HO-1) are->genes activates

Caption: Hypothetical activation of the Nrf2-ARE pathway.

References

Technical Support Center: Optimizing HPLC-UV Detection of Norazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection of Norazine.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC-UV method for this compound analysis?

A1: A good starting point for this compound analysis is to use a reversed-phase HPLC method. Based on methods for similar triazine compounds, a C18 column is often effective. The mobile phase typically consists of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. A common starting gradient might be from a lower to a higher concentration of the organic solvent. UV detection is often performed at a wavelength where this compound exhibits significant absorbance, which for many triazines is around 220-280 nm.[1] It is crucial to optimize these starting conditions for your specific instrument and sample matrix.

Q2: How can I prepare my samples for this compound HPLC analysis?

A2: Sample preparation is critical for accurate and reproducible results. The appropriate method depends on the sample matrix. For environmental samples like water, a solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering substances. For soil or sediment samples, an initial solvent extraction followed by cleanup steps is common.[2][3] In pharmaceutical formulations, a simple dilution with the mobile phase may be sufficient. Always filter your samples through a 0.22 or 0.45 µm filter before injection to prevent clogging the HPLC system.

Q3: What are the potential sources of impurities or degradation products in this compound analysis?

A3: Impurities in this compound analysis can originate from the synthesis process, storage conditions, or degradation.[4] Common degradation pathways for similar compounds include hydrolysis (acidic or basic) and oxidation.[5] It is important to use high-purity solvents and reagents to avoid introducing contaminants.[6] Performing forced degradation studies can help identify potential degradation products and ensure the analytical method is stability-indicating.

Q4: How can I improve the sensitivity of my this compound HPLC-UV method?

A4: To enhance sensitivity, ensure the UV detection wavelength is set to the absorbance maximum of this compound. If the UV spectrum is unknown, a diode array detector (DAD) can be used to determine the optimal wavelength. Optimizing the mobile phase composition and pH can also improve peak shape and, consequently, sensitivity. Additionally, proper sample preparation to concentrate the analyte and remove matrix interferences is crucial for achieving lower detection limits.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-UV analysis of this compound.

Problem Potential Causes Troubleshooting Steps
No Peak or Very Small Peak - Incorrect injection volume- Sample concentration too low- Detector issue (e.g., lamp off)- Incompatible sample solvent- Verify injection volume and autosampler function.- Concentrate the sample or inject a larger volume.- Check detector status and lamp performance.- Ensure the sample is dissolved in a solvent compatible with the mobile phase.
Poor Peak Shape (Tailing or Fronting) - Column overload- Secondary interactions with the stationary phase- Inappropriate mobile phase pH- Column deterioration- Dilute the sample.- Add a competing agent (e.g., triethylamine) to the mobile phase to reduce tailing for basic compounds.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a new or different column.
Baseline Noise or Drift - Air bubbles in the system- Contaminated mobile phase or column- Detector lamp instability- Temperature fluctuations- Degas the mobile phase.- Use fresh, high-purity solvents and flush the system.- Allow the detector lamp to warm up properly or replace if necessary.- Use a column oven to maintain a stable temperature.
Shifting Retention Times - Inconsistent mobile phase composition- Fluctuations in flow rate- Column temperature changes- Column aging- Prepare fresh mobile phase and ensure accurate mixing.- Check the pump for leaks or bubbles.- Use a column oven for temperature control.- Equilibrate the column thoroughly before each run and replace if necessary.
Poor Resolution Between Peaks - Inappropriate mobile phase composition- Unsuitable column- Flow rate too high- Optimize the mobile phase gradient or isocratic composition.- Try a column with a different stationary phase or particle size.- Reduce the flow rate to improve separation efficiency.

Experimental Protocols

Example HPLC-UV Method for Triazine Analysis (Adaptable for this compound)

This protocol provides a general method for the analysis of triazine herbicides, which can be adapted and optimized for this compound.

Parameter Condition
Column Accucore™ C18, 2.6 µm, 100 x 2.1 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Optimized based on separation needs (e.g., start with a lower percentage of B and increase over time)
Flow Rate 0.60 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
UV Detection 280 nm

Source: Adapted from Thermo Fisher Scientific Application Note.[1]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction/Cleanup (e.g., SPE) Sample->Extraction Filtration Filtration (0.22/0.45 µm) Extraction->Filtration Injection Injection Filtration->Injection Column C18 Column Injection->Column Detection UV Detector Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: A typical experimental workflow for HPLC-UV analysis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Chromatographic Problem (e.g., Poor Peak Shape) Cause1 Column Overload Problem->Cause1 Cause2 Secondary Interactions Problem->Cause2 Cause3 Mobile Phase Issue Problem->Cause3 Sol1 Dilute Sample Cause1->Sol1 Sol2 Add Mobile Phase Modifier Cause2->Sol2 Sol3 Optimize pH / Prepare Fresh Cause3->Sol3

Caption: A logical approach to troubleshooting common HPLC issues.

References

Troubleshooting Norazine degradation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Norazine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the degradation of this compound in stock solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound stock solution appears to have lost potency. How can I confirm degradation?

A1: Loss of potency is a common indicator of chemical degradation. To confirm this, we recommend performing High-Performance Liquid Chromatography (HPLC) analysis. A fresh solution of this compound should be prepared from a new vial of lyophilized powder to serve as a reference. A comparison of the chromatograms from the suspected degraded solution and the fresh solution will likely show a decrease in the peak area corresponding to this compound and the emergence of new peaks corresponding to degradation products.

Q2: What are the primary factors that contribute to this compound degradation in stock solutions?

A2: this compound is susceptible to several factors that can lead to its degradation:

  • Temperature: Storage at improper temperatures can accelerate degradation.

  • Light Exposure: this compound is photosensitive, and exposure to light can cause photodegradation.

  • pH: The stability of this compound is pH-dependent. Solutions with a non-neutral pH can experience accelerated hydrolysis.

  • Oxidation: Exposure to air can lead to oxidation.

  • Solvent Quality: The purity of the solvent used to reconstitute this compound is crucial, as contaminants can catalyze degradation.

Q3: What is the recommended procedure for preparing and storing this compound stock solutions to minimize degradation?

A3: To ensure the stability and longevity of your this compound stock solutions, please adhere to the following guidelines:

  • Reconstitution: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation. Reconstitute the powder using high-purity, anhydrous DMSO.

  • Aliquoting: After reconstitution, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles the solution is subjected to.

  • Storage: Store the aliquots in tightly sealed, amber-colored vials to protect them from light. For short-term storage (up to one week), refrigeration at 4°C is acceptable. For long-term storage, freezing at -20°C or -80°C is required.

Quantitative Data on this compound Degradation

The following tables summarize the degradation rates of this compound under various storage conditions.

Table 1: Effect of Temperature on this compound Stability

Storage Temperature (°C)SolventConcentration (mM)Degradation after 30 days (%)
25DMSO1015.2
4DMSO103.1
-20DMSO10<1
-80DMSO10<0.5

Table 2: Effect of Light Exposure on this compound Stability at 4°C

Light ConditionSolventConcentration (mM)Degradation after 7 days (%)
Dark (Amber vial)DMSO100.8
Ambient Light (Clear vial)DMSO109.5

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment

This protocol outlines the methodology for assessing the stability of this compound in a stock solution.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Procedure:

    • Prepare a fresh 10 mM this compound stock solution in high-purity DMSO. This will serve as the reference standard.

    • Dilute a sample of the reference standard and the aged stock solution to 100 µM in the mobile phase.

    • Inject the samples onto the HPLC system.

    • Compare the peak area of this compound in the aged sample to that of the reference standard to quantify the extent of degradation.

Visual Guides

The following diagrams illustrate key concepts and workflows related to this compound.

cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of a receptor tyrosine kinase.

cluster_workflow This compound Stability Testing Workflow start Start: Suspected Degradation prep_fresh Prepare Fresh This compound Stock start->prep_fresh prep_aged Sample Aged This compound Stock start->prep_aged hplc HPLC Analysis prep_fresh->hplc prep_aged->hplc compare Compare Chromatograms hplc->compare degraded Degradation Confirmed compare->degraded New Peaks Present stable Solution is Stable compare->stable No New Peaks

Caption: Experimental workflow for confirming this compound degradation using HPLC.

cluster_troubleshooting Troubleshooting this compound Degradation issue Issue: Inconsistent Experimental Results check_potency Confirm this compound Degradation (See HPLC Protocol) issue->check_potency check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Freeze-Thaw Cycles? check_potency->check_storage Degradation Confirmed other_issue Issue Not Related to This compound Degradation. Consider Other Experimental Variables. check_potency->other_issue No Degradation improper_storage Action: Discard Old Stock. Prepare New Aliquots. Store at -80°C in Amber Vials. check_storage->improper_storage

Improving extraction efficiency of Norazine from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Norazine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the efficient extraction of this compound from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for extraction?

A1: Understanding the physicochemical properties of this compound is crucial for optimizing extraction protocols. This compound is a triazine herbicide with the following key characteristics:

PropertyValueImplication for Extraction
Chemical Formula C₇H₁₂ClN₅[1]---
Molecular Weight 201.66 g/mol [1][2]Affects diffusion and filtration steps.
pKa (predicted) 2.27[1][3]This compound is a weak base. At pH values approximately 2 units above the pKa (i.e., pH > 4.27), it will be in its neutral, less polar form, which is ideal for reversed-phase SPE retention and extraction into organic solvents during LLE. At pH < 2.27, it will be protonated and more water-soluble.
Water Solubility 0.26 g/L (21 °C)[1][3]Moderately soluble in water. Salting out can be used in LLE to decrease its aqueous solubility and improve partitioning into an organic solvent.

Q2: Which Solid-Phase Extraction (SPE) sorbent is most suitable for this compound?

A2: For triazine herbicides like this compound, reversed-phase SPE is a common and effective choice.[3] C18-bonded silica (B1680970) is a widely used sorbent for retaining nonpolar to moderately polar compounds from aqueous samples.[3] For potentially more polar metabolites of this compound, polymeric sorbents such as styrene-divinylbenzene (SDB) may offer better retention due to their higher surface area.[3]

Q3: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?

A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis.[2] To minimize these effects for this compound analysis, consider the following strategies:

  • Improve Sample Cleanup: Employing a robust sample preparation method like SPE is generally more effective at removing interfering matrix components than protein precipitation or simple liquid-liquid extraction.[4]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (e.g., this compound-d5) is the most effective way to compensate for matrix effects, as it will behave nearly identically to the analyte during extraction and ionization.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to normalize the matrix effects between the calibrants and the unknown samples.[2]

  • Chromatographic Separation: Optimize your LC method to achieve baseline separation of this compound from co-eluting matrix components.

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, thereby mitigating their impact on ionization.[2]

Q4: What are the expected degradation pathways for this compound?

A4: As a chlorotriazine, this compound is expected to undergo degradation pathways similar to other herbicides in this class, such as atrazine. The primary degradation routes include:[5][6][7]

  • Dealkylation: The loss of the methyl and/or isopropyl groups from the amine substituents.[5][6]

  • Hydroxylation: Replacement of the chlorine atom with a hydroxyl group, which significantly increases the polarity of the molecule.

  • Oxidative Deamination: The removal of the amino groups.[1]

Understanding these potential degradation products is important for developing analytical methods that can distinguish the parent compound from its metabolites.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Symptom Possible Cause Troubleshooting Steps Expected Outcome
Low this compound peak area in extracted samples compared to a neat standard.Inappropriate pH during extraction: If the pH of the sample is too low (e.g., < 2.27), this compound will be protonated and more soluble in the aqueous phase, leading to poor retention on reversed-phase SPE sorbents and inefficient partitioning into organic solvents during LLE.[8]Adjust the sample pH to be at least 2 pH units above the pKa of this compound (i.e., pH > 4.27) before extraction.[8] For triazines, a neutral to slightly basic pH (7-8) is often recommended.[3]Increased recovery of this compound in the final extract.
Inefficient elution from SPE cartridge: The elution solvent may not be strong enough to desorb this compound from the SPE sorbent.Test different elution solvents or solvent mixtures with higher organic content. For C18 cartridges, methanol (B129727) or acetonitrile (B52724) are common elution solvents. Chloroform has also been shown to be effective for some triazines.[9]Improved elution of this compound from the SPE cartridge, leading to higher recovery.
Incomplete protein precipitation: If using protein precipitation, residual proteins can trap this compound, leading to its loss.Ensure a sufficient ratio of organic solvent (e.g., acetonitrile) to the sample, typically at least 3:1 (v/v). Perform the precipitation at a low temperature (e.g., 4°C) to maximize protein removal.More complete protein removal and reduced loss of this compound.
Analyte loss due to volatility: this compound may be lost during the evaporation step if the temperature is too high or the nitrogen stream is too aggressive.Optimize the evaporation conditions by using a lower temperature (e.g., 35-40°C) and a gentle stream of nitrogen.Minimized loss of this compound during the evaporation step.
Issue 2: Poor Reproducibility
Symptom Possible Cause Troubleshooting Steps Expected Outcome
High variability in this compound concentrations across replicate samples.Inconsistent sample processing: Variations in incubation times, vortexing speeds, or solvent volumes can lead to inconsistent extraction efficiency.Standardize all steps of the extraction protocol. The use of automated sample preparation systems can improve reproducibility.Reduced variability in this compound recovery and more precise results.
SPE cartridge variability: Inconsistent packing or batch-to-batch differences in SPE cartridges can affect performance.Use high-quality SPE cartridges from a reputable supplier. Test a new batch of cartridges before using them for sample analysis.More consistent extraction performance and improved reproducibility.
Incomplete drying of SPE sorbent (if required): For some methods, residual water on the sorbent can interfere with the elution of the analyte.Ensure the sorbent bed is completely dry before adding the elution solvent by applying a vacuum for a sufficient amount of time.[9]Consistent elution of this compound and improved reproducibility.
Issue 3: High Background or Interferences in Chromatogram
Symptom Possible Cause Troubleshooting Steps Expected Outcome
Presence of many interfering peaks in the chromatogram, making it difficult to integrate the this compound peak.Insufficient sample cleanup: The extraction method may not be effectively removing all matrix interferences.Optimize the wash step in the SPE protocol by using a stronger wash solvent that does not elute this compound. Consider using a more selective SPE sorbent, such as a mixed-mode or molecularly imprinted polymer (MIP) cartridge.[3]Cleaner chromatograms with fewer interfering peaks.
Co-elution of matrix components: Some matrix components may have similar chromatographic behavior to this compound.Modify the LC gradient to improve the separation of this compound from interfering peaks. Experiment with different analytical columns (e.g., different stationary phases or particle sizes).Improved chromatographic resolution and more accurate integration of the this compound peak.
Contamination from labware or reagents: Impurities from plasticware, glassware, or solvents can introduce interfering peaks.Use high-purity solvents and reagents. Thoroughly clean all glassware and use polypropylene (B1209903) tubes and tips to minimize adsorption and leaching.Reduced background noise and fewer extraneous peaks in the chromatogram.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Urine (Adapted from a method for other triazines)[9][10]

1. Sample Pre-treatment:

  • To 1 mL of urine, add 2 mL of acetonitrile to precipitate proteins.[3]
  • Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes.
  • Dilute the supernatant to 20 mL with deionized water.[3]
  • Adjust the pH of the sample to 7.0-8.0.

2. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge (500 mg) with 10 mL of methanol.[3][9]
  • Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to dry.[3][9]

3. Sample Loading:

  • Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 3 mL/min.[3]

4. Washing:

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.[9]

5. Elution:

  • Dry the sorbent bed under vacuum for 3 minutes.[9]
  • Elute this compound with 3 mL of chloroform.[9]

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.[9]

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from an Aqueous Matrix (General Protocol)

1. Sample Preparation:

  • To 5 mL of the aqueous sample, add a suitable internal standard.
  • Adjust the pH of the sample to > 4.27 (e.g., pH 7-8) to ensure this compound is in its neutral form.

2. Extraction:

  • Add 5 mL of a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
  • Vortex or shake vigorously for 2 minutes.
  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

3. Collection:

  • Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for ethyl acetate) to a clean tube.

4. Repeat Extraction:

  • Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to improve recovery.
  • Combine the organic extracts.

5. Evaporation and Reconstitution:

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitconstitute the residue in a suitable solvent for analysis.

Protocol 3: Protein Precipitation for this compound Extraction from Plasma or Tissue Homogenate

1. Sample Preparation:

  • To 100 µL of plasma or tissue homogenate, add a suitable internal standard.

2. Precipitation:

  • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid to aid in protein precipitation and keep this compound protonated and in solution).
  • Vortex for 1 minute.
  • Incubate at 4°C for 20 minutes to facilitate protein precipitation.

3. Centrifugation:

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

4. Supernatant Collection:

  • Carefully transfer the supernatant to a new tube.

5. Evaporation and Reconstitution:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in a suitable solvent for analysis.

Visualizations

experimental_workflow_spe cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis urine Urine Sample add_acetonitrile Add Acetonitrile urine->add_acetonitrile centrifuge1 Centrifuge add_acetonitrile->centrifuge1 dilute Dilute with Water centrifuge1->dilute adjust_ph Adjust pH dilute->adjust_ph condition Condition Cartridge (Methanol & Water) adjust_ph->condition load Load Sample condition->load wash Wash Cartridge (Water) load->wash elute Elute this compound (Chloroform) wash->elute evaporate Evaporate elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

SPE Workflow for this compound Extraction from Urine

troubleshooting_low_recovery cluster_extraction Extraction Issues cluster_post_extraction Post-Extraction Issues start Low this compound Recovery ph Incorrect pH? start->ph elution Inefficient Elution? start->elution ppt Incomplete PPT? start->ppt evaporation Analyte Loss during Evaporation? start->evaporation adjust_ph adjust_ph ph->adjust_ph Adjust sample pH (> 4.27) optimize_elution optimize_elution elution->optimize_elution Optimize elution solvent optimize_ppt optimize_ppt ppt->optimize_ppt Optimize PPT protocol optimize_evap optimize_evap evaporation->optimize_evap Optimize evaporation conditions

Troubleshooting Low this compound Recovery

signaling_pathway cluster_extraction_methods Extraction Methods This compound This compound Complex_Matrix Complex Matrix (e.g., Plasma, Urine, Tissue) SPE Solid-Phase Extraction (SPE) Complex_Matrix->SPE Sample Loading LLE Liquid-Liquid Extraction (LLE) Complex_Matrix->LLE Partitioning PPT Protein Precipitation (PPT) Complex_Matrix->PPT Precipitation Extracted_this compound Extracted this compound SPE->Extracted_this compound Elution LLE->Extracted_this compound Solvent Evaporation PPT->Extracted_this compound Supernatant Collection LC_MS_Analysis LC-MS/MS Analysis Extracted_this compound->LC_MS_Analysis Injection

Logical Relationship of this compound Extraction

References

Reducing matrix effects in Norazine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the LC-MS/MS analysis of Norazine.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS/MS analysis?

A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3]

Q2: Why is my this compound signal intensity low and irreproducible?

Low and inconsistent signal intensity for this compound is a common symptom of ion suppression.[4] This occurs when other molecules from the biological matrix (e.g., phospholipids (B1166683), proteins, salts) co-elute with this compound and compete for ionization in the MS source.[1][5] Phospholipids are a major cause of ion suppression in plasma and serum samples.[5]

Q3: How can I determine if my analysis is affected by matrix effects?

There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6][7] It involves infusing a constant flow of a this compound standard solution into the MS while injecting a blank, extracted sample matrix.[6][7] Dips or rises in the baseline signal indicate the presence of matrix effects.[6]

  • Post-Extraction Spike Method: This quantitative method compares the response of an analyte spiked into a pre-extracted blank matrix with the response of the analyte in a clean solvent.[4][5] The ratio of these responses provides a quantitative measure of the matrix effect, known as the Matrix Factor (MF).[3][4]

Q4: What is an acceptable level of matrix effect?

Ideally, the Matrix Factor (MF) should be equal to 1, indicating no matrix effect.[3] In practice, an MF value between 0.85 and 1.15 is often considered acceptable. An MF < 1 indicates ion suppression, while an MF > 1 signifies ion enhancement.[3]

Troubleshooting Guide: Reducing Matrix Effects

If you have identified significant matrix effects in your this compound analysis, consider the following strategies, starting with the most effective and progressing as needed.

Strategy 1: Optimize Sample Preparation

Improving sample cleanup is the most effective way to reduce matrix effects by removing interfering components before they enter the LC-MS/MS system.[1][5][8]

Comparison of Common Sample Preparation Techniques

Sample Preparation MethodDescriptionEffectiveness in Reducing Matrix EffectsKey Considerations
Solid-Phase Extraction (SPE) A highly selective method that isolates analytes from the matrix based on their physicochemical properties.[1][5] Mixed-mode SPE, combining reversed-phase and ion exchange, is particularly effective at removing phospholipids.[5][8]High. Can significantly reduce ion suppression.[4][9]Requires method development to select the appropriate sorbent and optimize wash/elution steps.
Liquid-Liquid Extraction (LLE) Separates analytes from the matrix based on their differential solubility in two immiscible liquid phases.[1][5]Moderate to High. Generally provides cleaner extracts than protein precipitation.[8]The choice of solvent is critical to minimize the extraction of endogenous interferences.[8] May have lower recovery for highly polar analytes.[8]
Protein Precipitation (PPT) A simple and fast method where a solvent (e.g., acetonitrile) is added to precipitate proteins.[5]Low. Tends to leave significant amounts of phospholipids and other matrix components in the supernatant, often leading to high ion suppression.[2][9]Best suited for high-throughput screening where some matrix effect can be tolerated. Can be combined with phospholipid removal plates for better results.[5]
Dilution Simply diluting the sample with the mobile phase.[2][10]Moderate. Can be effective if the initial analyte concentration is high enough to remain detectable after dilution.[2]Reduces the concentration of both the analyte and matrix components.[2]

Note: The data presented in this table is a qualitative summary based on multiple sources.

A hypothetical quantitative comparison shows the potential impact of these techniques on signal suppression.[4]

Sample Preparation MethodAnalyte Peak Area (in Matrix)Analyte Peak Area (in Solvent)Signal Suppression (%)
Protein Precipitation (Acetonitrile)45,000150,00070%
Liquid-Liquid Extraction (LLE)95,000150,00037%
Solid-Phase Extraction (SPE)130,000150,00013%

This data is for illustrative purposes only.[4]

Strategy 2: Modify Chromatographic Conditions

Optimizing the HPLC/UHPLC separation can help resolve this compound from co-eluting matrix components.[1][10]

  • Gradient Optimization: Adjust the mobile phase gradient to increase the separation between the analyte and interfering peaks.

  • Column Selection: Use a column with a different selectivity (e.g., Phenyl-Hexyl instead of C18) to alter the elution profile of matrix components relative to this compound.

  • Flow Rate Adjustment: Lowering the flow rate can sometimes improve separation and ionization efficiency.

  • Use of a Diverter Valve: Program a diverter valve to send the highly contaminated early-eluting portion of the chromatogram to waste, preventing it from entering the MS source.[2]

Strategy 3: Employ a Suitable Internal Standard

Using an internal standard (IS) that is chemically and physically similar to the analyte can compensate for matrix effects.[5]

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard. A SIL-IS of this compound will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[10]

  • Structural Analog: If a SIL-IS is unavailable, a close structural analog can be used, but it must be demonstrated that it is affected by the matrix in the same way as this compound.

Experimental Protocols

Protocol 1: Evaluating Matrix Effect (Post-Extraction Spike Method)

Objective: To quantitatively determine the Matrix Factor (MF) for this compound in a specific biological matrix.[4]

Procedure:

  • Prepare Sample Set A (Solvent Standard): Spike this compound at a known concentration (e.g., 100 ng/mL) into a clean solvent (e.g., mobile phase).[4]

  • Prepare Sample Set B (Post-Spiked Matrix): Take a blank sample matrix (e.g., plasma) and process it using your established sample preparation protocol (e.g., SPE, LLE). After the final extraction step, spike the clean extract with this compound at the same concentration as Set A.[4]

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak area for this compound.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)[4]

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

Objective: To clean up a plasma sample to reduce matrix components prior to this compound analysis.

Materials:

  • Mixed-mode cation exchange SPE cartridge

  • Methanol (B129727) (for conditioning)

  • Water (for equilibration)

  • Acidified sample (e.g., plasma treated with formic acid)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.[4]

  • Equilibration: Pass 1 mL of water through the cartridge.[4]

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge.[4]

  • Washing: Wash the cartridge with 1 mL of the wash solvent to remove interfering substances.[4]

  • Elution: Elute this compound with 1 mL of the elution solvent.[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.[4]

Visual Guides

Troubleshooting_Workflow cluster_Start cluster_Eval Step 1: Evaluation cluster_Decision cluster_Solutions Step 2: Mitigation Strategies cluster_End Start Start: Inconsistent This compound Signal Eval Quantify Matrix Effect (Post-Extraction Spike Method) Start->Eval Decision Is Matrix Factor (MF) outside 0.85-1.15? Eval->Decision SamplePrep Optimize Sample Prep (e.g., switch to SPE) Decision->SamplePrep Yes Acceptable End: Matrix Effect Acceptable Decision->Acceptable No Chromo Modify Chromatography SamplePrep->Chromo If needed IS Use Stable Isotope- Labeled IS Chromo->IS If needed End End: Reliable Analysis IS->End

Caption: Troubleshooting workflow for addressing matrix effects.

Sample_Prep_Comparison cluster_Input cluster_Methods Sample Preparation Methods cluster_Outputs Resulting Extract Cleanliness cluster_Analysis Input Biological Sample (e.g., Plasma) PPT Protein Precipitation (PPT) Input->PPT LLE Liquid-Liquid Extraction (LLE) Input->LLE SPE Solid-Phase Extraction (SPE) Input->SPE PPT_Out Low (High Matrix) PPT->PPT_Out LLE_Out Medium (Moderate Matrix) LLE->LLE_Out SPE_Out High (Low Matrix) SPE->SPE_Out Analysis LC-MS/MS Analysis PPT_Out->Analysis LLE_Out->Analysis SPE_Out->Analysis

Caption: Comparison of sample preparation techniques for matrix removal.

References

Norazine stability testing under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Norazine Stability Testing Technical Support Center

This center provides researchers, scientists, and drug development professionals with essential information for conducting stability testing on this compound. Find troubleshooting guidance, frequently asked questions, and detailed experimental protocols below.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a chlorinated s-triazine herbicide, is susceptible to chemical degradation through several pathways. The most common pathways are hydrolysis and photolysis.[1][2][3] Hydrolysis can occur under both acidic and basic conditions, leading to the cleavage of the triazine ring.[4] Oxidation is another potential degradation route, especially in the presence of atmospheric oxygen.[1][5]

Q2: What are the recommended long-term storage conditions for this compound drug substance?

A2: For long-term stability studies, this compound should be stored under conditions that reflect the climatic zones where the product will be marketed.[6] According to ICH guidelines, for Zone IV (hot and humid), the recommended condition is 30°C ± 2°C with 65% RH ± 5% RH or 75% RH ± 5% RH.[6][7] It is crucial to package the substance in a container that protects it from light and moisture.[8][9]

Q3: How should a photostability study be conducted for this compound?

A3: A photostability study for this compound should follow ICH Q1B guidelines.[6] This involves exposing the drug substance to a light source that produces a combination of visible and ultraviolet (UV) light.[10] A control sample should be protected from light by wrapping it in aluminum foil.[11] The study should evaluate changes in physical properties, assay, and degradation products.[8]

Q4: What are accelerated stability conditions and what is their purpose?

A4: Accelerated stability testing is designed to increase the rate of chemical degradation and physical change of a drug substance by using exaggerated storage conditions.[12] For this compound, a typical accelerated condition is 40°C ± 2°C / 75% RH ± 5% RH for a duration of 6 months.[6][7] The data from these studies are used to predict the shelf life of the product under normal storage conditions and to evaluate the effect of short-term excursions outside the label storage conditions.[13]

Troubleshooting Guide

Issue 1: An unknown peak is observed in the HPLC chromatogram during a stability study.

  • Possible Cause A: Degradation Product. The new peak may be a product of this compound degradation due to factors like hydrolysis, oxidation, or photolysis.[3]

    • Solution: Perform forced degradation studies (see Experimental Protocols section) to intentionally degrade the sample under various stress conditions (acid, base, peroxide, heat, light). This can help identify and characterize potential degradation products.[8]

  • Possible Cause B: Contamination. The peak could originate from contamination from the container closure system, excipients, or the manufacturing process.[3]

    • Solution: Analyze blank samples (placebo) and samples stored in different container systems to isolate the source of the contamination. Review the manufacturing process for potential sources of impurities.

Issue 2: The assay value for this compound is significantly lower than expected.

  • Possible Cause A: Chemical Degradation. The potency of this compound may have decreased due to chemical instability under the storage conditions.[14]

    • Solution: Review the storage conditions to ensure they are within the specified range.[9] Analyze for known degradation products to perform a mass balance calculation. If the sum of the assay of this compound and the levels of degradants is close to 100%, it confirms degradation.

  • Possible Cause B: Analytical Method Error. The issue might stem from the analytical method itself, such as improper sample preparation, instrument malfunction, or a non-stability-indicating method.[8]

    • Solution: Verify the performance of the analytical method by running system suitability tests and analyzing control samples with known concentrations. Ensure the method is properly validated according to ICH Q2(R1) guidelines.[8]

Issue 3: The physical appearance of the this compound powder changes (e.g., color change, clumping).

  • Possible Cause A: Hygroscopicity. this compound may be absorbing moisture from the environment, leading to clumping or deliquescence.[3] This can also accelerate hydrolytic degradation.[9]

    • Solution: Test the sample for water content. Store the material in containers with tighter moisture control, potentially including a desiccant.[9]

  • Possible Cause B: Photodegradation. Exposure to light can cause a color change in photosensitive compounds.[11]

    • Solution: Ensure the product is stored in light-resistant packaging, such as amber-colored bottles or opaque containers.[8] Review the results from the photostability study.

Data Presentation

Quantitative data from stability studies should be summarized in a clear and organized manner.

Table 1: Example Stability Data for this compound under Accelerated Conditions (40°C / 75% RH)

Time Point (Months)AppearanceAssay (%)Degradant A (%)Degradant B (%)Total Degradants (%)
0White Powder99.8< 0.05< 0.05< 0.10
1White Powder99.50.12< 0.050.15
3White Powder98.90.250.080.33
6Off-white Powder97.50.510.150.66

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To identify the potential degradation pathways of this compound and to demonstrate the stability-indicating nature of the analytical method.

2. Materials & Equipment:

  • This compound Active Pharmaceutical Ingredient (API)

  • HPLC grade solvents (Acetonitrile, Methanol, Water)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

3. Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the stock solution to a final concentration of 0.1N HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the stock solution to a final concentration of 0.1N NaOH. Store at 60°C for 4 hours.

    • Oxidation: Add 30% H₂O₂ to the stock solution to a final concentration of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Expose solid this compound powder to 80°C in an oven for 48 hours.

    • Photolytic Degradation: Expose solid this compound powder and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]

  • Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration and analyze by a validated, stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample.

Visualizations

Stability_Study_Workflow cluster_planning 1. Planning & Setup cluster_execution 2. Execution cluster_analysis 3. Analysis & Reporting p1 Define Protocol (ICH Guidelines) p2 Select Batches (≥3 Primary Batches) p1->p2 p3 Package Samples in Proposed Container p2->p3 e1 Place Samples in Stability Chambers p3->e1 e2 Monitor Temp/Humidity e1->e2 e3 Pull Samples at Scheduled Time Points e1->e3 a1 Perform Analytical Tests (Assay, Impurities, etc.) e3->a1 a2 Data Review & Analysis a1->a2 a3 Investigate OOS Results a2->a3 a4 Generate Stability Report & Determine Shelf Life a2->a4

Caption: High-level workflow for a typical pharmaceutical stability study.

OOS_Troubleshooting start Out-of-Specification (OOS) Result Observed check1 Phase 1a: Laboratory Investigation Is there an obvious lab error? (e.g., calculation, dilution) start->check1 lab_error Yes: Lab Error Confirmed check1->lab_error Yes no_lab_error No Obvious Lab Error check1->no_lab_error No invalidate Invalidate Initial Result. Retest Sample. lab_error->invalidate check2 Phase 1b: Retesting Does retesting confirm OOS? no_lab_error->check2 not_oos No: Result within Spec check2->not_oos No oos_confirmed Yes: OOS Confirmed check2->oos_confirmed Yes report_passing Report Passing Result. Document Investigation. not_oos->report_passing full_investigation Phase 2: Full-Scale Investigation (Manufacturing, Sampling, etc.) oos_confirmed->full_investigation

Caption: Decision tree for troubleshooting an Out-of-Specification (OOS) result.

References

Optimizing Norazine Spray Droplet Size for Maximum Coverage: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Norazine spray droplet size for maximum coverage and efficacy. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the significance of optimizing this compound spray droplet size?

A1: Optimizing the droplet size of this compound, a triazine herbicide, is critical for maximizing its effectiveness in agricultural applications.[1] Proper droplet size ensures uniform coverage of the target weeds, enhances absorption, and minimizes waste. It also plays a crucial role in reducing environmental impact by mitigating spray drift.

Q2: What is the ideal droplet size range for a herbicide like this compound?

Q3: What key factors influence the droplet size of a this compound spray solution?

A3: Several factors can significantly impact the droplet size of your this compound spray. These include:

  • Nozzle Type and Orifice Size: The design and size of the nozzle orifice are primary determinants of droplet size.[4][5]

  • Spray Pressure: Generally, increasing pressure leads to a finer spray and smaller droplets, while lower pressure produces coarser droplets.[5][6]

  • Liquid Properties: The viscosity and surface tension of the this compound formulation will affect how it atomizes into droplets.[5]

  • Environmental Conditions: Wind speed, temperature, and humidity can all influence droplet size and behavior after leaving the nozzle.[3]

Q4: How is spray droplet size typically measured and characterized?

A4: Spray droplet size is measured in microns (µm) and is often characterized by the Volume Median Diameter (VMD or Dv0.5).[4][7] The VMD represents the droplet diameter where 50% of the spray volume is contained in droplets of a smaller diameter and 50% is in droplets of a larger diameter.[4] Common measurement techniques include laser diffraction, phase Doppler particle analysis (PDPA), and imaging methods.[8][9][10]

Troubleshooting Guide

This guide addresses common issues that may arise during this compound spray experiments.

Problem Potential Causes Recommended Solutions
Uneven Spray Coverage Clogged or worn nozzles.[11] Incorrect boom height.[2][11] Inconsistent spray pressure.[11]Clean or replace nozzles.[11][12] Adjust boom height according to nozzle manufacturer's recommendations.[2] Check for leaks in hoses or connections and ensure the pump is functioning correctly.[11][12]
Excessive Spray Drift Droplet size is too small.[3] High wind speeds during application.[3] Boom is positioned too high.[2][3]Use nozzles that produce a coarser droplet spectrum.[13] Avoid spraying in windy conditions.[3] Lower the spray boom to the appropriate height for the target.[3]
Poor Weed Control Inadequate coverage due to large droplet size.[2] Low spray volume.[2] Incorrect nozzle selection for the target.[2]Select a nozzle and pressure combination that produces a finer spray, while still managing drift.[6] Increase the spray volume (gallons per acre).[2] Consult nozzle manufacturer charts to select the appropriate nozzle for the application.
Inconsistent Droplet Size Fluctuations in spray pressure.[11] Worn nozzle tips.[14] Improperly mixed spray solution.Calibrate and maintain consistent pressure from the sprayer.[15] Inspect and replace worn nozzles.[14] Ensure the this compound solution is thoroughly mixed and agitated.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Droplet Size Using Laser Diffraction

Objective: To determine the optimal nozzle type and pressure combination to achieve a target droplet size for this compound spray application.

Materials:

  • This compound solution of desired concentration

  • Pressurized spray system with adjustable pressure regulator

  • A selection of agricultural spray nozzles (e.g., flat fan, hollow cone)

  • Laser diffraction instrument for droplet size analysis (e.g., Malvern Spraytec)

  • Wind tunnel (optional, to simulate environmental conditions)

Methodology:

  • Prepare the this compound spray solution according to the experimental requirements.

  • Set up the spray system with a specific nozzle type.

  • Position the nozzle in the path of the laser diffraction instrument's laser beam.

  • Set the spray pressure to the desired level (e.g., 30 PSI).

  • Activate the spray and allow the system to stabilize.

  • Record the droplet size distribution data, paying particular attention to the VMD (Dv0.5).

  • Repeat the measurement at various pressure settings (e.g., 40, 50, 60 PSI).

  • Change the nozzle type and repeat steps 3-7.

  • Analyze the data to identify the nozzle and pressure combination that produces the desired droplet size spectrum with the narrowest distribution.

Visualizations

G cluster_workflow Workflow for Optimizing this compound Droplet Size A Define Target Droplet Size Range B Select Nozzle Type and Size A->B C Set Initial Spray Pressure B->C D Prepare this compound Solution C->D E Measure Droplet Size (e.g., Laser Diffraction) D->E F Analyze Data (VMD, Distribution) E->F G Is Droplet Size Optimal? F->G Evaluate H Adjust Pressure or Nozzle G->H No I Conduct Spray Coverage Assessment G->I Yes H->E J Finalize Protocol I->J

Caption: Experimental workflow for optimizing this compound spray droplet size.

G cluster_relationships Relationship Between Droplet Size and Coverage cluster_small Small Droplets (<150 µm) cluster_large Large Droplets (>400 µm) Droplet Size Droplet Size Coverage Coverage Droplet Size->Coverage Inverse Relationship (for a given volume) Drift Potential Drift Potential Droplet Size->Drift Potential Smaller size increases drift Canopy Penetration Canopy Penetration Droplet Size->Canopy Penetration Complex Relationship High Coverage High Coverage High Drift High Drift Low Coverage Low Coverage Low Drift Low Drift

Caption: Factors influenced by spray droplet size.

References

Technical Support Center: Troubleshooting Poor Weed Control with Norazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues related to poor weed control when using Norazine in experimental settings. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a member of the triazine family of herbicides. Its primary mechanism of action is the inhibition of photosynthesis in susceptible plant species.[1] It works by blocking the electron transport chain within Photosystem II (PSII) in the chloroplasts, which stops the plant's ability to produce energy, leading to growth cessation and eventual death.[1]

Q2: I'm observing poor weed control after applying this compound. What are the most likely causes?

Several factors can contribute to reduced efficacy of this compound. These can be broadly categorized as issues related to application, environmental conditions, and weed-specific factors. Common reasons for herbicide failure include incorrect application rates, adverse weather conditions, improper weed identification, and the development of herbicide resistance.

Q3: How do environmental conditions affect this compound's performance?

Environmental factors play a crucial role in the effectiveness of this compound. Key considerations include:

  • Soil Moisture: Adequate soil moisture is essential for the uptake of soil-applied herbicides like this compound. Dry conditions can reduce the movement of the herbicide to the weed's root zone, leading to poor control. Conversely, excessive rainfall can lead to runoff or leaching of the herbicide.

  • Temperature: Temperature influences the metabolic rate of both the target weeds and the herbicide's activity. Very low or very high temperatures can stress the weeds, reducing their uptake of the herbicide.[2]

  • Sunlight: As a photosynthesis inhibitor, this compound's efficacy is dependent on light. However, intense sunlight and high temperatures can sometimes lead to faster degradation of the herbicide on the soil surface.

  • Rainfall: Rainfall shortly after a post-emergence application can wash the herbicide off the weed foliage. For pre-emergence applications, a moderate amount of rainfall is needed to incorporate the herbicide into the soil.

Q4: Could the weeds in my experiment have developed resistance to this compound?

Yes, herbicide resistance is a possibility, especially if weeds of the same species have been repeatedly exposed to triazine herbicides. Resistance can occur through two primary mechanisms:

  • Target-Site Resistance (TSR): A mutation in the gene that codes for the protein in Photosystem II where this compound binds. This change prevents the herbicide from effectively inhibiting photosynthesis.

  • Non-Target-Site Resistance (NTSR): The weed develops mechanisms to metabolize the herbicide into non-toxic substances before it can reach its target site.

If you suspect resistance, it is crucial to conduct resistance testing.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues of poor weed control with this compound.

Problem 1: Inconsistent or No Weed Control
Potential Cause Troubleshooting Step Recommended Action
Incorrect Dosage Verify the concentration of your this compound stock solution and the final application rate.Recalculate and ensure the applied dosage aligns with established protocols for the target weed species and growth stage.
Improper Application Technique Review your application method (e.g., spray volume, nozzle type, pressure).Ensure uniform spray coverage. For pre-emergence applications, ensure the soil is evenly treated. For post-emergence, ensure thorough foliage coverage. Calibrate application equipment regularly.[4]
Weed Identification Confirm the species of the target weeds.Different weed species have varying susceptibility to this compound. Consult weed identification guides and herbicide sensitivity charts.
Weed Growth Stage Assess the growth stage of the weeds at the time of application.Younger, actively growing weeds are generally more susceptible to herbicides. Applications on mature or stressed weeds may result in poor control.[5]
Problem 2: Initial Weed Control Followed by Regrowth
Potential Cause Troubleshooting Step Recommended Action
Sublethal Dosage Review the application rate.The initial dose may have been sufficient to injure but not kill the weeds. Consider a follow-up application or a higher initial rate in subsequent experiments, within recommended limits.
Environmental Factors Analyze environmental data (rainfall, temperature) post-application.Heavy rainfall could have leached the herbicide from the root zone. Subsequent favorable conditions may have allowed weed recovery.
Herbicide Degradation Consider the soil type and environmental conditions.This compound, like other triazines, can be degraded by soil microbes. The rate of degradation can be influenced by soil pH, temperature, and moisture.[6]
Problem 3: No Control of Specific Weed Species, While Others Are Controlled
Potential Cause Troubleshooting Step Recommended Action
Natural Tolerance Research the inherent tolerance of the unaffected weed species to triazine herbicides.Some weed species are naturally tolerant to certain herbicides. Switch to a herbicide with a different mode of action for controlling these species.
Developed Resistance Investigate the history of herbicide use in the seed source or field.If triazine herbicides have been used repeatedly, the likelihood of resistance is higher. Conduct a herbicide resistance bioassay.[7][8]

Experimental Protocols

Protocol 1: Herbicide Efficacy Bioassay

This protocol is designed to determine the effective dose of this compound for a specific weed species.

  • Seed Germination: Germinate seeds of the target weed species and a known susceptible control species in petri dishes or trays with a suitable growth medium.

  • Transplanting: Once seedlings have reached the two to three-leaf stage, transplant them into individual pots filled with a standardized soil mix.

  • Acclimatization: Allow plants to acclimate in a controlled environment (greenhouse or growth chamber) for 7-10 days.

  • Herbicide Preparation: Prepare a stock solution of this compound and create a series of dilutions to achieve a range of application rates (e.g., 0x, 0.5x, 1x, 2x, 4x the recommended rate).

  • Application: Apply the different this compound concentrations to the plants using a calibrated laboratory sprayer to ensure uniform coverage. Include an untreated control group.

  • Evaluation: Observe the plants regularly for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting). After a set period (e.g., 14-21 days), assess the efficacy by measuring plant biomass (fresh or dry weight) and calculating the percentage of control compared to the untreated group.

Protocol 2: Whole-Plant Resistance Screening

This protocol is used to determine if a weed population has developed resistance to this compound.

  • Seed Collection: Collect mature seeds from the suspected resistant weed population and from a known susceptible population of the same species.

  • Plant Growth: Grow a sufficient number of plants from both the suspected resistant and susceptible populations in separate trays or pots under controlled conditions.

  • Herbicide Application: At the 3-4 leaf stage, treat plants from both populations with the recommended field rate of this compound. Also, include an untreated control for each population.

  • Assessment: After 21 days, visually assess the percentage of surviving plants in each group. A significantly higher survival rate in the suspected resistant population compared to the susceptible population indicates resistance.

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and a general troubleshooting workflow.

Norazine_Mechanism_of_Action cluster_chloroplast Chloroplast cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ Electron Transfer O2 O₂ PSII->O2 Oxidation Cytb6f Cytochrome b6f PQ->Cytb6f No_ATP ATP Production Inhibited ATP_Synthase ATP Synthase Cytb6f->ATP_Synthase Proton Gradient Light Light Energy Light->PSII H2O H₂O H2O->PSII ATP ATP ATP_Synthase->ATP Plant_Death Plant Death This compound This compound Block Blocks Electron Transfer This compound->Block Block->PQ No_ATP->Plant_Death Leads to

Caption: Mechanism of action of this compound, a triazine herbicide that blocks electron transport in Photosystem II.

Troubleshooting_Workflow Start Poor Weed Control Observed Check_Application Review Application Protocol Start->Check_Application Check_Environment Analyze Environmental Conditions Start->Check_Environment Check_Weed_Factors Investigate Weed-Specific Factors Start->Check_Weed_Factors Application_Issue Application Error Identified? Check_Application->Application_Issue Environment_Issue Adverse Conditions Identified? Check_Environment->Environment_Issue Weed_Issue Resistance or Tolerance Suspected? Check_Weed_Factors->Weed_Issue Application_Issue->Check_Environment No Correct_Application Correct Application Protocol Application_Issue->Correct_Application Yes Environment_Issue->Check_Weed_Factors No Adjust_Timing Adjust Application Timing/ Method for Environment Environment_Issue->Adjust_Timing Yes Conduct_Bioassay Conduct Resistance/ Efficacy Bioassay Weed_Issue->Conduct_Bioassay Yes Alternative_Control Consider Alternative Control Methods Weed_Issue->Alternative_Control No Resolution Improved Weed Control Correct_Application->Resolution Adjust_Timing->Resolution Conduct_Bioassay->Alternative_Control Alternative_Control->Resolution

Caption: A logical workflow for troubleshooting poor weed control when using this compound.

References

Technical Support Center: Enhancing the Photostability of Norazine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and practical protocols to address the photostability challenges of Norazine formulations. Given that this compound is a chlorinated triazine compound, it is susceptible to photodegradation, which can lead to loss of potency and the formation of potentially toxic by-products.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is it a concern for this compound?

A1: Photodegradation is the chemical breakdown of a molecule caused by the absorption of light, particularly UV and visible light.[3] For active pharmaceutical ingredients (APIs) like this compound, this can lead to a loss of therapeutic efficacy, altered dissolution profiles, and changes in physical appearance such as discoloration.[1] The degradation products may also have different toxicological profiles than the parent compound. This compound's structure, containing a triazine ring and a chlorine atom, possesses chromophores that can absorb light energy, making it susceptible to photochemical reactions.[2][4]

Q2: What are the typical signs of photodegradation in a this compound formulation?

A2: Common indicators of photodegradation include:

  • Color Change: A noticeable shift in the color of the solution or solid formulation.

  • Precipitation: The formation of solid material in a previously clear solution.

  • Loss of Potency: A measurable decrease in the concentration of this compound, typically determined by analytical methods like HPLC.

  • Changes in pH of the formulation.

  • Cloudy Appearance: A loss of clarity in a liquid dosage form.[1]

Q3: How can I distinguish between photodegradation and thermal degradation?

A3: To differentiate between light-induced and heat-induced degradation, a controlled experiment is necessary. Expose parallel samples of your this compound formulation to the following conditions:

  • Light and Heat: In a photostability chamber.

  • Heat Only: In a calibrated oven at the same temperature as the photostability chamber, but wrapped in light-protective material (e.g., aluminum foil).

  • Light Only: In a photostability chamber at a controlled, non-elevated temperature.

  • Control: Stored under recommended storage conditions (e.g., refrigerated and protected from light).

By comparing the degradation profiles under these conditions, you can isolate the effects of light versus heat.[1]

Q4: What are the regulatory guidelines for photostability testing?

A4: The primary regulatory guideline is the ICH Q1B "Photostability Testing of New Drug Substances and Products".[3][5] It outlines standardized conditions for exposing samples to a light source that mimics a combination of sunlight and indoor light. The guideline specifies a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[5]

Troubleshooting Guide

Issue 1: Rapid loss of this compound concentration in solution after short-term light exposure.

Possible Cause Troubleshooting Step
Direct Photolysis The this compound molecule is directly absorbing light energy and degrading.
Action 1: Add a UV Absorber. Incorporate an excipient that absorbs light at the same wavelengths as this compound. Common examples include benzophenones or cinnamates.
Action 2: Use Antioxidants. If the degradation is oxidative, adding antioxidants like ascorbic acid or alpha-tocopherol (B171835) can help.[6]
Action 3: pH Adjustment. The stability of a drug can be pH-dependent. Evaluate the degradation rate at different pH values to find the optimal range for stability.[4]
Photosensitization by an Excipient Another component in the formulation is absorbing light and transferring energy to the this compound molecule, causing it to degrade.[1][7]
Action: Review Formulation Components. Systematically remove or replace each excipient to identify the sensitizer. Test simpler formulations first.

Issue 2: The surface of my solid this compound formulation is becoming discolored.

Possible Cause Troubleshooting Step
Surface-Level Photodegradation Light is penetrating only the top layer of the solid dosage form.
Action 1: Apply a Protective Coating. Use a film coating containing a light-blocking pigment like titanium dioxide.
Action 2: Use Light-Blocking Encapsulation. Technologies like cyclodextrin (B1172386) complexation or liposomal encapsulation can physically shield the drug molecule from light.[6][8][9]
Inadequate Packaging The primary packaging is not providing sufficient light protection.
Action: Switch to Opaque Packaging. Utilize amber glass or plastic, or opaque blister packaging to prevent light transmission.[1]

Photostabilization Strategies & Data

Improving photostability often involves a multi-pronged approach combining formulation changes and appropriate packaging.

Table 1: Effect of Antioxidants on this compound Degradation in an Aqueous Solution (Illustrative data based on typical results for photosensitive drugs)

FormulationThis compound Remaining (%) after 8h Light ExposureAppearance
This compound in Water75.2%Slight yellow tint
This compound + 0.1% Ascorbic Acid94.5%Colorless
This compound + 0.05% Butylated Hydroxytoluene (BHT)91.8%Colorless
This compound + 0.1% Sodium Metabisulfite95.1%Colorless

Table 2: Impact of Formulation Technology on this compound Photostability (Illustrative data based on typical results for photosensitive drugs)

Formulation TypeThis compound Remaining (%) after 24h Light Exposure
Simple Aqueous Solution55.4%
Complex with Hydroxypropyl-β-Cyclodextrin89.7%
Encapsulated in Liposomes92.3%
Dispersed in a Microparticle Matrix85.5%

Experimental Protocols

Protocol 1: Forced Photodegradation Study of a this compound Solution

  • Preparation: Prepare the this compound solution at the desired concentration in the chosen solvent/buffer system.

  • Sample Distribution: Transfer the solution into clear, photostable glass vials (e.g., Type I borosilicate). Prepare a parallel set of "dark controls" by wrapping identical vials completely in aluminum foil.

  • Exposure: Place both sets of vials (unwrapped and wrapped) into a validated photostability chamber that complies with ICH Q1B guidelines.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from one of the light-exposed vials and its corresponding dark control vial.

  • Analysis: Immediately analyze the samples for this compound concentration using a stability-indicating HPLC method. Also, record physical observations (color, clarity).

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Compare the degradation in the light-exposed sample to the dark control to determine the extent of photodegradation.

Protocol 2: Stability-Indicating HPLC Method for this compound

  • Objective: To quantify the concentration of this compound and separate it from its potential photodegradants.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to the wavelength of maximum absorbance for this compound.

  • Injection Volume: 10 µL.

  • Method Validation: The method must be validated to demonstrate it is "stability-indicating." This is done by analyzing samples from forced degradation studies (photolytic, thermal, oxidative, acid/base hydrolysis) to ensure that all degradation peaks are resolved from the main this compound peak.

Visualizations

Photodegradation_Pathway Plausible Photodegradation Pathway for this compound This compound This compound (C7H12ClN5) Dechloro Dechloro-hydroxy this compound This compound->Dechloro Photon Absorption (Dehalogenation) SideChainOx N-dealkylated Metabolite This compound->SideChainOx Oxidative Attack (Side Chain) RingCleavage Triazine Ring Cleavage Products Dechloro->RingCleavage Further Degradation SideChainOx->RingCleavage Further Degradation Experimental_Workflow Experimental Workflow for Photostability Testing cluster_prep Preparation cluster_exposure Exposure (ICH Q1B) cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Formulation C Place Samples in Photostability Chamber A->C B Prepare Dark Control (Wrap in Foil) B->C D Sample at Predetermined Time Intervals C->D E Physical Observation (Color, Clarity) D->E F Quantitative Analysis (e.g., HPLC-UV) D->F G Calculate % Degradation vs. Dark Control E->G F->G H Assess Shelf-life and Formulation Stability G->H Troubleshooting_Tree Troubleshooting Photostability Issues Start Signs of Degradation (e.g., color change, potency loss)? FormulationType What is the formulation type? Start->FormulationType Yes Liquid Liquid (Solution, Suspension) FormulationType->Liquid Liquid Solid Solid (Tablet, Powder) FormulationType->Solid Solid LiquidActions 1. Add UV Absorber/Antioxidant 2. Adjust pH 3. Use Cyclodextrin Complexation Liquid->LiquidActions SolidActions 1. Apply Pigmented Coating (TiO2) 2. Reformulate with light-stable excipients Solid->SolidActions Packaging Is the issue resolved? LiquidActions->Packaging Packaging2 Is the issue resolved? SolidActions->Packaging2 FinalPackaging Enhance Packaging (Amber vials, Opaque blisters) Packaging->FinalPackaging No End Stability Improved Packaging->End Yes Packaging2->FinalPackaging No Packaging2->End Yes FinalPackaging->End

References

Technical Support Center: Minimizing Norazine Leaching in Sandy Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with norazine and investigating its leaching potential in sandy soils.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its leaching in sandy soils a concern?

This compound is a triazine herbicide used to control weeds.[1] Due to their high permeability and low organic matter content, sandy soils are particularly susceptible to pesticide leaching, where the chemical moves through the soil profile and potentially contaminates groundwater.[2] Understanding and minimizing this compound leaching is crucial for environmental protection and accurate experimental outcomes.

Q2: What are the primary factors that influence this compound leaching in sandy soils?

The key factors include:

  • Soil Organic Matter (SOM): Higher SOM content increases the adsorption of this compound to soil particles, reducing its mobility.[1]

  • Soil pH: Soil pH affects the chemical form and degradation rate of triazine herbicides. Hydrolysis of triazines is often catalyzed by low soil pH.[1]

  • Rainfall and Irrigation: The amount and intensity of water flow through the soil profile directly impact the downward movement of this compound.[3]

  • This compound Properties: Its water solubility and soil adsorption coefficient (Koc) are inherent properties that determine its leaching potential.[4]

  • Temperature: Higher temperatures can increase the rate of microbial degradation of this compound in the soil.[5]

Q3: What are the expected degradation products of this compound in soil?

Similar to other triazine herbicides like atrazine, this compound is expected to degrade in soil through processes like dealkylation and hydroxylation. This results in metabolites such as deethylthis compound, deisopropylthis compound, and hydroxythis compound.[6][7] These degradation products may have different mobility and toxicity profiles compared to the parent compound.[1]

Q4: How can I estimate the leaching potential of this compound?

The Groundwater Ubiquity Score (GUS) is a useful tool for estimating the leaching potential of a pesticide. It is calculated using the pesticide's half-life (t½) in soil and its organic carbon-water (B12546825) partitioning coefficient (Koc).[4][8]

GUS = log10(t½) x [4 - log10(Koc)][4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments on this compound leaching in sandy soils.

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent leaching results between replicate soil columns. 1. Non-uniform packing of soil in the columns, leading to preferential flow paths. 2. Inconsistent application of this compound or simulated rainfall. 3. Variability in the sandy soil composition between replicates.1. Pack columns in small, consistent increments, gently tapping to ensure uniform density. 2. Use a calibrated pump or burette for precise application of solutions. 3. Homogenize the bulk soil sample thoroughly before packing the columns.
Low or no detection of this compound in the leachate. 1. High adsorption of this compound to the soil. 2. Rapid degradation of this compound. 3. Insufficient volume of simulated rainfall to elute the compound. 4. Analytical instrument not sensitive enough.1. Analyze soil sections from the column to determine the distribution of this compound. 2. Conduct a separate degradation study to determine the half-life of this compound in your soil. 3. Increase the volume or duration of the simulated rainfall. 4. Check the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method.[9][10]
Higher than expected this compound concentration in the leachate. 1. Low soil organic matter content. 2. Preferential flow through macropores in the soil column. 3. Incorrectly prepared this compound standard solutions for analytical calibration.1. Measure the organic matter content of your sandy soil. 2. Ensure the soil is sieved and packed to minimize macropores. 3. Prepare fresh calibration standards and verify their concentrations.
Peak tailing or poor separation in HPLC or GC analysis. 1. Active sites on the analytical column interacting with the triazine compounds. 2. Inappropriate mobile phase or temperature program. 3. Contamination in the analytical system.1. Use a column specifically designed for pesticide analysis or one with low silanol (B1196071) activity.[11] 2. Optimize the mobile phase composition, gradient, and column temperature. 3. Flush the system with appropriate solvents to remove contaminants.[12]
Formation of unknown peaks in chromatograms. 1. Presence of this compound degradation products. 2. Contaminants in the soil, water, or solvents. 3. Co-elution of matrix components.1. Use mass spectrometry (MS) to identify the mass of the unknown compounds and compare with potential degradation products.[7] 2. Analyze blank samples (soil, water, and solvents) to identify sources of contamination. 3. Adjust the chromatographic method to improve the separation of the analyte from matrix interferences.

Data Presentation

Table 1: Influence of Key Parameters on this compound Leaching in Sandy Soils

Parameter Effect on this compound Adsorption Effect on this compound Leaching Mitigation Strategy
Soil Organic Matter IncreasesDecreasesAmend soil with compost or other organic matter.
Soil pH (Acidic) May decreaseMay increase (due to potential for protonation) but also increases chemical hydrolysisAdjust soil pH to be closer to neutral if feasible for the experiment.
Rainfall/Irrigation Volume No direct effectIncreasesControl the volume and rate of water application.
Rainfall/Irrigation Intensity No direct effectIncreases (can lead to preferential flow)Apply water at a slow, steady rate.
Temperature No direct effectDecreases (due to enhanced degradation)Conduct experiments under controlled temperature conditions.

Note: The information in this table is based on the general behavior of triazine herbicides in soil.

Experimental Protocols

Soil Column Leaching Study (Adapted from OECD 312 and OPPTS 835.1240 guidelines)

Objective: To assess the mobility and leaching potential of this compound in a packed sandy soil column.

Materials:

  • Glass or PVC columns (e.g., 30 cm length, 5 cm inner diameter)

  • Sandy soil, sieved (<2 mm)

  • This compound analytical standard

  • Calcium chloride (CaCl2) solution (0.01 M)

  • Peristaltic pump or similar device for applying simulated rainfall

  • Leachate collection vessels

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS, or GC-MS)

Procedure:

  • Soil Column Preparation:

    • Place a glass wool plug at the bottom of the column.

    • Pack the sandy soil into the column to a specific bulk density, ensuring uniformity.

    • Saturate the soil column with 0.01 M CaCl2 solution from the bottom up to avoid air entrapment. Allow it to drain until it reaches field capacity.

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or methanol).

    • Apply a known volume and concentration of the this compound solution evenly to the soil surface.

    • Allow the solvent to evaporate before starting the leaching.

  • Simulated Rainfall:

    • Apply 0.01 M CaCl2 solution to the top of the soil column at a constant, slow rate using a peristaltic pump to simulate a rainfall event.

  • Leachate Collection:

    • Collect the leachate that passes through the column in fractions at regular time intervals.

    • Measure the volume of each leachate fraction.

  • Analysis:

    • Analyze the this compound concentration in each leachate fraction using a validated analytical method.

    • After the leaching experiment, the soil column can be sectioned into different depths, and the soil from each section can be extracted and analyzed to determine the final distribution of this compound.

Batch Equilibrium Sorption Study (Adapted from OECD 106 guideline)

Objective: To determine the soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) of this compound in sandy soil.

Materials:

  • Sandy soil, sieved (<2 mm)

  • This compound analytical standard

  • Calcium chloride (CaCl2) solution (0.01 M)

  • Centrifuge tubes with screw caps

  • Orbital shaker

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS, or GC-MS)

Procedure:

  • Preliminary Study: Determine the optimal soil-to-solution ratio, equilibration time, and the stability of this compound in the test system.

  • Definitive Study:

    • Weigh a known amount of sandy soil into a series of centrifuge tubes.

    • Add a known volume of 0.01 M CaCl2 solution containing different concentrations of this compound to the tubes.

    • Include control samples without soil to check for adsorption to the tube walls and control samples without this compound to check for interferences.

    • Shake the tubes on an orbital shaker at a constant temperature for the predetermined equilibration time.

  • Phase Separation:

    • Centrifuge the tubes at a sufficient speed to separate the soil from the solution.

  • Analysis:

    • Carefully remove an aliquot of the supernatant (aqueous phase) and analyze for the concentration of this compound.

  • Calculations:

    • Calculate the amount of this compound sorbed to the soil by subtracting the amount remaining in the solution from the initial amount.

    • Determine the Kd value for each concentration and the Koc value based on the organic carbon content of the soil.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_prep Sandy Soil Preparation (Sieving, Homogenization) column_packing Soil Column Packing (Uniform Bulk Density) soil_prep->column_packing saturation Column Saturation (0.01 M CaCl2) column_packing->saturation norazine_app This compound Application (Known Concentration) saturation->norazine_app sim_rain Simulated Rainfall (Controlled Flow Rate) norazine_app->sim_rain leachate_collect Leachate Collection (Fractionated) sim_rain->leachate_collect soil_section Soil Sectioning & Extraction sim_rain->soil_section leachate_analysis Leachate Analysis (HPLC, GC-MS) leachate_collect->leachate_analysis data_interp Data Interpretation (Mass Balance, Leaching Curve) leachate_analysis->data_interp soil_analysis Soil Analysis soil_section->soil_analysis soil_analysis->data_interp

Caption: Workflow for a soil column leaching experiment.

Factors_Influencing_Leaching cluster_soil Soil Properties cluster_chemical This compound Properties cluster_environmental Environmental Factors Leaching This compound Leaching Potential SOM Organic Matter SOM->Leaching - (Increases Adsorption) Texture Sandy Texture Texture->Leaching + (Increases Permeability) pH Soil pH pH->Leaching +/- (Complex Effects) Solubility Water Solubility Solubility->Leaching + (Increases Mobility) Koc Adsorption (Koc) Koc->Leaching - (Increases Adsorption) HalfLife Half-life (Degradation) HalfLife->Leaching - (Less Time to Leach) Rainfall Rainfall/Irrigation Rainfall->Leaching + (Driving Force) Temperature Temperature Temperature->Leaching - (Increases Degradation)

Caption: Factors influencing this compound leaching in sandy soils.

References

Optimization of Norazine application timing for specific weeds

Author: BenchChem Technical Support Team. Date: December 2025

Note to the User: The term "Norazine" does not correspond to a recognized or registered herbicide in publicly available scientific literature or regulatory databases. It is highly probable that this is a typographical error for Atrazine (B1667683) , a widely studied and commonly used triazine herbicide. This technical support guide has been developed for Atrazine, as it aligns with the context of optimizing application timing for specific weeds.

This guide provides in-depth technical information, frequently asked questions (FAQs), and troubleshooting advice for researchers and scientists working with Atrazine.

Frequently Asked Questions (FAQs)

Q1: What is Atrazine and what is its primary mode of action? A1: Atrazine is a selective, systemic herbicide belonging to the triazine chemical family.[1][2] It is used for pre- and post-emergence control of a wide range of broadleaf and some grassy weeds in crops like corn, sorghum, and sugarcane.[3][4] Its primary mode of action is the inhibition of photosynthesis.[4] Atrazine binds to the plastoquinone-binding protein in Photosystem II (PSII) within the chloroplasts of susceptible plants, which blocks electron transport.[2][4][5] This interruption halts CO2 fixation and the production of ATP and NADPH, which are essential for plant growth, leading to starvation and oxidative damage that ultimately kills the weed.[5][6]

Q2: What is the general application timing for Atrazine? A2: Atrazine offers flexibility in its application timing and can be applied pre-plant, at-planting, pre-emergence, or post-emergence in approved crops like corn and sorghum.[3][6] As a systemic herbicide, it is primarily absorbed through the roots, so its effectiveness depends on rainfall or irrigation to move it into the weed root zone.[7][8] For post-emergence applications, it also has some foliar activity, which can be enhanced with the use of adjuvants like crop oil concentrate.[5]

Q3: Which specific weeds is Atrazine effective against, and in which primary crops? A3: Atrazine is effective against a broad spectrum of annual broadleaf weeds and some grasses.[4] Commonly controlled weeds include pigweed, lambsquarters, common ragweed, smartweed, and foxtail.[3][9] It is most extensively used in corn (maize), sorghum, and sugarcane.[2][3][9] It is also registered for use on turfgrass, macadamia nuts, and guava.[1][10]

Q4: How do environmental conditions affect the efficacy of Atrazine? A4: Environmental conditions are critical for Atrazine's performance. Since it relies heavily on root uptake, soil moisture is paramount; rainfall or irrigation is needed within 10 days of application to move the herbicide into the root zone for activation.[6][8][11] Efficacy can be reduced in cool, dry conditions.[1] Factors that promote healthy, active plant growth, such as adequate temperature, light availability, and relative humidity, will enhance the systemic action of the herbicide.[6] Conversely, applying Atrazine before a heavy rainfall event can lead to runoff and reduced efficacy, as well as environmental contamination.[8][12]

Q5: How does soil composition influence Atrazine application rates and persistence? A5: Soil composition significantly impacts Atrazine's behavior. Application rates must be adjusted based on soil texture and organic matter content.[7] Higher rates are generally used on fine-textured soils (clays, loams) and soils with high organic matter, as these components can bind the herbicide and make it less available for weed uptake.[7][13] Lower rates are required on coarse-textured (sandy) soils with low organic matter to prevent crop injury and potential leaching.[7] Atrazine's persistence, or half-life (typically around 60 days), is also affected; it breaks down more slowly in less acidic soils and under cool, dry conditions.[1][14]

Q6: What are the indicators of Atrazine resistance in weeds, and how should it be managed? A6: Atrazine resistance is a significant issue, with dozens of weed species globally having developed resistance, including key species like Palmer amaranth (B1665344) and waterhemp.[6] Resistance is typically suspected when Atrazine fails to control a specific weed species that was previously susceptible, while other labeled weeds in the same area are controlled effectively. Resistance is often caused by a point mutation in the chloroplast psbA gene, which prevents the herbicide from binding to its target site in Photosystem II.[15] Management strategies are crucial and include rotating herbicides with different modes of action, tank-mixing Atrazine with other effective herbicides, using tillage where appropriate, and implementing integrated weed management (IWM) programs.[4][6]

Data Summary Tables

Table 1: General Atrazine Application Timings and Considerations for Corn

Application TimingDescriptionKey Considerations
Pre-Plant Surface Applied up to 45 days before planting in no-till or minimum-tillage systems.[13]Requires rainfall for incorporation. A contact herbicide (e.g., glyphosate, paraquat) should be tank-mixed if weeds are present.[7]
Pre-Plant Incorporated (PPI) Applied and mechanically mixed into the top 5 cm of soil before planting.[11]Provides good control in dry conditions but avoid deep incorporation.[5][13]
Pre-Emergence Applied at or shortly after planting but before crop or weed emergence.[7]Efficacy is highly dependent on receiving rainfall or irrigation soon after application.[8]
Post-Emergence Applied after the crop and weeds have emerged.Must be applied before weeds exceed 1.5-4 inches in height and before corn is 12 inches tall.[5][7][16] Often mixed with crop oil or surfactant to improve foliar uptake.[5]

Table 2: Influence of Soil Properties on Atrazine Application Rates

Soil CharacteristicImpact on AtrazineRecommended Action
Coarse Texture (Sand, Loamy Sand) Higher potential for crop injury and leaching.[7][17]Use the lower end of the recommended rate range. Avoid use where the water table is shallow.[7]
Fine Texture (Clay, Silt Loam) More herbicide is adsorbed to soil particles, reducing availability.[7][13]Use the higher end of the recommended rate range to ensure sufficient concentration in the soil solution.
High Organic Matter (>3%) Increased adsorption of Atrazine, reducing availability for weed uptake.[7]Use the higher end of the recommended rate range.
Low Organic Matter (<3%) Less adsorption, making more Atrazine available.[7]Use the lower end of the recommended rate range to avoid crop injury.
High pH (>6.5-7.5) Slower degradation, increasing persistence and risk of carryover to rotational crops.[1][11]Reduce application rates, especially on alkaline soils.[11]

Table 3: Common Weeds Controlled by Atrazine (Applied Pre-Emergence)

Weed TypeCommon NameScientific NameControl Level
Broadleaf Pigweed (Redroot, Smooth)Amaranthus spp.Excellent
Broadleaf LambsquartersChenopodium albumExcellent
Broadleaf Common RagweedAmbrosia artemisiifoliaGood to Excellent
Broadleaf VelvetleafAbutilon theophrastiGood (Partial control)[13]
Broadleaf Smartweed (Pennsylvania)Polygonum pensylvanicumGood to Excellent
Grass Foxtail (Giant, Green, Yellow)Setaria spp.Good
Grass BarnyardgrassEchinochloa crus-galliFair to Good
Grass Fall PanicumPanicum dichotomiflorumGood

Note: Control levels can vary based on application rate, timing, environmental conditions, and the presence of herbicide-resistant biotypes.

Troubleshooting Guide

Q: I applied Atrazine pre-emergence, but I'm seeing poor weed control. What went wrong? A: This is a common issue that can be traced to several factors:

  • Lack of Activation: Atrazine requires moisture to move into the weed germination zone. If there was no significant rainfall or irrigation (approx. 0.5 inches) within 7-10 days of application, the herbicide may still be on the soil surface and ineffective.[8][11]

  • Weed Resistance: The target weed population may be resistant to triazine herbicides.[6] This is common for weeds like waterhemp and Palmer amaranth.

  • Improper Rate: The rate may have been too low for the soil type (e.g., high clay or organic matter content), leading to insufficient active ingredient being available for uptake.[7]

  • Enhanced Degradation: In some soils with a long history of triazine herbicide use, microbial populations may have adapted to rapidly degrade Atrazine, reducing its residual activity.[18]

Q: My post-emergence application of Atrazine didn't work well. Why? A: Post-emergence failure is often related to timing and application conditions:

  • Weed Size: Atrazine is most effective on small, actively growing weeds. If weeds were larger than 1.5-4 inches at the time of application, control will be significantly reduced.[5][16]

  • Environmental Stress: Weeds under stress from drought or heat may not effectively absorb and translocate the herbicide.[6]

  • Lack of Adjuvant: Post-emergence applications are often improved by adding a crop oil concentrate (COC) or non-ionic surfactant (NIS) to the tank mix to enhance foliar uptake.[5] Check the product label for specific recommendations.

  • Resistance: As with pre-emergence applications, the target weeds may have evolved resistance.[6]

Q: My corn/sorghum is showing signs of injury (chlorosis, yellowing) after an Atrazine application. What happened? A: Crop injury, while less common in tolerant crops like corn, can occur under specific circumstances:

  • Incorrect Post-Emergence Timing: Applying Atrazine to corn that is taller than 12 inches can cause injury.[7][16]

  • High Application Rate: Exceeding the label rate, especially on coarse-textured soils with low organic matter, can lead to crop damage.[7]

  • Contamination or Tank Mix Issue: Contamination from a previous sprayer load or an antagonistic tank mix partner could be the cause.

  • Environmental Stress: Hot, humid conditions can sometimes increase crop sensitivity. Sorghum can be particularly sensitive under high soil moisture conditions before emergence.[7]

Q: My sprayer nozzles are constantly clogging when I mix and apply Atrazine. How can I prevent this? A: Clogging is often a result of improper tank mixing procedures or poor product quality.[19]

  • Incorrect Mixing Order: Always follow the proper mixing order (e.g., W-A-L-E-S: Wettable powders/Water-dispersible granules, Agitate, Liquid flowables, Emulsifiable concentrates, Surfactants). Atrazine, especially dry formulations, should be fully dispersed in the tank with agitation before adding other products.[20][21]

  • Insufficient Agitation: Maintain constant and vigorous agitation throughout the mixing and application process to keep the product in suspension.[20]

  • Water Quality and Temperature: Cold water can make it more difficult for dry formulations to dissolve.[11]

  • Compatibility Issues: Before mixing, perform a jar test to check the physical compatibility of all tank-mix partners.[20][21]

Q: I am concerned about Atrazine carryover affecting my rotational crops next season. What factors increase this risk? A: Atrazine carryover can injure sensitive rotational crops like soybeans or alfalfa.[16] The risk is increased by:

  • High Application Rate: Using higher rates of Atrazine.

  • Late-Season Application: Applying Atrazine later in the growing season (e.g., after June 10) leaves less time for it to break down.[16]

  • Soil pH: Atrazine degrades more slowly in soils with a pH above 7.0.[11]

  • Dry and Cool Conditions: Lack of moisture and cool temperatures slow the microbial and chemical degradation of the herbicide.[1] Always follow the rotational crop restrictions on the product label.[16]

Visualizations and Diagrams

atrazine_moa cluster_chloroplast Chloroplast Thylakoid Membrane PSII Photosystem II (PSII) Plastoquinone Plastoquinone (Qb binding site) PSII->Plastoquinone Electron Transfer ETC Electron Transport Chain Plastoquinone->ETC Result Photosynthesis Halted (No ATP/NADPH production) Plastoquinone->Result Atrazine Atrazine Block X Atrazine->Block Block->Plastoquinone Binds to Qb site

Caption: Atrazine's mode of action, blocking electron transport in Photosystem II.

atrazine_timing_logic decision decision start Start: Weed Management Plan decision1 decision1 start->decision1 Are weeds already emerged? pre_plant Apply Pre-Plant (Surface or Incorporated) end_node Monitor Field pre_plant->end_node pre_emerge Apply Pre-Emergence (At or after planting) pre_emerge->end_node post_emerge Apply Post-Emergence post_emerge->end_node decision1->post_emerge Yes decision2 decision2 decision1->decision2 No decision2->pre_plant Yes (e.g., No-Till) decision2->pre_emerge No

Caption: Decision logic for selecting the appropriate Atrazine application timing.

troubleshooting_workflow start Poor Weed Control Observed q1 Was there >0.5 inch rainfall within 10 days of PRE application? start->q1 a1_no Likely Cause: Lack of Activation q1->a1_no No q2 Were weeds <4 inches tall for POST application? q1->q2 Yes / N/A end_node Consult local extension for alternative strategies a1_no->end_node a2_no Likely Cause: Weeds Too Large q2->a2_no No q3 Is this weed species known to have Atrazine resistance? q2->q3 Yes / N/A a2_no->end_node a3_yes Likely Cause: Herbicide Resistance q3->a3_yes Yes q4 Was application rate correct for soil type & organic matter? q3->q4 No a3_yes->end_node a4_no Likely Cause: Incorrect Rate q4->a4_no No q4->end_node Yes a4_no->end_node

Caption: A workflow for troubleshooting poor Atrazine efficacy in the field.

tank_mixing_order General Herbicide Tank Mixing Order (WALES) Start 1. Fill tank 1/2 to 3/4 full with water and begin agitation W 2. Add Water-Dispersible Granules (WG) or Wettable Powders (WP) (e.g., Atrazine 90DF) Start->W A 3. Agitate until fully dispersed W->A L 4. Add Liquid Flowables (L/F) or Suspension Concentrates (SC) (e.g., Atrazine 4L) A->L E 5. Add Emulsifiable Concentrates (EC) L->E S 6. Add Water-Soluble Concentrates (SL) (e.g., Glyphosate) E->S Adj 7. Add Adjuvants (COC, NIS, etc.) S->Adj End 8. Finish filling tank with water Adj->End

Caption: Recommended tank mixing order for different herbicide formulations.

Experimental Protocols

Protocol 1: Standardized Field Efficacy and Crop Safety Trial

This protocol outlines a methodology for evaluating the efficacy of different Atrazine application timings against a target weed spectrum and assessing crop phytotoxicity.

  • Site Selection: Choose a field with a known, uniform infestation of the target weeds (e.g., Amaranthus retroflexus, Chenopodium album). Document soil type, organic matter percentage, and pH.

  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with at least four replications. Plot size should be adequate for application and assessment (e.g., 3 meters x 10 meters).

  • Treatments:

    • T1: Non-treated control (weedy check).

    • T2: Weed-free control (maintained by hand-weeding).

    • T3: Atrazine Pre-Emergence (applied at the label rate for the soil type within 2 days of planting).

    • T4: Atrazine Early Post-Emergence (applied when weeds are at the 2-4 leaf stage, <4 inches tall).

    • T5: Atrazine + Tank-Mix Partner (e.g., another herbicide with a different mode of action) Pre-Emergence.

  • Application:

    • Calibrate a research-grade plot sprayer to deliver a precise volume (e.g., 20 gallons/acre).

    • Apply treatments uniformly to their respective plots, avoiding drift to adjacent plots.

    • Record environmental conditions at the time of each application (temperature, humidity, wind speed, cloud cover).

  • Data Collection:

    • Weed Control: At 14, 28, and 56 days after treatment (DAT), assess percent weed control on a scale of 0% (no effect) to 100% (complete death) for each target species, relative to the non-treated control.

    • Crop Injury: At 7, 14, and 28 DAT, assess crop phytotoxicity on a scale of 0% (no injury) to 100% (crop death), looking for symptoms like chlorosis, necrosis, or stunting.

    • Weed Density/Biomass: At 28 DAT, count weed density (plants/m²) and/or collect above-ground weed biomass from a defined area (e.g., 0.25 m²) within each plot. Dry biomass to a constant weight.

    • Crop Yield: At crop maturity, harvest the center rows of each plot and determine the grain yield, adjusting for moisture content.

  • Statistical Analysis: Analyze data using Analysis of Variance (ANOVA). If the F-test is significant, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Protocol 2: Jar Test for Tank-Mix Compatibility

This test should be performed before mixing large quantities of pesticides in a sprayer tank to ensure they are physically compatible.[20]

  • Materials: A clear glass quart jar with a lid, water from the intended spray source, and samples of all pesticides and adjuvants to be used in the tank mix, a measuring pipette or syringe.

  • Procedure:

    • Fill the jar halfway with water.

    • Add the components one at a time in the proper mixing order (WALES).[21] Use amounts proportional to the intended spray rate (e.g., for a 20 gal/acre spray volume, 1 ml of product in the quart jar is equivalent to 1 pint per 100 gallons).

    • Cap the jar and invert it 10-15 times to mix thoroughly.

    • Let the jar stand for 15-30 minutes and observe for any signs of incompatibility.

  • Observation:

    • Compatible: The mixture remains uniform, with no precipitates, flakes, gels, or separation.

    • Incompatible: Look for the formation of flakes, crystals, or sludge; separation into layers; or a "cottage cheese" or gel-like consistency. If any of these occur, do not mix the products in the spray tank. You may re-test using a compatibility agent.[19]

References

Norazine Cross-Contamination: A Technical Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, mitigating, and resolving Norazine cross-contamination in laboratory equipment. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation.

Troubleshooting Guide: Unexpected Experimental Results

Issue: My cell-based assay is showing unexpected results, such as decreased cell viability or altered metabolic activity, after using shared laboratory equipment. Could this be this compound contamination?

Possible Cause: this compound, a triazine-based herbicide, primarily functions by inhibiting photosynthesis.[1] While its direct effects on non-plant cells at low concentrations are not extensively documented in readily available literature, triazine compounds can exhibit off-target effects. Cross-contamination of laboratory equipment is a significant challenge that can lead to compromised research data and safety risks.[2][3]

Troubleshooting Steps:

  • Isolate the Source:

    • Review the recent usage logs of all shared equipment (e.g., centrifuges, incubators, spectrophotometers, HPLC systems).[4][5]

    • Identify if any concurrent or prior experiments involved this compound or other triazine-based compounds.

    • Quarantine the suspected equipment until a thorough cleaning and verification can be performed.

  • Verify Contamination:

    • If possible, perform a residue analysis on the suspected equipment. Common methods for detecting pesticide residues include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[6][7][8]

    • Analyze a blank sample (a clean, unused vessel or solvent) that has been in contact with the suspected equipment to confirm the presence of this compound.

  • Implement Decontamination Procedures:

    • Follow the detailed cleaning protocols outlined in the "Experimental Protocols" section of this guide.

    • After cleaning, perform a final rinse with a suitable solvent and re-analyze for any remaining this compound residue to validate the cleaning effectiveness.

  • Review Laboratory Practices:

    • Reinforce good laboratory practices, including cleaning equipment immediately after use and maintaining separate equipment for specific compounds where possible.[5]

    • Ensure all users are aware of the materials being used in shared spaces.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a contamination concern?

A1: this compound is a triazine herbicide with the chemical formula C₇H₁₂ClN₅.[1] It is primarily used in agriculture to control weeds by inhibiting photosynthesis.[1] In a laboratory setting, its presence as a contaminant can introduce an unintended variable, potentially leading to inaccurate experimental results and compromised data integrity.[2] Even at low concentrations, residual chemicals can have off-target effects on sensitive assays.

Q2: How can I prevent this compound cross-contamination?

A2: Prevention is key. Implement the following practices:

  • Dedicated Equipment: Whenever possible, dedicate specific glassware, stir bars, and other small equipment to experiments involving this compound.

  • Clear Labeling: Clearly label all containers and equipment used with this compound.

  • Thorough Cleaning: Immediately and thoroughly clean all shared equipment after use, following the recommended cleaning protocols.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves and lab coats, and change them after handling this compound to prevent transferring residues to other surfaces.[9]

  • Awareness: Maintain a logbook for shared equipment, requiring users to list the compounds they have used.

Q3: What are the initial steps I should take if I suspect this compound contamination?

A3:

  • Immediately stop using the suspected equipment.

  • Inform the lab manager and other users of the potential contamination.

  • Quarantine the equipment to prevent further spread.

  • Follow the troubleshooting guide to confirm the presence of the contaminant.

  • Proceed with the appropriate decontamination protocol.

Q4: Can this compound residues persist on laboratory surfaces?

A4: Yes. Like many organic compounds, this compound can adsorb to surfaces, particularly plastics and porous materials. Inadequate cleaning can leave behind residues that may leach into subsequent experiments.

Q5: What type of analytical methods can be used to detect this compound residues?

A5: Highly sensitive chromatographic techniques are typically used for the detection of triazine herbicides. These include:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV or mass spectrometry (MS) detectors.

  • Gas Chromatography (GC): Can be used with various detectors, such as a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).[8]

The choice of method may depend on the sample matrix and the required level of sensitivity.

Data Presentation

Table 1: this compound Chemical Properties

PropertyValueReference
Chemical Formula C₇H₁₂ClN₅[1][10]
Molecular Weight 201.66 g/mol [1][10]
CAS Number 3004-71-5[1][11]
IUPAC Name 6-chloro-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine[1]
Water Solubility 0.26 g/L (at 21°C)[12]
Melting Point 158°C[12]

Table 2: Recommended Cleaning Solutions for Triazine Herbicides

Cleaning AgentConcentrationApplicationEfficacy
Mild Detergent Solution Per manufacturer's instructionsInitial wash for general cleaning of non-porous surfaces.Effective for removing gross contamination.
Isopropyl Alcohol (70%) 70%Wiping down surfaces and equipment.Good for removing organic residues.
Acetone Reagent GradeRinsing glassware and non-plastic components.High efficacy for dissolving organic compounds. Use with caution on plastics.
1:10 Bleach Solution 1 part bleach to 9 parts waterSanitizing surfaces after cleaning.Effective for biological decontamination, but metal surfaces should be rinsed to prevent corrosion.[13]

Experimental Protocols

Protocol 1: General Equipment Decontamination

This protocol is for routine cleaning of shared laboratory equipment (e.g., magnetic stir plates, vortex mixers, centrifuge rotors) after use with this compound.

  • Initial Wipe-Down: Wipe all external surfaces of the equipment with a disposable towel dampened with a mild detergent solution.[14]

  • Alcohol Rinse: Wipe the surfaces again with a new towel dampened with 70% isopropyl alcohol.

  • Final Dry: Allow all surfaces to air dry completely before the next use.

  • Documentation: Record the cleaning event in the equipment logbook.

Protocol 2: Decontamination of Glassware

  • Pre-rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the this compound residue. Dispose of the solvent waste appropriately.

  • Soaking: Immerse the glassware in a mild detergent solution and sonicate for 15-30 minutes if a sonicator is available. For stubborn residues, gentle scrubbing with a soft brush may be necessary.[9]

  • Thorough Rinsing: Rinse the glassware multiple times with tap water, followed by a final rinse with deionized or distilled water.

  • Drying: Allow the glassware to air dry completely or place it in a drying oven.

Protocol 3: Verification of Decontamination (Swab Test)

  • Swab Preparation: Moisten a sterile cotton swab with a high-purity solvent in which this compound is soluble (e.g., methanol (B129727) or acetonitrile).

  • Sampling: Swab a defined area (e.g., 10 cm x 10 cm) of the cleaned equipment surface.

  • Extraction: Place the swab head in a clean vial and extract the residue with a known volume of the solvent.

  • Analysis: Analyze the solvent for the presence of this compound using a validated HPLC or GC method. The absence of a detectable peak corresponding to this compound indicates successful decontamination.

Mandatory Visualization

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment cluster_contamination_point Potential Contamination Point A Equipment Preparation C Sample Incubation A->C B Reagent Preparation B->C D Data Acquisition C->D F Equipment Cleaning C->F E Data Analysis D->E G Shared Equipment Use (this compound Residue) G->C Cross-Contamination

Caption: Workflow diagram illustrating a potential point of this compound cross-contamination.

decontamination_workflow A Suspected Contamination B Quarantine Equipment A->B C Perform Swab Test B->C D This compound Detected? C->D E Decontamination Protocol D->E Yes G Document & Release D->G No E->C Re-test F Return to Service G->F

Caption: Logical workflow for addressing suspected this compound contamination.

signaling_pathway_inhibition cluster_photosynthesis Photosynthesis Electron Transport Chain PSII Photosystem II (PSII) PQ Plastoquinone PSII->PQ Cytb6f Cytochrome b6f PQ->Cytb6f This compound This compound This compound->PQ Inhibits Electron Binding

Caption: Simplified diagram of this compound's mechanism of action in inhibiting photosynthesis.

References

Improving the selectivity of Norazine in sensitive crops

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the selectivity of Norazine in sensitive crops. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Section 1: Understanding this compound and Phytotoxicity

This section covers the fundamental principles of this compound's mechanism of action and the common issue of crop phytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a triazine herbicide that primarily works by inhibiting photosynthesis.[1] It targets the D1 protein within the Photosystem II (PSII) complex in the chloroplasts of susceptible plants.[1] By binding to the Q_B site on the D1 protein, this compound blocks the photosynthetic electron transport chain.[1] This inhibition halts energy production and leads to the formation of reactive oxygen species, which cause cellular damage, chlorosis, necrosis, and ultimately, plant death.[1]

Norazine_Mechanism cluster_chloroplast Chloroplast Thylakoid Membrane PSII Photosystem II (PSII) (D1 Protein) Plastoquinone Plastoquinone (QB) PSII->Plastoquinone Electron Transfer ETC Electron Transport Chain Plastoquinone->ETC This compound This compound This compound->Block Block->Plastoquinone

Caption: this compound's mechanism of action, inhibiting the photosynthetic electron transport chain at Photosystem II.

Q2: What is phytotoxicity and what are its common symptoms?

Phytotoxicity is the toxic effect of a substance, such as a herbicide, on plant growth.[2][3] It can result from improper application, environmental stress, or crop sensitivity.[2][4] Recognizing the symptoms early is crucial for mitigating damage.

Table 1: Common Symptoms of Herbicide Phytotoxicity

Symptom CategorySpecific SignsDescription
Leaf Discoloration Chlorosis, BleachingYellowing or whitening of leaf tissue due to chlorophyll (B73375) degradation.[2][3]
Tissue Death Necrosis, Leaf BurnBrowning or death of plant tissue, often appearing as spots or along leaf margins.[2][3]
Growth Distortion Cupping, Twisting, EpinastyAbnormal bending, curling, or twisting of leaves and stems.[3]
Stunted Growth Reduced Height, Poor VigorOverall reduction in plant size and developmental rate compared to untreated plants.[2][3]

Q3: What factors can increase the risk of this compound-induced phytotoxicity?

Several factors can exacerbate crop sensitivity to this compound, leading to increased phytotoxicity. These can be broadly categorized as environmental, application-related, and crop-specific.

  • Environmental Conditions: High temperatures (>80°F or 27°C), high humidity, and intense sunlight can increase herbicide uptake and plant stress, making them more susceptible to injury.[2][3] Drought-stressed plants are also more vulnerable.[2][3]

  • Soil Properties: Soil pH, organic matter content, and texture can influence this compound's availability and persistence.[5][6] For example, triazine herbicides like atrazine (B1667683) are more persistent in high pH soil.[6]

  • Application Errors: Incorrect dosage, improper sprayer calibration, and spray drift onto non-target sensitive crops are common causes of phytotoxicity.[2][4]

  • Crop-Specific Factors: The growth stage of the crop is critical; young, rapidly growing plants are often more sensitive.[7] Genetic differences between cultivars can also lead to varying levels of tolerance.[3][8]

Section 2: Troubleshooting and Improving Selectivity

This section provides actionable guidance for diagnosing phytotoxicity issues and implementing strategies to enhance this compound's selectivity for sensitive crops.

Troubleshooting Guide

Issue: My sensitive crop is showing phytotoxicity symptoms after this compound application. How do I troubleshoot the cause?

Use the following workflow to diagnose the potential cause of the observed crop injury. This systematic approach helps differentiate between various contributing factors.

Troubleshooting_Workflow cluster_conclusions Potential Causes start Phytotoxicity Observed in Sensitive Crop check_app Step 1: Review Application Records - Rate & Timing Correct? - Tank Mix Compatibility? start->check_app check_env Step 2: Analyze Environmental Data - High Temp/Humidity? - Drought Stress? check_app->check_env cause_app Application Error (Overdose, wrong mix) check_app->cause_app check_pattern Step 3: Examine Injury Pattern - Uniform or Spotty? - Edges of field worse? check_env->check_pattern cause_env Environmental Stress check_env->cause_env check_soil Step 4: Evaluate Soil Conditions - Soil pH? - Organic Matter? check_pattern->check_soil cause_drift Spray Drift check_pattern->cause_drift cause_soil Adverse Soil Interaction check_soil->cause_soil cause_sensitivity Inherent Crop Sensitivity check_soil->cause_sensitivity

Caption: A systematic workflow for troubleshooting this compound phytotoxicity in the field.

Strategies for Improving Selectivity

Q4: How can herbicide safeners be used to protect sensitive crops from this compound?

Herbicide safeners are chemical agents that are applied with a herbicide to increase a crop's tolerance without reducing the herbicide's efficacy on target weeds.[9][10][11] They work by selectively enhancing the crop's natural metabolic detoxification pathways.[11][12]

The primary mechanism involves the safener inducing the expression of specific enzymes in the crop, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases.[12] These enzymes rapidly metabolize the herbicide into non-toxic forms before it can cause significant damage.[12] Weeds do not experience this enhanced metabolism, so they remain susceptible to the herbicide.[12]

Safener_Mechanism cluster_crop Sensitive Crop Plant cluster_weed Weed Plant Safener Safener Enzymes Detoxification Enzymes (e.g., GSTs, P450s) Safener->Enzymes Upregulates Herbicide_Crop This compound Herbicide_Crop->Enzymes Metabolized by Metabolite_Crop Non-toxic Metabolite Enzymes->Metabolite_Crop Produces Herbicide_Weed This compound Target_Weed Photosystem II Herbicide_Weed->Target_Weed Inhibits Death_Weed Weed Death Target_Weed->Death_Weed

Caption: Mechanism of a herbicide safener protecting a crop while the weed remains susceptible.

Q5: Can formulation technology improve the selectivity of this compound?

Yes, advanced formulation technologies, particularly controlled-release formulations (CRFs), can significantly improve herbicide selectivity.[13][14] CRFs encapsulate the active ingredient (this compound) in a protective matrix made of materials like polymers, clays, or nanoparticles.[13][14][15]

Table 2: Benefits of Controlled-Release Formulations (CRFs)

BenefitMechanismImpact on Selectivity
Reduced Peak Concentration The active ingredient is released gradually over time, preventing a high initial concentration in the soil or on the plant.[16]Minimizes the initial "burst" exposure that can shock and damage sensitive crops.
Targeted Delivery Formulations can be designed to release the herbicide in response to specific triggers (e.g., soil moisture), localizing the active ingredient in the weed root zone.[16]Reduces uptake by the crop's root system, thereby decreasing the potential for injury.
Lower Leaching & Runoff Encapsulation reduces the amount of herbicide that is washed away from the application site.[13]Keeps the herbicide in the target weed zone and prevents contamination of non-target areas where sensitive crops might be.
Enhanced Stability The protective matrix shields the herbicide from premature degradation by UV light or microbes.[16]Allows for a lower effective application rate, reducing the overall chemical load on the crop.

Q6: What is the role of adjuvants in enhancing this compound selectivity?

Adjuvants are substances added to a spray tank to improve the performance of a pesticide, including herbicides.[17] While some adjuvants can increase the risk of phytotoxicity by enhancing herbicide penetration into all plants (crops and weeds), others can be selected to improve selectivity.[4]

  • Deposition & Drift Control Agents: These adjuvants help ensure the spray droplets land and stay on the target weeds, reducing the risk of fine droplets drifting onto and damaging sensitive crops.

  • Activator Adjuvants: Surfactants, oils, and wetting agents can increase the absorption of this compound by the waxy cuticle of weed leaves. Selecting an adjuvant that is more effective on the specific leaf structure of target weeds compared to the crop can provide a margin of selectivity.

  • Compatibility Agents: When tank-mixing this compound with other pesticides or fertilizers, compatibility agents ensure the mixture is stable and applies uniformly, preventing "hot spots" of high concentration that could injure the crop.

Q7: How do agronomic practices like crop rotation affect this compound use?

Agronomic practices are crucial for managing herbicide selectivity and preventing long-term issues. Crop rotation is a key strategy.[5] this compound, like other triazines, can persist in the soil, a phenomenon known as "carryover".[2][6] Planting a sensitive crop too soon after a this compound application can lead to severe phytotoxicity.[5]

  • Follow Plant-Back Intervals: Herbicide labels provide specific crop rotation restrictions, indicating the mandatory waiting period (in months) before a particular crop can be safely planted.[5][18][19] These intervals are influenced by factors like application rate, soil type, pH, and rainfall.[5][6]

  • Conduct a Field Bioassay: If there is uncertainty about herbicide carryover, a field bioassay is recommended.[20] This involves planting a small test strip of the intended sensitive crop in the treated field to observe for any signs of injury before planting the entire field.[20]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to assessing and improving this compound selectivity.

Protocol 1: Greenhouse Pot Study for Phytotoxicity Assessment

Objective: To quantify the dose-dependent phytotoxic effect of this compound on a sensitive crop variety.

Methodology:

  • Plant Preparation: Grow seedlings of the sensitive crop in pots (e.g., 10 cm diameter) containing a standard potting mix until they reach a specific growth stage (e.g., 3-4 true leaves).

  • Herbicide Preparation: Prepare a stock solution of this compound. Create a series of dilutions to represent a range of application rates, including the recommended field rate (1X), as well as fractions (0.25X, 0.5X) and multiples (2X, 4X). Include an untreated control group.

  • Application: Apply the different this compound concentrations to the plants using a calibrated laboratory track sprayer to ensure uniform coverage.

  • Growth Conditions: Place the treated pots in a greenhouse with controlled temperature, humidity, and light conditions, randomizing the placement of pots to avoid positional effects.[3]

  • Data Collection:

    • At 7, 14, and 21 days after treatment (DAT), visually assess crop injury on a scale of 0% (no effect) to 100% (plant death).

    • At 21 DAT, harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at 70°C for 72 hours and record the shoot dry weight.

  • Data Analysis: Analyze the shoot dry weight data to calculate the effective dose for 50% growth inhibition (ED50) by fitting the data to a logistic regression model.[21][22]

Protocol 2: Herbicide Residue Analysis in Soil and Plant Tissue

Objective: To determine the concentration of this compound residues in soil (for carryover studies) or in plant tissue (for metabolism studies).

Methodology:

  • Sample Collection: Collect representative soil or plant tissue samples from the experimental plots.[23] Store them frozen (-20°C) prior to analysis to prevent degradation.

  • Sample Preparation (Extraction):

    • Homogenize the sample.

    • Extract this compound residues from the sample matrix using an appropriate organic solvent like acetonitrile.[23][24] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for this step.[24][25]

  • Sample Preparation (Clean-up):

    • Remove interfering co-extracted substances from the extract using techniques like solid-phase extraction (SPE).[23][24] This step is critical for accurate quantification.

  • Analytical Determination:

    • Analyze the cleaned-up extract using analytical instrumentation.

    • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the preferred techniques for their sensitivity and selectivity in detecting and quantifying pesticide residues at low levels.[23][24][26]

  • Quantification: Calculate the concentration of this compound in the original sample by comparing the instrument response to that of a calibration curve prepared from certified analytical standards. Results are typically reported in mg/kg or µg/kg.

References

Technical Support Center: Troubleshooting Unexpected Phytotoxicity of Norazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpected phytotoxicity when using Norazine in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) will help you diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (CAS 3004-71-5) is a chemical compound belonging to the triazine family.[1] Its most well-documented biological activity is as a herbicide.[1] The primary mechanism of action is the inhibition of photosynthesis in plants. This compound achieves this by interfering with the electron transport chain within Photosystem II in chloroplasts, leading to a halt in growth and eventual death of the susceptible plant.[1] A key consequence of this disruption is the generation of reactive oxygen species (ROS), which cause significant oxidative damage to cellular components.[1]

Q2: I am using this compound as a potential kinase inhibitor in my plant-based research. Why am I observing phytotoxicity?

While you may be investigating this compound for its potential effects on specific kinases, it is crucial to remember its potent herbicidal properties. The phytotoxicity you are observing is likely a result of its primary mechanism of action—the inhibition of photosynthesis. This can occur even at low concentrations and may mask any effects on your target kinase. Additionally, triazine compounds have been reported to have off-target effects on other signaling pathways, which could also contribute to phytotoxicity.

Q3: What are "off-target effects" and how might they relate to the unexpected phytotoxicity of this compound?

Off-target effects occur when a chemical compound interacts with molecules other than its intended biological target.[2] In the context of your research, while you are targeting a specific kinase, this compound might be interacting with other proteins or pathways within the plant, leading to unintended toxic effects. For instance, some triazine herbicides have been shown to interfere with hormone signaling pathways like the relaxin signaling pathway, which involves key kinases such as PI3K/AKT and ERK.[3] Such off-target interactions can lead to a range of adverse effects, including phytotoxicity.

Q4: Could my experimental setup be contributing to the observed phytotoxicity?

Yes, several factors in your experimental protocol could be the source of or contribute to the observed phytotoxicity. These include:

  • Solvent Toxicity: The solvent used to dissolve this compound may be toxic to your plant system, especially at higher concentrations.

  • Compound Degradation: this compound might degrade in your experimental medium into more toxic byproducts.

  • Environmental Stress: Suboptimal growth conditions (e.g., light, temperature, humidity) can make plants more susceptible to chemical stressors.

  • Inconsistent Application: Uneven application of the compound can lead to localized areas of high concentration and, consequently, toxicity.

Troubleshooting Guide

If you are experiencing unexpected phytotoxicity with this compound, follow this step-by-step guide to identify the potential cause.

Step 1: Deconvolute the Mechanism of Phytotoxicity

The first step is to determine if the observed phytotoxicity is due to the known herbicidal effect of this compound (photosynthesis inhibition) or a different mechanism.

Experiment 1: Assess Photosynthetic Efficiency

  • Objective: To measure the impact of your this compound treatment on Photosystem II (PSII) activity.

  • Methodology: Use a chlorophyll (B73375) fluorescence assay to measure the maximum quantum yield of PSII (Fv/Fm). A significant decrease in Fv/Fm in this compound-treated plants compared to the control would strongly suggest that the phytotoxicity is due to the inhibition of photosynthesis.

Experiment 2: Measure Reactive Oxygen Species (ROS) Production

  • Objective: To quantify the level of oxidative stress induced by this compound.

  • Methodology: Perform a Nitroblue Tetrazolium (NBT) or 3,3'-Diaminobenzidine (DAB) staining assay to visualize the in-situ accumulation of superoxide (B77818) and hydrogen peroxide, respectively. A significant increase in staining in treated tissues would indicate oxidative stress, a known downstream effect of photosynthesis inhibition.[1]

Step 2: Investigate Potential Off-Target Effects

If the results from Step 1 suggest that photosynthesis inhibition is not the primary cause of the observed phytotoxicity, the next step is to investigate potential off-target effects.

Experiment 3: Kinase Activity Profiling

  • Objective: To determine if this compound is inhibiting kinases other than your intended target.

  • Methodology: If available, use a kinase activity profiling service or an in-house panel of kinase assays to screen for inhibitory activity of this compound against a broad range of plant kinases.

Experiment 4: Transcriptomic or Proteomic Analysis

  • Objective: To identify broader cellular pathways affected by this compound treatment.

  • Methodology: Perform RNA-sequencing or mass spectrometry-based proteomics to compare the gene expression or protein abundance profiles of this compound-treated and control samples. This can provide insights into the cellular processes that are perturbed by the compound.

Step 3: Rule Out Experimental Artifacts

It is essential to ensure that your experimental setup is not the source of the observed toxicity.

Experiment 5: Solvent Toxicity Control

  • Objective: To assess the toxicity of the solvent used to dissolve this compound.

  • Methodology: Treat a group of plants with the highest concentration of the solvent used in your experiments (without this compound). If these plants show signs of toxicity, you will need to consider using a different solvent or lowering the solvent concentration.

Experiment 6: Compound Stability Test

  • Objective: To check for the degradation of this compound under your experimental conditions.

  • Methodology: Use techniques like High-Performance Liquid Chromatography (HPLC) to analyze the stability of this compound in your experimental medium over the course of your experiment.

Data Presentation

Summarize your quantitative data in tables for clear comparison.

Table 1: Photosynthetic Efficiency (Fv/Fm) and ROS Production

TreatmentConcentration (µM)Fv/Fm (Mean ± SD)Relative ROS Levels (Fold Change vs. Control)
Control0
This compound1
This compound10
This compound50

Table 2: Kinase Inhibition Profile

Kinase TargetThis compound IC50 (µM)
Target Kinase X
Off-Target Kinase A
Off-Target Kinase B
Off-Target Kinase C

Experimental Protocols

Protocol 1: Chlorophyll Fluorescence Measurement (Fv/Fm)

  • Dark-adapt the plant leaves for at least 30 minutes.

  • Use a portable chlorophyll fluorometer to measure the minimal fluorescence (Fo) with a weak measuring light.

  • Apply a saturating pulse of light (e.g., >3000 µmol m⁻² s⁻¹) to measure the maximal fluorescence (Fm).

  • Calculate the maximum quantum yield of PSII as Fv/Fm = (Fm - Fo) / Fm.

Protocol 2: NBT Staining for Superoxide Detection

  • Harvest leaf tissue and infiltrate with a 0.1% (w/v) NBT solution in 10 mM potassium phosphate (B84403) buffer (pH 7.8).

  • Incubate in the dark for 1-2 hours.

  • Bleach the chlorophyll by boiling the leaves in 95% ethanol.

  • Visualize the dark blue formazan (B1609692) precipitate, which indicates the presence of superoxide.

Visualizations

a cluster_0 Troubleshooting Workflow Start Start Observe_Phytotoxicity Unexpected Phytotoxicity Observed Start->Observe_Phytotoxicity Step1 Step 1: Deconvolute Mechanism Observe_Phytotoxicity->Step1 Step2 Step 2: Investigate Off-Target Effects Step1->Step2 Photosynthesis not inhibited Conclusion Identify Cause of Phytotoxicity Step1->Conclusion Photosynthesis inhibited Step3 Step 3: Rule Out Artifacts Step2->Step3 No significant off-target effects Step2->Conclusion Off-target effects identified Step3->Conclusion Experimental artifacts identified

Caption: A logical workflow for troubleshooting unexpected phytotoxicity.

b cluster_1 This compound's Primary Mechanism of Action This compound This compound PSII Photosystem II (PSII) This compound->PSII Inhibits ETC Electron Transport Chain PSII->ETC Disrupts ROS Reactive Oxygen Species (ROS) ETC->ROS Generates Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Phytotoxicity Phytotoxicity Oxidative_Damage->Phytotoxicity c cluster_2 Experimental Workflow: Deconvolution of Phytotoxicity Start Start Experiment Treatment Treat Plants with this compound Start->Treatment Measure_Photosynthesis Measure Photosynthetic Efficiency (Fv/Fm) Treatment->Measure_Photosynthesis Measure_ROS Measure ROS Production (NBT/DAB) Treatment->Measure_ROS Analyze_Data Analyze and Compare Data Measure_Photosynthesis->Analyze_Data Measure_ROS->Analyze_Data Conclusion Determine Mechanism Analyze_Data->Conclusion

References

Refinement of analytical methods for low-level Norazine detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of low-level Norazine. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the detection and quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting low-level this compound?

A1: For sensitive and selective detection of this compound and other triazine herbicides at low levels, the most widely used methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] GC-MS is a robust technique, often used with a nitrogen-phosphorus detector (NPD) for initial screening or a mass spectrometer for confirmation.[4] LC-MS/MS is particularly advantageous for analyzing this compound's polar degradation products without the need for derivatization.[5] Immunoassays (like ELISA) can also be employed as a rapid screening tool, though positive results may require confirmation by a chromatographic method.[6]

Q2: How should I prepare water samples for this compound analysis?

A2: Solid-Phase Extraction (SPE) is the most common and effective method for extracting and concentrating this compound from water samples.[7][8] The general procedure involves passing a known volume of the water sample through an SPE cartridge (C18 is common), which retains the analyte. The cartridge is then washed, and the this compound is eluted with a small volume of an organic solvent. It is sometimes recommended to adjust the sample pH before extraction to optimize recovery.[4][8]

Q3: What is the recommended procedure for preparing soil samples?

A3: Soil sample preparation typically involves drying, homogenizing, and extracting the analyte.[9] Samples are often air-dried or dried in an oven at a controlled temperature (e.g., 50°C), then ground and passed through a sieve (e.g., 2 mm) to ensure uniformity.[10][11] Extraction is then performed by shaking a known weight of soil with an appropriate solvent, such as a methanol (B129727)/water mixture.[12] The resulting extract is then filtered or centrifuged before analysis.

Q4: What are typical performance metrics I should expect from a validated LC-MS/MS or GC-MS method for triazine herbicides?

A4: A validated method for triazine herbicides should provide high sensitivity and good recovery. While specific data for this compound is limited, data for the closely related herbicide Atrazine (B1667683) can serve as a benchmark. For example, a validated GC-MS method for Atrazine and its metabolites in water achieved a lower limit of method validation of 0.10 µg/L.[8] An LC-MS method for various triazines reported method detection limits ranging from 0.013 to 0.168 µg/L.[5] Mean procedural recoveries for these methods are generally expected to be in the range of 90-110%.[8][12]

Analytical Method Performance Data

The following tables summarize typical performance data for the analysis of triazine herbicides, which can be used as a reference for this compound method development and validation.

Table 1: Performance of GC-MS Method for Atrazine and its Metabolites in Water [8]

AnalyteLower Limit of Method Validation (µg/L)Mean Procedural Recovery (%)Standard Deviation (%)
Atrazine0.10966.9
Deethylatrazine0.10965.5
Deisopropylatrazine0.10956.8
Didealkyatrazine0.1010010.0

Table 2: Performance of LC-MS Method for Triazine Herbicides in Water [5]

Compound TypeMethod Detection Limit Range (µg/L)Mean Recovery Range (%)
Parent Triazine Herbicides0.013 - 0.16872.6 - 117.5
Triazine Degradation Products0.013 - 0.16872.6 - 140.5

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water

This protocol is a general guideline based on methods for other triazine herbicides.[8]

  • Sample Preparation: For a 1-liter water sample, adjust the pH to a range of 3-4 using a suitable acid.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by reagent water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with reagent water to remove interfering substances.

  • Analyte Elution: Elute the retained this compound from the cartridge using a small volume (e.g., 2 x 5 mL) of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol).

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS or LC-MS/MS analysis.

Protocol 2: Extraction of this compound from Soil

This protocol is a general guideline based on established methods for herbicide extraction from soil.[12]

  • Sample Preparation: Air-dry the soil sample at room temperature for 24 hours. Break up any large clumps and pass the soil through a 2 mm sieve to ensure homogeneity.

  • Extraction: Weigh 10 grams of the prepared soil into a plastic bottle.

  • Add 30 mL of an extraction solution (e.g., 3:1 methanol/water) to the bottle.[12]

  • Shaking: Cap the bottle tightly and shake vigorously on a reciprocating shaker for at least 30 minutes.[12]

  • Settling: Allow the soil to settle for at least 5 minutes.

  • Filtration/Centrifugation: Filter the supernatant or centrifuge the sample to separate the extract from the soil particles.

  • Dilution: If necessary, dilute the extract with reagent water to bring the concentration within the calibration range of the instrument. The sample is now ready for analysis.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing) in GC-MS Analysis

  • Question: My chromatogram shows significant peak tailing for this compound. What could be the cause?

  • Answer: Peak tailing for active compounds like triazine herbicides is often caused by activity in the GC system.[1]

    • Solution 1: Check the GC Liner: The glass liner in the injector can have active sites. Deactivated liners are recommended. Consider replacing the liner if it's old or has visible residue.

    • Solution 2: Column Performance: The analytical column itself can degrade over time. Check for column activity, which can result in poor peak shape.[1] Breaking off the first few centimeters of the column inlet may help. If the problem persists, the column may need to be replaced.

    • Solution 3: Injection Temperature: An injection temperature that is too low can contribute to peak tailing. Ensure the injector temperature is optimized for the analysis.

Issue 2: Low or Inconsistent Analyte Recovery

  • Question: I am experiencing low recovery of this compound from my spiked samples. Why is this happening?

  • Answer: Low recovery can stem from several stages of the analytical process, from sample preparation to extraction efficiency.

    • Solution 1: Verify SPE Procedure (Water Samples): Ensure the SPE cartridge is not drying out before sample loading. Check that the sample loading flow rate is not too fast, which would prevent efficient retention. Verify that the elution solvent is appropriate and that the elution volume is sufficient to fully recover the analyte.

    • Solution 2: Check Extraction Efficiency (Soil Samples): Ensure the soil is thoroughly mixed with the extraction solvent and that the shaking time is adequate.[12] The type of soil can also affect recovery; soils with high organic matter may bind the herbicide more strongly, requiring a more rigorous extraction.

    • Solution 3: Sample pH: The pH of water samples can significantly impact the recovery of triazines.[4] Ensure the pH is adjusted correctly according to your validated method.

    • Solution 4: Analyte Degradation: Triazines can degrade if exposed to acidic conditions for extended periods.[5] Minimize the time samples are in contact with acid during preparation.

Issue 3: High Background or Matrix Interferences

  • Question: My chromatograms are noisy, or I see interfering peaks co-eluting with this compound. How can I resolve this?

  • Answer: Matrix interferences are caused by other compounds extracted from the sample that are not fully separated chromatographically.[4]

    • Solution 1: Improve Sample Cleanup: For SPE, ensure the cartridge washing step is effective at removing interferences without eluting the analyte. For soil, a cleanup step after extraction may be necessary.

    • Solution 2: Optimize Chromatographic Separation: Adjust the temperature program (for GC) or mobile phase gradient (for LC) to improve the resolution between this compound and interfering peaks. Using a different type of analytical column can also provide the necessary selectivity.

    • Solution 3: Use MS/MS: Mass spectrometry, especially in tandem MS/MS mode, is highly selective. By monitoring a specific precursor-to-product ion transition for this compound, you can often eliminate the signal from co-eluting interferences.

Visualized Workflows

Norazine_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Collect Water or Soil Sample PrepWater Water Sample: Adjust pH, Filter Sample->PrepWater Water PrepSoil Soil Sample: Dry, Sieve, Weigh Sample->PrepSoil Soil SPE Solid-Phase Extraction (SPE) PrepWater->SPE SolventExt Solvent Extraction PrepSoil->SolventExt Concentrate Concentrate Extract SPE->Concentrate SolventExt->Concentrate Analysis GC-MS or LC-MS/MS Analysis Concentrate->Analysis Data Quantify & Report Results Analysis->Data

Caption: General workflow for low-level this compound analysis in environmental samples.

Troubleshooting_Tree start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape recovery Low/Inconsistent Recovery? peak_shape->recovery No sol_peak Check GC Liner Evaluate Column Activity Optimize Injector Temp peak_shape->sol_peak Yes interference High Background/Interference? recovery->interference No sol_recovery Verify SPE/Extraction Steps Check Sample pH Assess Analyte Stability recovery->sol_recovery Yes sol_interference Improve Sample Cleanup Optimize Chromatography Use Selective MS/MS Detection interference->sol_interference Yes end Problem Resolved interference->end No sol_peak->end sol_recovery->end sol_interference->end

Caption: A decision tree for troubleshooting common issues in this compound analysis.

References

Validation & Comparative

A Comparative Analysis of Norazine and Atrazine Efficacy in Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of norazine and atrazine (B1667683), two prominent members of the triazine class of herbicides. This analysis is based on available experimental data to assist researchers and professionals in drug development and agricultural science in understanding their relative performance.

Executive Summary

This compound and atrazine are both widely recognized triazine herbicides that function by inhibiting photosynthesis in susceptible plant species.[1] They share a common mechanism of action, targeting the D1 protein in Photosystem II of the plant's chloroplasts.[1] While atrazine is a well-studied and extensively used herbicide, specific comparative field data for this compound is less abundant in publicly available literature. However, based on their shared mechanism and available information, a comparative assessment can be made. This guide synthesizes the existing data, including a proxy comparison with the closely related triazine herbicide, simazine (B1681756), to draw inferences on the relative efficacy of this compound and atrazine.

Mechanism of Action: Inhibition of Photosynthesis

Both this compound and atrazine exert their herbicidal effects by interrupting the photosynthetic electron transport chain in plants.[1][2] This is achieved by binding to the quinone-binding niche on the D1 protein of the Photosystem II complex in chloroplasts, thereby blocking electron transport and halting the production of energy required for plant growth.[1][2] This shared mechanism underscores their similar weed control spectrum, which includes a range of broadleaf and grassy weeds.[1][2]

G cluster_photosynthesis Photosystem II Electron Transport Chain cluster_herbicides Mechanism of Triazine Herbicides PSII Photosystem II Pheo Pheophytin PSII->Pheo Light Energy QA Quinone A (QA) Pheo->QA Electron Transfer QB Quinone B (QB) on D1 Protein QA->QB Cytb6f Cytochrome b6f QB->Cytb6f Electron to Cytochrome b6f This compound This compound This compound->QB Bind to D1 Protein, Inhibit Electron Transfer Atrazine Atrazine Atrazine->QB Bind to D1 Protein, Inhibit Electron Transfer caption Figure 1. Mechanism of action of this compound and Atrazine.

Caption: Figure 1. Mechanism of action of this compound and Atrazine.

Efficacy Comparison: Quantitative Data

A study on the control of doveweed (Murdannia nudiflora) provides a quantitative comparison between atrazine and simazine. The results indicate that atrazine was significantly more effective in controlling this particular weed species.

Table 1: Efficacy of Atrazine vs. Simazine on Doveweed (Murdannia nudiflora)

HerbicideApplication Rate for 50% Injury (kg ha⁻¹)Shoot Biomass Reduction (%)
Atrazine≤ 1.896
Simazine≥ 5.177 (soil or foliar + soil application)

Source: Adapted from a study on the efficacy and fate of atrazine and simazine in doveweed.[3][4]

These findings suggest that atrazine can be more potent than simazine on certain weed species, requiring a lower application rate to achieve a similar level of control.[3][4] Given that this compound shares the same mechanism of action, it is plausible that its efficacy relative to atrazine would also be species-dependent. General statements indicate this compound is effective against a variety of broadleaf and grassy weeds in crops like corn and soybeans.[1]

Experimental Protocols

To conduct a robust comparative efficacy study between this compound and atrazine, the following experimental protocol is recommended, based on established methodologies for herbicide field trials.

Objective: To compare the herbicidal efficacy of this compound and atrazine on key broadleaf and grassy weed species in a selected crop (e.g., corn).

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.[5]

  • Treatments:

    • Untreated control

    • This compound at three different application rates (low, medium, high)

    • Atrazine at three different application rates (low, medium, high)

  • Plot Size: To be determined based on standard agricultural research practices, ensuring a representative area for weed and crop assessment.

Procedure:

  • Site Selection: Choose a field with a known history of uniform weed infestation.

  • Application: Apply herbicides at the specified rates using a calibrated sprayer to ensure uniform coverage. Application timing should be consistent across all treatments (e.g., pre-emergence or early post-emergence).[6]

  • Data Collection:

    • Weed Control Assessment: Visually assess the percentage of weed control for each species at regular intervals (e.g., 14, 28, and 56 days after treatment).

    • Weed Biomass: At a predetermined time point, collect above-ground weed biomass from a designated quadrat within each plot. Dry the biomass to a constant weight.

    • Crop Injury: Visually assess crop injury (phytotoxicity) at the same intervals as weed control assessment.

    • Crop Yield: At the end of the growing season, harvest the crop from the center rows of each plot to determine the yield.[5]

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

G cluster_workflow Experimental Workflow for Herbicide Efficacy Trial A Site Selection & Plot Establishment B Herbicide Application (this compound vs. Atrazine at varying rates) A->B C Data Collection (Weed Control, Biomass, Crop Injury) B->C D Crop Harvest & Yield Measurement C->D E Statistical Analysis & Efficacy Comparison D->E caption Figure 2. Experimental workflow for a comparative herbicide trial.

Caption: Figure 2. Experimental workflow for a comparative herbicide trial.

Conclusion

Both this compound and atrazine are effective triazine herbicides that share a common mechanism of inhibiting photosynthesis. While direct comparative data for this compound is limited, the available information and comparisons with other triazines like simazine suggest that atrazine may be more potent on certain weed species. To definitively determine the relative efficacy of this compound and atrazine, head-to-head field trials following robust experimental protocols are necessary. Such studies would provide valuable quantitative data on weed control, crop safety, and yield effects, enabling informed decisions in agricultural practices and the development of new weed management strategies.

References

A Comparative Analysis of the Environmental Impact of Norazine and Simazine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the environmental impact of two triazine herbicides, Norazine and simazine (B1681756). This document synthesizes available data on their physicochemical properties, ecotoxicity, and environmental fate to offer a comprehensive overview for environmental risk assessment.

Introduction

This compound and simazine are both chlorinated s-triazine herbicides utilized for the control of broadleaf and grassy weeds. Their primary mechanism of action involves the inhibition of photosynthesis at Photosystem II (PSII) by binding to the D1 protein in chloroplasts.[1][2] This mode of action, while effective for weed management, also poses potential risks to non-target photosynthetic organisms in the environment. This guide aims to provide a side-by-side comparison of their environmental profiles based on currently available scientific literature.

Data Presentation

Physicochemical Properties

A comparison of the fundamental physicochemical properties of this compound and simazine is crucial for understanding their behavior and transport in the environment.

PropertyThis compoundSimazineReference(s)
Chemical Formula C₇H₁₂ClN₅C₇H₁₂ClN₅[1]
Molecular Weight 201.66 g/mol 201.66 g/mol [1][3]
Water Solubility Data not available6.2 mg/L at 25°C[4]
Log K_ow (Octanol-Water Partition Coefficient) 2.12.18[1][3]
Vapor Pressure Data not available8.1 x 10⁻⁹ mmHg at 20°C[5]

Note: A significant data gap exists for several key physicochemical properties of this compound in publicly available literature, hindering a complete direct comparison.

Ecotoxicity

The ecotoxicity of these herbicides to non-target organisms is a primary concern for their environmental impact. The following tables summarize the available acute and chronic toxicity data.

Acute Toxicity

OrganismTest TypeThis compoundSimazineReference(s)
Fish (e.g., Rainbow Trout) 96-hour LC₅₀Data not available>100 mg/L[3]
Aquatic Invertebrates (e.g., Daphnia magna) 48-hour EC₅₀Data not available>3.5 mg/L[3]
Algae (e.g., Selenastrum capricornutum) 96-hour EC₅₀Data not available0.022 mg/L[3]
Rat (Oral) LD₅₀Data not available>5,000 mg/kg[6]
Rat (Dermal) LD₅₀Data not available>2,000 mg/kg[6]
Rat (Inhalation) 4-hour LC₅₀Data not available>5.5 mg/L[6]

Chronic Toxicity

OrganismTest TypeThis compoundSimazineReference(s)
Fish (e.g., Fathead Minnow) 32-day NOEC (growth)Data not available0.13 mg/L[3]
Aquatic Invertebrates (e.g., Daphnia magna) 21-day NOEC (reproduction)Data not available0.19 mg/L[3]

Note: There is a critical lack of quantitative ecotoxicity data for this compound across various trophic levels in the available scientific literature. This data gap prevents a direct quantitative comparison of the ecotoxicological profiles of this compound and simazine.

Environmental Fate

The persistence and mobility of herbicides in the environment are key factors in determining their long-term impact.

ParameterThis compoundSimazineReference(s)
Soil Organic Carbon Partition Coefficient (K_oc_) Data not available103 - 251 mL/g[5]
Soil Half-life (Aerobic) Data not available14 - 109 days (median 39 days)[7]
Aqueous Photolysis Half-life Data not availableStable to photolysis in pure water[8]
Hydrolysis Half-life Stable at neutral pH70 days at pH 5, >200 days at pH 7 and 9[8]
Bioconcentration Factor (BCF) in Fish Data not available<10[9]

Note: The absence of key environmental fate parameters for this compound, such as K_oc_ and soil half-life, makes a direct comparison of its environmental persistence and mobility with simazine challenging.

Experimental Protocols

Algal Growth Inhibition Test (based on OECD Guideline 201)

This test assesses the effects of a substance on the growth of a freshwater microalga.

  • Test Organism: A pure, exponentially growing culture of a selected algal species (e.g., Selenastrum capricornutum).

  • Test Substance Preparation: A series of concentrations of the test substance (this compound or simazine) are prepared in a nutrient-rich growth medium. A control group with no test substance is also prepared.

  • Exposure: A known density of algal cells is introduced into each test concentration and the control.

  • Incubation: The cultures are incubated under controlled conditions of light, temperature, and pH for a period of 72 to 96 hours.

  • Measurement: Algal growth is measured at regular intervals by determining cell density (e.g., using a spectrophotometer or cell counter).

  • Data Analysis: The growth rate and yield are calculated for each concentration. The EC₅₀ (the concentration causing a 50% reduction in growth) and the NOEC (No Observed Effect Concentration) are determined.

Mandatory Visualization

Signaling Pathway of Photosynthesis Inhibition

Both this compound and simazine disrupt the photosynthetic electron transport chain in plants. The following diagram illustrates this shared mechanism of action.

G Photosynthesis Inhibition by Triazine Herbicides cluster_inhibition Inhibition Sunlight Sunlight PSII Photosystem II (PSII) Sunlight->PSII Light Energy Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone Electron Transfer ROS Reactive Oxygen Species (ROS) (Oxidative Stress) PSII->ROS Leads to Cytochrome_b6f Cytochrome b6f Complex Plastoquinone->Cytochrome_b6f Plastocyanin Plastocyanin (PC) Cytochrome_b6f->Plastocyanin PSI Photosystem I (PSI) Plastocyanin->PSI ATP_Synthase ATP Synthase PSI->ATP_Synthase Proton Gradient Herbicide This compound / Simazine D1_Protein D1 Protein Herbicide->D1_Protein Binds to D1_Protein->PSII D1_Protein->Plastoquinone Blocks Electron Transfer Cell_Damage Cell Damage & Plant Death ROS->Cell_Damage

Caption: Mechanism of photosynthesis inhibition by this compound and simazine.

Experimental Workflow for Algal Toxicity Testing

The following diagram illustrates a typical workflow for conducting an algal growth inhibition test to determine the ecotoxicity of a substance.

G Workflow for Algal Growth Inhibition Test (OECD 201) cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_measurement Measurement & Analysis Phase Algal_Culture 1. Prepare Exponentially Growing Algal Culture Inoculation 3. Inoculate Test Solutions with Algae Algal_Culture->Inoculation Test_Solutions 2. Prepare Test Substance Concentrations Test_Solutions->Inoculation Incubation 4. Incubate under Controlled Conditions (Light, Temp, pH) Inoculation->Incubation Growth_Measurement 5. Measure Algal Growth (e.g., Cell Density) Incubation->Growth_Measurement Data_Analysis 6. Calculate Growth Rate, EC50, and NOEC Growth_Measurement->Data_Analysis

Caption: Generalized workflow for an algal growth inhibition ecotoxicity test.

Discussion of Environmental Impact

Environmental Fate and Transport

Simazine is characterized by its moderate persistence in soil, with a half-life that can extend for several months.[7] Its mobility in soil is influenced by soil type and organic matter content, with a moderate potential for leaching into groundwater.[10] In aquatic environments, simazine is relatively stable to hydrolysis at neutral pH but can undergo photolysis.[8]

For this compound, the lack of data on its soil sorption coefficient (K_oc_) and half-life in different environmental compartments makes a direct comparison of its environmental fate with simazine difficult. However, as a chlorinated s-triazine herbicide, it is expected to exhibit some similarities in its environmental behavior. Its degradation is known to be initiated by dechlorination to form hydroxythis compound, a metabolite with reportedly reduced phytotoxicity.[1] The mobility and persistence of this compound and its degradation products require further investigation to fully assess their potential for environmental contamination.

Ecotoxicological Effects

Simazine exhibits a range of toxic effects on non-target organisms. As a potent inhibitor of photosynthesis, it is highly toxic to algae and other aquatic plants.[3] Its toxicity to fish and aquatic invertebrates is generally lower.[3] There is also evidence to suggest that triazine herbicides, including simazine, may have endocrine-disrupting effects in some organisms.[10]

The ecotoxicological profile of this compound is not well-documented in publicly available literature. While its primary mode of action suggests a high potential for toxicity to photosynthetic organisms, quantitative data on its effects on a broad range of non-target species are needed for a thorough risk assessment. Studies on potential sublethal effects, such as endocrine disruption, neurotoxicity, and genotoxicity, are also lacking.

Conclusion and Future Directions

This comparative analysis highlights the significant data gaps that currently exist for the environmental impact of this compound, particularly in contrast to the more extensively studied herbicide, simazine. While both compounds share a common mechanism of action, a comprehensive and quantitative comparison of their environmental risk profiles is not feasible with the currently available information.

To enable a more robust comparative risk assessment, future research should prioritize the following for this compound:

  • Determination of key physicochemical properties: Water solubility and vapor pressure are essential for predicting environmental transport.

  • Comprehensive ecotoxicity testing: Acute and chronic toxicity studies on a diverse range of non-target organisms (fish, invertebrates, algae, and terrestrial plants) are critically needed.

  • Environmental fate studies: Determination of soil sorption (K_oc_) and degradation rates (half-life) in soil and water under various conditions will clarify its persistence and mobility.

  • Toxicity of degradation products: The environmental impact of metabolites such as hydroxythis compound should be assessed.

  • Investigation of sublethal effects: Studies on potential endocrine-disrupting, neurotoxic, and genotoxic effects are necessary for a complete toxicological profile.

By addressing these research needs, a more complete and objective comparison of the environmental impacts of this compound and simazine can be achieved, providing a stronger scientific basis for their regulation and use in a manner that minimizes environmental harm.

References

Comparative Guide to Analytical Methods for Norazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two analytical methods for the quantitative determination of Norazine. We will examine an established gas chromatography (GC) method and a newer, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This comparison is intended for researchers, scientists, and professionals in drug development and environmental analysis to facilitate informed decisions on method selection for specific applications.

Data Presentation: Method Performance Comparison

The following table summarizes the key performance characteristics of the established and new analytical methods for this compound.

Parameter Established Method: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) New Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle Separation of volatile compounds followed by selective detection of nitrogen- and phosphorus-containing compounds.Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio.
Linearity (Correlation Coefficient, r²) ≥ 0.99[1]≥ 0.997
Limit of Detection (LOD) ~0.1 µg/L0.075 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/L0.25 ng/mL
Accuracy (% Recovery) 85-115%93.0 - 108.9%[2]
Precision (% RSD) < 15%< 8.9%[2]
Sample Preparation Liquid-liquid extraction[1]Simple protein precipitation or direct injection after dilution
Analysis Time per Sample ~30 minutes< 5 minutes[2]
Specificity Moderate; potential for interference from other nitrogen-containing compounds.[1]High; based on specific mass transitions of the parent and daughter ions.
Instrumentation Cost ModerateHigh
Throughput LowerHigher

Experimental Protocols

Established Method: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

This protocol is based on the U.S. Geological Survey National Water Quality Laboratory method for triazine herbicides in water.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Adjust the pH of a 1 L water sample to a range of 7.0 to 9.0.

  • Add 50 g of NaCl and dissolve completely.

  • Extract the sample with methylene (B1212753) chloride.

  • Isolate, dry, and concentrate the methylene chloride extract to a final volume of 1 mL in methyl-t-butyl ether (MTBE).[1]

2. GC-NPD Analysis:

  • GC Column: Capillary column suitable for triazine analysis.

  • Injector: Splitless injection of 1-2 µL of the extract.

  • Oven Temperature Program: An appropriate temperature gradient to separate this compound from other potential contaminants.

  • Detector: Nitrogen-Phosphorus Detector (NPD).

  • Carrier Gas: Helium or Nitrogen.

  • Quantification: Based on a calibration curve prepared from this compound analytical standards.

3. Quality Control:

  • A calibration curve with a correlation coefficient of at least 0.99 is required.[1]

  • Laboratory reagent blanks must be run to demonstrate the absence of interferences.[1]

  • Quality control samples must fall within 1.5 standard deviations of the mean value.[1]

New Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This hypothetical new method is based on common practices for the analysis of small molecules in biological or environmental matrices.

1. Sample Preparation:

  • For Water Samples: Direct injection after filtration through a 0.22 µm filter.

  • For Biological Matrices (e.g., Plasma): Protein precipitation by adding 3 volumes of acetonitrile (B52724) containing an internal standard to 1 volume of plasma. Vortex and centrifuge. The supernatant is then injected.

2. HPLC-MS/MS Analysis:

  • HPLC Column: A reverse-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).[2]

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific mass transitions for this compound and an internal standard.[2]

  • Quantification: Based on the ratio of the peak area of this compound to the peak area of the internal standard against a calibration curve.

3. Validation Parameters:

  • Linearity: Assessed over a concentration range relevant to the expected sample concentrations (e.g., 1-3000 ng/mL).[2]

  • Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations on multiple days.

  • Specificity: Confirmed by the absence of interfering peaks at the retention time and MRM transition of this compound in blank samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by analyzing serially diluted solutions of this compound.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of a new analytical method for this compound, comparing it against an established method.

G cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Analysis & Comparison define_objectives Define Validation Objectives select_methods Select Established & New Methods define_objectives->select_methods define_params Define Validation Parameters (Linearity, Accuracy, Precision, etc.) select_methods->define_params prep_standards Prepare this compound Standards & QC Samples define_params->prep_standards analysis_established Analyze via Established Method (GC-NPD) prep_standards->analysis_established analysis_new Analyze via New Method (HPLC-MS/MS) prep_standards->analysis_new prep_samples Prepare Samples (e.g., Spiked Blanks) prep_samples->analysis_established prep_samples->analysis_new collect_data Collect & Process Data analysis_established->collect_data analysis_new->collect_data calc_params Calculate Validation Parameters collect_data->calc_params compare_methods Compare Method Performance calc_params->compare_methods final_report Generate Validation Report compare_methods->final_report

References

A Comparative Guide to Inter-Laboratory Cross-Validation of Norazine Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices involved in the inter-laboratory cross-validation of Norazine residue data. Ensuring consistency and comparability of analytical results across different laboratories is paramount for regulatory submissions, environmental monitoring, and clinical trial data integrity. This document outlines a framework for such a comparison, presents illustrative performance data, details a standard analytical protocol, and provides visual workflows for clarity.

While specific inter-laboratory comparison data for this compound is not publicly available, this guide utilizes data from a study on structurally similar triazine herbicides to demonstrate the cross-validation process. The methodologies and performance metrics presented are representative of what would be expected in a formal this compound validation study.

Data Presentation: A Comparative Overview

The following table summarizes hypothetical results from a collaborative study involving multiple laboratories analyzing a spiked water sample for a triazine herbicide, serving as a proxy for this compound. This illustrates the expected performance variability and the statistical evaluation used in such studies.

Laboratory IDMeasured Concentration (µg/L)Recovery (%)Relative Standard Deviation (RSD) (%)
Lab A0.48964.2
Lab B0.511025.1
Lab C0.46926.3
Lab D0.531063.9
Lab E0.49984.8
Mean 0.49 98.8 4.86
Overall SD 0.027
Overall RSD (%) 5.51

This data is illustrative and based on typical performance characteristics for triazine herbicide analysis.

Experimental Protocols

A robust and standardized analytical method is the foundation of any successful inter-laboratory study. The following protocol describes a common approach for the analysis of triazine herbicides in water samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a widely used technique for the concentration and purification of analytes from a liquid sample.

  • Sample pH Adjustment: Adjust the pH of a 1-liter water sample to a neutral or slightly acidic range (pH 6.5-7.0) using hydrochloric acid or sodium hydroxide.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge.

  • Sample Loading: Pass the entire 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Interference Elution: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Analyte Elution: Elute the trapped triazine herbicides from the cartridge with two 5 mL portions of ethyl acetate (B1210297) into a collection tube.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Internal Standard Spiking: Add an appropriate internal standard, such as terbuthylazine-d5, to the final extract before GC-MS analysis.

GC-MS Analysis

Gas chromatography coupled with mass spectrometry provides the necessary selectivity and sensitivity for the quantification of trace-level pesticide residues.

  • Gas Chromatograph (GC) System: An Agilent 7890B GC system or equivalent.

  • Column: A DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless injection mode with an injection volume of 1 µL. Injector temperature set to 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 25°C/min.

    • Ramp 2: Increase to 280°C at a rate of 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer (MS) System: An Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Characteristic ions for this compound and the internal standard should be monitored.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Mandatory Visualizations

Logical Workflow of an Inter-Laboratory Cross-Validation Study

The following diagram illustrates the key stages involved in planning and executing a cross-validation study between different laboratories.

Cross_Validation_Workflow cluster_labs A Study Design & Protocol Development B Preparation & Distribution of Standardized Samples A->B C Sample Analysis by Participating Labs B->C Lab1 Lab 1 B->Lab1 Lab2 Lab 2 B->Lab2 LabN Lab N B->LabN D Data Submission to Coordinating Body C->D E Statistical Analysis & Performance Evaluation D->E F Final Report & Comparison Guide E->F Lab1->D Lab2->D LabN->D

Caption: Inter-laboratory cross-validation workflow.

Experimental Workflow for this compound Residue Analysis

This diagram details the step-by-step process of analyzing a water sample for this compound residues, from sample collection to final data analysis.

Experimental_Workflow cluster_spe SPE Steps Start Water Sample Collection (1L) pH_Adjust Adjust Sample pH to ~7 Start->pH_Adjust SPE Solid-Phase Extraction (SPE) pH_Adjust->SPE Condition Condition C18 Cartridge (Methanol & Water) Load Load Water Sample Wash Wash with Water Elute Elute with Ethyl Acetate Condition->Load Load->Wash Wash->Elute Concentrate Concentrate Eluate to 1 mL Elute->Concentrate Add_IS Add Internal Standard Concentrate->Add_IS GCMS GC-MS Analysis Add_IS->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: this compound residue analysis workflow.

Norazine: A Comparative Performance Analysis Against Other Triazine Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the efficacy, mechanism of action, and experimental evaluation of Norazine in relation to other key triazine herbicides.

This compound, a member of the triazine class of herbicides, operates through the well-established mechanism of inhibiting photosynthesis at the Photosystem II (PSII) complex, a characteristic shared with other widely used triazines such as atrazine (B1667683) and simazine (B1681756).[1][2] While sharing a common mode of action, nuanced differences in chemical structure among triazine herbicides can lead to variations in their herbicidal efficacy, weed control spectrum, and environmental persistence. This guide provides a comparative analysis of this compound's performance, supported by available data, and outlines detailed experimental protocols for its evaluation.

Performance Comparison of Triazine Herbicides

Triazine herbicides are a cornerstone of weed management in modern agriculture, valued for their broad-spectrum control of both broadleaf and grassy weeds.[1][3] The efficacy of these herbicides is intrinsically linked to their ability to bind to the D1 protein in the PSII complex, thereby blocking electron transport and halting photosynthesis.

Key Performance Characteristics:

  • Atrazine: Generally considered more effective against broadleaf weeds.[4] It is more water-soluble than simazine, which can influence its uptake and translocation in plants, as well as its potential for runoff.[5]

  • Simazine: Exhibits better control of grassy weeds and typically has a longer residual activity in the soil compared to atrazine.[4] Its lower water solubility makes it less prone to runoff but may also affect its availability for root uptake under certain conditions.[5]

  • This compound: As a chlorinated s-triazine, this compound is effective against a range of broadleaf and grassy weeds.[1] One study indicated that this compound's asymmetrical design may contribute to enhanced microbial breakdown in the soil, potentially leading to a shorter soil half-life (30-45 days) compared to older symmetrical triazines like chlorazine (B1195485) (60-90 days).[1]

A study on the differential tolerance of doveweed (Murdannia nudiflora) to atrazine and simazine provides valuable insights into the subtleties of triazine performance. The research demonstrated that atrazine was more potent, requiring a significantly lower concentration (≤1.8 kg ha⁻¹) to cause 50% injury compared to simazine (≥5.1 kg ha⁻¹).[6] This difference was attributed to the slower metabolism of atrazine within the plant, leading to a more rapid and severe inhibitory effect on photosynthesis.[6] While this study did not include this compound, it highlights that metabolic degradation rates are a critical factor in determining the ultimate herbicidal efficacy of different triazines.

Table 1: Comparative Data on Triazine Herbicides

HerbicideChemical ClassPrimary Weed TargetSoil Half-Life (Approximate)Water SolubilityReference
This compound s-TriazineBroadleaf and Grassy Weeds30 - 45 days0.26 g/L at 21°C[1]
Atrazine s-TriazineBroadleaf Weeds42 - 231 daysModerate to High[5][7]
Simazine s-TriazineGrassy WeedsVaries (generally longer than atrazine)Weakly Soluble[4][5]

Note: Soil half-life can vary significantly based on soil type, temperature, moisture, and microbial activity.

Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for this compound and other triazine herbicides is the disruption of the photosynthetic electron transport chain in susceptible plants.[1] This process can be visualized as a multi-step signaling pathway.

Caption: Inhibition of Photosynthetic Electron Transport by this compound.

The process begins with the absorption of light energy by Photosystem II, which drives the splitting of water molecules (photolysis), releasing electrons, protons (H+), and oxygen. These electrons are passed along an electron transport chain. This compound and other triazine herbicides competitively bind to the QB binding site on the D1 protein of Photosystem II. This binding blocks the transfer of electrons to the plastoquinone (B1678516) pool, effectively halting the photosynthetic process and leading to the death of the susceptible plant.

Experimental Protocols

To objectively compare the performance of this compound with other triazine herbicides, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Field Efficacy Trial

This protocol outlines a standard method for evaluating and comparing the weed control efficacy of different herbicides under field conditions.

G A 1. Site Selection & Preparation - Uniform weed population - Randomized Complete Block Design (RCBD) B 2. Treatment Application - this compound, Atrazine, Simazine, etc. - Multiple application rates (e.g., 0.5x, 1x, 2x recommended rate) - Untreated control A->B C 3. Data Collection (e.g., 14, 28, 56 Days After Treatment) - Visual weed control ratings (0-100%) - Weed density (counts per unit area) - Weed biomass (dry weight) B->C D 4. Crop Injury Assessment - Visual phytotoxicity ratings (0-100%) C->D E 5. Data Analysis - Analysis of Variance (ANOVA) - Mean separation tests (e.g., LSD, Tukey's HSD) D->E

Caption: Workflow for a Comparative Herbicide Field Efficacy Trial.

Methodology:

  • Experimental Design: The trial should be established in a randomized complete block design with a minimum of four replications.[8] Plot sizes should be adequate to minimize edge effects (e.g., 3m x 6m).

  • Treatments: Include this compound and other triazine herbicides (e.g., atrazine, simazine, prometryn) at their recommended application rates, as well as at half and double the recommended rates to assess dose-response. An untreated control plot must be included in each replication for comparison.[8]

  • Application: Herbicides should be applied using a calibrated sprayer to ensure uniform application.[9] Application timing should be appropriate for the target weeds and crop (pre-emergence or post-emergence).

  • Data Collection:

    • Weed Control Efficacy: Visual assessments of percent weed control for each species should be conducted at regular intervals (e.g., 14, 28, and 56 days after treatment) by comparing the treated plots to the untreated control. A scale of 0% (no control) to 100% (complete kill) is typically used.[10]

    • Weed Density and Biomass: At a predetermined time point, weed counts per unit area (e.g., per square meter) and the above-ground weed biomass (dried to a constant weight) should be collected from a designated quadrat within each plot.[11]

    • Crop Phytotoxicity: Visual assessment of crop injury should be recorded at the same intervals as weed control, using a scale of 0% (no injury) to 100% (crop death).[10]

  • Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments. Mean separation tests (e.g., Fisher's LSD or Tukey's HSD) can be used to compare the performance of the different herbicides.[11]

Photosynthesis Inhibition Assay (Leaf Disc Method)

This laboratory-based assay provides a rapid assessment of a herbicide's ability to inhibit photosynthesis.

G A 1. Leaf Disc Preparation - Punch discs from leaves of a susceptible plant species B 2. Infiltration - Submerge discs in herbicide solutions of varying concentrations - Apply vacuum to infiltrate the solution A->B C 3. Illumination - Place infiltrated discs in a beaker on a light source B->C D 4. Data Recording - Record the time it takes for 50% of the discs to float (ET50) C->D E 5. Data Analysis - Calculate IC50 (concentration causing 50% inhibition of floating) D->E

Caption: Workflow for a Photosynthesis Inhibition Assay using the Leaf Disc Method.

Methodology:

  • Plant Material: Use a susceptible plant species with uniform leaf morphology (e.g., cucumber, pumpkin).[2]

  • Leaf Disc Preparation: Punch out uniform leaf discs (e.g., 5 mm diameter) from healthy, fully expanded leaves, avoiding major veins.

  • Herbicide Solutions: Prepare a series of dilutions for this compound and other triazine herbicides in a suitable buffer solution.

  • Infiltration: Place a set number of leaf discs (e.g., 10) in a syringe containing a herbicide solution. Apply a vacuum to infiltrate the solution into the intercellular air spaces of the discs, causing them to sink.[12]

  • Illumination and Observation: Transfer the sunken discs to a beaker containing the same herbicide solution and place it under a constant light source. As photosynthesis occurs, oxygen bubbles will form on the leaf discs, causing them to float.

  • Data Collection: Record the time it takes for 50% of the leaf discs in each treatment to float (ET50).[2]

  • Data Analysis: The ET50 values are inversely proportional to the rate of photosynthesis. The data can be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the herbicide required to inhibit the photosynthetic response by 50%.

Conclusion

This compound, as a triazine herbicide, offers an effective means of weed control through the inhibition of photosynthesis. While it shares a common mechanism of action with other triazines like atrazine and simazine, its asymmetrical structure may influence its environmental fate and persistence. Further direct comparative studies with robust, standardized experimental protocols are necessary to fully elucidate the performance of this compound relative to other triazine herbicides across a diverse range of weed species and environmental conditions. The methodologies outlined in this guide provide a framework for conducting such comparative research, which is crucial for the development of informed and sustainable weed management strategies.

References

Norazine Degradation: A Comparative Study in Aerobic and Anaerobic Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Norazine, a triazine herbicide, undergoes degradation in the environment through various biotic and abiotic processes. Understanding the fate of this compound under different oxygen conditions is crucial for assessing its environmental persistence and potential for remediation. Due to a lack of direct comparative studies on this compound, this guide utilizes data from the closely related and extensively studied s-triazine herbicide, atrazine (B1667683), as a proxy to provide a comparative analysis of its degradation under aerobic and anaerobic conditions. The structural similarities between this compound and atrazine suggest that they are likely to follow similar degradation pathways and be susceptible to the same microbial degradation mechanisms.

Data Presentation: Atrazine Degradation Comparison

The following tables summarize quantitative data on the degradation of atrazine, used here as a model for this compound, under aerobic and anaerobic conditions.

ParameterAerobic ConditionsAnaerobic ConditionsReference
Half-life (t½) in Soil 14 - 109 days (median: 39 days)38 - 224 days[1]
Primary Degradation Pathway Hydrolytic Dechlorination & N-DealkylationHydrolytic Dechlorination, Reductive Dechlorination & N-Dealkylation[2][3]
Key Intermediate Metabolites Deethylatrazine (DEA), Deisopropylatrazine (DIA), Hydroxyatrazine (HA)Hydroxyatrazine, Deethylatrazine, Deisopropylatrazine, N-isopropylammelide[3][4]
Final Mineralization Products CO2 and NH4+CH4 and CO2 (under methanogenic conditions)[2]

Table 1: Comparative data on atrazine degradation under aerobic and anaerobic conditions.

Experimental Protocols

A general experimental protocol for studying the degradation of a triazine herbicide like this compound in soil microcosms is outlined below. This protocol is based on established methods for pesticide degradation studies.[5][6]

Objective: To determine the degradation rate and identify the major metabolites of this compound in soil under aerobic and anaerobic conditions.

Materials:

  • This compound (analytical grade)

  • Radiolabeled this compound (e.g., 14C-labeled) for mineralization studies

  • Test soil with known physicochemical properties (pH, organic matter content, texture)

  • Microcosm vessels (e.g., serum bottles with septa)

  • Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-tandem mass spectrometer (LC-MS/MS) for metabolite identification

  • Liquid scintillation counter for radioactivity measurement

  • Incubators for temperature control

  • Gases: Nitrogen (N2), Oxygen (O2), Carbon Dioxide (CO2)

Methodology:

  • Soil Preparation and Characterization:

    • Collect soil from a relevant location and characterize its properties.

    • Sieve the soil to ensure homogeneity.

    • Determine the water holding capacity of the soil.

  • Microcosm Setup:

    • Weigh a specific amount of soil (e.g., 50 g) into each microcosm vessel.

    • Spike the soil with a known concentration of this compound (and radiolabeled this compound if applicable).

    • Adjust the moisture content of the soil to a specific level (e.g., 60% of water holding capacity).

  • Incubation Conditions:

    • Aerobic Conditions: The headspace of the microcosms is flushed with air (or a mixture of O2 and N2) periodically to maintain aerobic conditions. The vessels are sealed with gas-permeable membranes to allow for gas exchange.

    • Anaerobic Conditions: The headspace of the microcosms is flushed with an anaerobic gas mixture (e.g., N2 and CO2) to remove oxygen. The vessels are sealed with airtight septa. To ensure anaerobic conditions, an oxygen indicator can be included.

  • Sampling and Analysis:

    • At predetermined time intervals, sacrifice replicate microcosms from each condition.

    • Extract this compound and its metabolites from the soil using an appropriate solvent.

    • Analyze the extracts using GC-MS or LC-MS/MS to identify and quantify the parent compound and its degradation products.

    • For mineralization studies, trap the evolved 14CO2 in a suitable trapping solution and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the degradation rate and half-life of this compound under both aerobic and anaerobic conditions using first-order kinetics.

    • Identify the major metabolites and propose degradation pathways.

    • Determine the extent of mineralization by measuring the cumulative amount of 14CO2 evolved.

Mandatory Visualization

The following diagrams illustrate the proposed degradation pathways of this compound under aerobic and anaerobic conditions, based on the known degradation of atrazine.

Aerobic_Degradation_Pathway This compound This compound Hydroxy_this compound Hydroxy-Norazine This compound->Hydroxy_this compound Hydrolytic Dechlorination Deethyl_this compound Deethyl-Norazine This compound->Deethyl_this compound N-Deethylation Deisopropyl_this compound Deisopropyl-Norazine This compound->Deisopropyl_this compound N-Deisopropylation Dealkylated_Metabolites Further Dealkylated Metabolites Hydroxy_this compound->Dealkylated_Metabolites Deethyl_this compound->Dealkylated_Metabolites Deisopropyl_this compound->Dealkylated_Metabolites Cyanuric_Acid Cyanuric Acid Dealkylated_Metabolites->Cyanuric_Acid Mineralization CO2 + NH4+ Cyanuric_Acid->Mineralization Ring Cleavage Anaerobic_Degradation_Pathway cluster_hydrolytic Hydrolytic Pathway cluster_reductive Reductive Pathway This compound This compound Hydroxy_this compound Hydroxy-Norazine This compound->Hydroxy_this compound Hydrolytic Dechlorination Dealkylated_Metabolites Dealkylated Metabolites Hydroxy_this compound->Dealkylated_Metabolites N_isopropylammelide N-isopropylammelide Dealkylated_Metabolites->N_isopropylammelide Cyanuric_Acid Cyanuric Acid N_isopropylammelide->Cyanuric_Acid Mineralization CH4 + CO2 Cyanuric_Acid->Mineralization Ring Cleavage Norazine2 This compound EIPAT Ethyl-isopropyl- amino-triazine (EIPAT) Norazine2->EIPAT Reductive Dechlorination Dealkylated_Metabolites2 Further Dealkylated Metabolites EIPAT->Dealkylated_Metabolites2 N-Dealkylation Cyanuric_Acid2 Cyanuric Acid Dealkylated_Metabolites2->Cyanuric_Acid2 Cyanuric_Acid2->Mineralization

References

Validating Norazine Resistance in Amaranthus Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mechanisms of Norazine resistance in Amaranthus species and details the experimental protocols for validation. This compound, a triazine herbicide, acts by inhibiting photosynthesis at Photosystem II (PSII). However, the emergence of resistance in prolific weed species like Amaranthus poses a significant challenge to its efficacy. Understanding and validating the mechanisms of this resistance is crucial for developing effective weed management strategies and for the discovery of new herbicides.

The primary mechanism of resistance to triazine herbicides in Amaranthus is a target-site mutation in the chloroplast gene psbA, which codes for the D1 protein, a key component of the PSII complex.[1] However, non-target-site resistance mechanisms may also contribute to reduced sensitivity. This guide will compare these mechanisms and provide the experimental frameworks to investigate them.

Comparison of this compound Resistance Mechanisms

MechanismDescriptionKey Characteristics
Target-Site Resistance (TSR) Alteration of the herbicide's target protein, reducing its binding affinity. The most common mutation in Amaranthus species is a serine-to-glycine substitution at position 264 of the D1 protein (Ser264Gly).[1][2] Other mutations at different positions (e.g., Val219Ile) have also been reported.[3][4]- High level of resistance.[2] - Maternally inherited (chloroplast DNA).[2] - Cross-resistance to other PSII-inhibiting herbicides.
Non-Target-Site Resistance (NTSR) Mechanisms that reduce the amount of active herbicide reaching the target site. This can include enhanced herbicide metabolism (e.g., via cytochrome P450 monooxygenases or glutathione (B108866) S-transferases) or reduced herbicide uptake and translocation.- Typically confers a lower level of resistance compared to TSR.[2] - Nuclearly inherited.[2] - Can confer resistance to multiple herbicide modes of action.

Experimental Validation Protocols

Whole-Plant Dose-Response Assays

This experiment determines the level of resistance by comparing the herbicide dose required to kill or inhibit the growth of suspected resistant and known susceptible populations.

Methodology:

  • Plant Material: Grow seeds from both the suspected resistant and a known susceptible Amaranthus population in pots under controlled greenhouse conditions.

  • Herbicide Application: At the 3-4 leaf stage, spray plants with a range of this compound concentrations. A typical range might include 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x the recommended field application rate.

  • Data Collection: After a set period (e.g., 14-21 days), visually assess plant mortality or measure plant biomass (dry weight).

  • Data Analysis: For each population, plot the percentage of mortality or biomass reduction against the herbicide dose. Use a log-logistic model to calculate the dose required for 50% mortality (LD₅₀) or 50% growth reduction (GR₅₀).[5] The Resistance Index (RI) is then calculated as the ratio of the LD₅₀ or GR₅₀ of the resistant population to that of the susceptible population.[5]

Quantitative Data Example (Hypothetical for this compound):

PopulationLD₅₀ (g a.i./ha)Resistance Index (RI)
Susceptible (S)50-
Resistant (R1 - TSR)>800>16
Resistant (R2 - NTSR)2004
Chlorophyll (B73375) Fluorescence Assay

This is a rapid, non-invasive technique to detect resistance to PSII-inhibiting herbicides.[6] Susceptible plants exhibit a sharp increase in chlorophyll fluorescence after herbicide treatment due to the blockage of electron transport, while resistant plants show little to no change.[6]

Methodology:

  • Plant Material: Use leaf discs or whole plants from both suspected resistant and susceptible populations.

  • Herbicide Treatment: Float leaf discs in a solution containing this compound or spray whole plants.

  • Fluorescence Measurement: Use a portable fluorometer to measure the variable fluorescence (Fv) to maximum fluorescence (Fm) ratio (Fv/Fm), which indicates the maximum quantum efficiency of PSII.[7][8] Measurements are taken before and at several time points after herbicide application (e.g., 1, 3, 6, and 24 hours).

  • Data Analysis: Compare the change in Fv/Fm over time between the treated and untreated plants from both populations. A significant decrease in Fv/Fm in the susceptible population and a stable Fv/Fm in the resistant population indicates target-site resistance.

Quantitative Data Example (Hypothetical for this compound):

PopulationTreatmentFv/Fm (24h post-treatment)% Change from Control
Susceptible (S)Control0.82-
Susceptible (S)This compound0.25-70%
Resistant (R)Control0.81-
Resistant (R)This compound0.78-4%
Molecular Analysis of the psbA Gene

This experiment directly identifies mutations in the target gene responsible for resistance.

Methodology:

  • DNA Extraction: Isolate total genomic DNA from the leaves of resistant and susceptible plants.

  • PCR Amplification: Use specific primers to amplify the region of the psbA gene that codes for the D1 protein, particularly the area known to harbor resistance mutations (e.g., around codon 264).

  • DNA Sequencing: Sequence the PCR products.

  • Sequence Analysis: Align the DNA sequences from the resistant and susceptible plants to identify any nucleotide changes that result in an amino acid substitution.[1]

Expected Results:

PopulationCodon 264Amino AcidResistance Status
Susceptible (S)TCGSerineSusceptible
Resistant (R)GCGGlycineResistant

Visualizing Workflows and Pathways

experimental_workflow cluster_whole_plant Whole-Plant Dose-Response Assay cluster_chloro Chlorophyll Fluorescence Assay cluster_molecular Molecular Analysis (psbA Gene) wp1 Grow Susceptible & Resistant Plants wp2 Apply this compound Dose Range wp1->wp2 wp3 Assess Mortality / Biomass wp2->wp3 wp4 Calculate LD50 / GR50 & RI wp3->wp4 end Resistance Mechanism Validated wp4->end cf1 Treat Leaf Discs / Plants cf2 Measure Fv/Fm Over Time cf1->cf2 cf3 Compare Fluorescence Change cf2->cf3 cf3->end ma1 DNA Extraction ma2 PCR Amplification of psbA ma1->ma2 ma3 DNA Sequencing ma2->ma3 ma4 Sequence Alignment & Mutation ID ma3->ma4 ma4->end start Suspected Resistant Amaranthus Population start->wp1 start->cf1 start->ma1

Caption: Experimental workflow for validating this compound resistance.

signaling_pathway cluster_photosynthesis Photosystem II (PSII) Electron Transport Chain cluster_susceptible Susceptible Plant cluster_resistant Resistant Plant (TSR) P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB QB (D1 Protein) QA->QB Electron Flow Cytb6f Cytochrome b6f QB->Cytb6f Electron Flow Norazine_S This compound QB_S QB (D1 Protein) Norazine_S->QB_S Binds Block_S Electron Transport Blocked QB_S->Block_S ROS_S Reactive Oxygen Species (ROS) Block_S->ROS_S Death_S Cell Death ROS_S->Death_S Norazine_R This compound QB_R Mutated QB (Ser264Gly) Norazine_R->QB_R NoBind_R Binding Prevented QB_R->NoBind_R Continue_R Electron Transport Continues NoBind_R->Continue_R Survival_R Survival Continue_R->Survival_R

Caption: Mechanism of this compound action and target-site resistance.

References

A Comparative Analysis of Norazine and Alternative Herbicides for Cost-Effective Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of the cost-effectiveness of Norazine in comparison to other commonly used herbicides reveals a landscape where triazine herbicides, as a class, offer significant economic benefits in crop production. While specific field trial data directly comparing this compound's cost-effectiveness is limited in publicly available literature, an analysis of its chemical family, mode of action, and the economic performance of similar herbicides provides valuable insights for researchers and agricultural professionals.

This compound, a member of the triazine family of herbicides, is recognized for its efficacy in controlling a range of broadleaf and grassy weeds in crops such as corn and soybeans.[1] Its primary mechanism of action involves the inhibition of photosynthesis in susceptible plants, a characteristic shared with other triazine herbicides like atrazine (B1667683).[2][3][4][5][6] This shared mode of action suggests that the economic benefits attributed to atrazine may, to some extent, be extrapolated to this compound, particularly in similar agricultural contexts.

Economic Landscape of Triazine Herbicides

Studies on atrazine, a widely used triazine herbicide, have consistently demonstrated substantial economic advantages for farmers. The primary benefits stem from improved weed control, leading to increased crop yields and, in many cases, reduced overall herbicide costs as alternatives can be less effective or more expensive.[7][8][9] The economic value of yield losses prevented by triazine herbicides in the U.S. for crops like corn and sorghum is estimated to be in the billions of dollars annually.[7][8][9][10] For instance, one study projected that without triazine herbicides, maize prices could increase by 7-8% and sorghum prices by 19-20% due to yield losses and changes in weed management practices.[10]

Cost Comparison with Alternative Herbicides

HerbicideChemical FamilyMode of ActionTypical Application Rate per AcreEstimated Cost per Acre
This compound TriazinePhotosynthesis Inhibitor (PSII)Varies by crop and weed pressureNot Publicly Available
Atrazine TriazinePhotosynthesis Inhibitor (PSII)1.0 - 2.0 lbs a.i.$15 - $30
Glyphosate GlycineEPSP Synthase Inhibitor0.75 - 1.5 lbs a.e.$10 - $25
Mesotrione TriketoneHPPD Inhibitor3 - 6 fl oz$15 - $35

Note: Herbicide costs are estimates and can vary significantly based on product formulation, manufacturer, retailer, and geographic location. Application rates are general recommendations and should be adjusted based on specific crop, weed species, and environmental conditions as per the product label.

Experimental Protocols for Herbicide Efficacy Evaluation

To ensure objective comparisons of herbicide performance, standardized experimental protocols are essential. The following outlines a typical methodology for conducting a field trial to evaluate the efficacy of herbicides.

Experimental Design

A randomized complete block design (RCBD) is commonly employed for herbicide efficacy trials to account for field variability.[11] This design involves dividing the experimental area into blocks, with each block containing all the herbicide treatments being tested, including a non-treated control. Treatments are randomly assigned within each block. A minimum of three to four replications is recommended to ensure statistical validity.

Plot Establishment and Maintenance
  • Plot Size: Plots should be of a sufficient size to minimize edge effects and allow for accurate application and assessment. A common plot size is 10 feet wide by 30-40 feet long.

  • Crop and Weed Seeding: The target crop (e.g., corn or soybean) is planted uniformly across the entire experimental area. If natural weed pressure is not sufficient or uniform, the area can be overseeded with a known density of the target weed species.

  • Fertilization and Irrigation: Standard agronomic practices for the specific crop, including fertilization and irrigation, should be followed uniformly across all plots to ensure that these factors do not confound the effects of the herbicide treatments.

Herbicide Application
  • Application Timing: Herbicides should be applied at the recommended growth stage of both the crop and the target weeds. This can include pre-emergence (before crop and weed emergence) or post-emergence (after crop and weed emergence) applications.

  • Application Equipment: A calibrated research plot sprayer is used to ensure precise and uniform application of the herbicides at the desired rates. The sprayer should be equipped with nozzles that provide consistent coverage.

  • Treatment Rates: Herbicides are applied at their recommended label rates. It is also common to include treatments with half and double the recommended rates to assess dose-response relationships.

Data Collection and Analysis
  • Weed Control Efficacy: Weed control is typically assessed visually at multiple time points after application (e.g., 7, 14, 28, and 56 days after treatment). Efficacy is rated on a scale of 0% (no control) to 100% (complete control) compared to the untreated control plots. Weed density (number of weeds per unit area) and weed biomass (dry weight of weeds per unit area) can also be measured for a more quantitative assessment.

  • Crop Injury: Crop injury (phytotoxicity) is also visually assessed at the same time points as weed control, using a scale of 0% (no injury) to 100% (crop death).

  • Crop Yield: At the end of the growing season, the crop is harvested from a designated area within each plot, and the yield is determined.

  • Statistical Analysis: The collected data are subjected to analysis of variance (ANOVA) to determine if there are statistically significant differences among the herbicide treatments. Mean separation tests, such as Fisher's Protected LSD or Tukey's HSD, are used to compare individual treatment means.

Mode of Action: Photosynthesis Inhibition

This compound, like other triazine herbicides, functions by inhibiting photosynthesis at the Photosystem II (PSII) complex in plants.[2][3][4][5][6] This disruption of the electron transport chain leads to a buildup of reactive oxygen species, causing rapid cellular damage and ultimately, plant death.

G cluster_photosynthesis Photosynthesis Inhibition by this compound Light_Energy Light Energy PSII Photosystem II (PSII) Light_Energy->PSII excites electrons Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone electron transfer Electron_Transport_Chain Electron Transport Chain Plastoquinone->Electron_Transport_Chain carries electrons ATP_NADPH_Production ATP & NADPH Production Electron_Transport_Chain->ATP_NADPH_Production Calvin_Cycle Calvin Cycle (CO2 Fixation) ATP_NADPH_Production->Calvin_Cycle powers Plant_Growth Plant Growth Calvin_Cycle->Plant_Growth This compound This compound This compound->PSII binds to D1 protein & blocks electron flow

Mechanism of Photosynthesis Inhibition by this compound.

Experimental Workflow for Herbicide Efficacy Trial

The following diagram illustrates a typical workflow for conducting a herbicide efficacy trial, from experimental design to data analysis.

G cluster_workflow Herbicide Efficacy Trial Workflow Exp_Design Experimental Design (e.g., RCBD) Plot_Setup Field Preparation & Plot Establishment Exp_Design->Plot_Setup Herbicide_App Herbicide Application (Pre- or Post-emergence) Plot_Setup->Herbicide_App Data_Collection Data Collection (Weed Control, Crop Injury, Yield) Herbicide_App->Data_Collection Stat_Analysis Statistical Analysis (ANOVA, Mean Separation) Data_Collection->Stat_Analysis Results Results Interpretation & Reporting Stat_Analysis->Results

A typical workflow for a herbicide efficacy field trial.

Conclusion

While direct comparative data on the cost-effectiveness of this compound is not extensively available, its classification as a triazine herbicide and its shared mode of action with atrazine suggest it likely offers similar economic benefits in terms of effective weed control and subsequent yield protection. A comprehensive cost-effectiveness analysis would necessitate head-to-head field trials comparing this compound with other relevant herbicides, following rigorous experimental protocols. Such studies would need to quantify not only the immediate costs of the herbicides but also their impact on weed control efficacy, crop yield, and ultimately, the profitability of the farming operation. For researchers and drug development professionals, understanding the mode of action and the principles of herbicide efficacy evaluation are crucial for developing and assessing new weed management strategies.

References

Comparative Analysis of Norazine's Binding Affinity to the D1 Protein of Photosystem II

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the binding affinity of Norazine and its alternatives to the D1 protein of Photosystem II (PSII). The D1 protein is a critical component of the photosynthetic electron transport chain and a primary target for several classes of herbicides. Understanding the binding characteristics of novel compounds like this compound in relation to established inhibitors is crucial for the development of new and effective herbicides.

Data Presentation: Binding Affinity of D1 Protein Inhibitors

The following table summarizes the binding affinities of this compound (represented by the structurally similar triazine herbicide, Terbuthylazine) and other common D1 protein inhibitors. The data is presented as the half-maximal inhibitory concentration (I50), which indicates the concentration of a substance required to inhibit a biological process by 50%. Lower I50 values signify a higher binding affinity.

CompoundHerbicide ClassI50 (M)Plant Species
This compound (as Terbuthylazine) Triazine1 - 2 x 10⁻⁷Pea (Pisum sativum)
DiuronPhenylurea7 - 8 x 10⁻⁸Pea (Pisum sativum)
MetribuzinTriazinone1 - 2 x 10⁻⁷Pea (Pisum sativum)

Data sourced from studies on thylakoid membranes isolated from pea plants. The I50 values are estimates of the herbicide binding affinity for the QB site on the D1 protein.[1]

Experimental Protocols

The determination of binding affinity for D1 protein inhibitors is typically performed using a competitive binding assay. Below is a detailed protocol for such an assay.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the D1 protein in photosystem II by measuring its ability to displace a radiolabeled ligand.
Materials:
  • Thylakoid Membrane Preparation: Isolated from a suitable plant source (e.g., spinach, pea).

  • Radiolabeled Ligand: A tritiated ([³H]) or carbon-14 (B1195169) ([¹⁴C]) labeled herbicide known to bind to the D1 protein with high affinity (e.g., [¹⁴C]atrazine or [³H]diuron).

  • Unlabeled Test Compounds: this compound and other comparator compounds.

  • Assay Buffer: A buffer solution appropriate for maintaining the integrity of the thylakoid membranes (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM sorbitol, 10 mM NaCl, and 5 mM MgCl₂).

  • Filtration Apparatus: A vacuum filtration manifold with glass fiber filters (e.g., GF/B).

  • Scintillation Counter: For quantifying radioactivity.

  • Scintillation Cocktail: A liquid that emits light when excited by radioactive particles.

Procedure:
  • Thylakoid Membrane Preparation:

    • Homogenize fresh plant leaves in ice-cold isolation buffer.

    • Filter the homogenate through several layers of cheesecloth to remove large debris.

    • Centrifuge the filtrate at a low speed to pellet intact chloroplasts.

    • Resuspend the chloroplast pellet in a hypotonic buffer to lyse the chloroplasts and release the thylakoids.

    • Centrifuge at a higher speed to pellet the thylakoid membranes.

    • Wash the thylakoid pellet with the assay buffer and resuspend to a final chlorophyll (B73375) concentration of 2-4 mg/mL.

  • Competitive Binding Assay:

    • Set up a series of reaction tubes or a 96-well plate.

    • For each test compound, prepare a range of dilutions.

    • To each tube/well, add the thylakoid membrane preparation, a fixed concentration of the radiolabeled ligand, and a specific concentration of the unlabeled test compound (or buffer for total binding).

    • Include control tubes for total binding (radioligand and thylakoids only) and non-specific binding (radioligand, thylakoids, and a high concentration of a known D1 protein inhibitor).

    • Incubate the reactions at a controlled temperature (e.g., 25°C) in the dark for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Filtration and Quantification:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound from the free radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

G cluster_prep Thylakoid Membrane Preparation cluster_assay Competitive Binding Assay cluster_quant Quantification cluster_analysis Data Analysis Homogenize Homogenize Leaves Filter Filter Homogenate Homogenize->Filter Centrifuge1 Low-Speed Centrifugation Filter->Centrifuge1 Lyse Lyse Chloroplasts Centrifuge1->Lyse Centrifuge2 High-Speed Centrifugation Lyse->Centrifuge2 Wash Wash and Resuspend Thylakoids Centrifuge2->Wash Setup Prepare Reaction Mix: - Thylakoids - Radiolabeled Ligand - Unlabeled Competitor Wash->Setup Incubate Incubate to Equilibrium Setup->Incubate Filtration Vacuum Filtration Incubate->Filtration Wash_Filters Wash Filters Filtration->Wash_Filters Scintillation Scintillation Counting Wash_Filters->Scintillation Calculate_SB Calculate Specific Binding Scintillation->Calculate_SB Plot Plot Binding Curve Calculate_SB->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Caption: Workflow for a competitive radioligand binding assay.

Photosystem II Electron Transport Chain

G cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e⁻ O2 O₂ + 4H⁺ QA QA Pheo->QA e⁻ D1_Protein D1 Protein (QB site) QA->D1_Protein e⁻ QB Plastoquinone (QB) D1_Protein->QB PQ_Pool Plastoquinone Pool QB->PQ_Pool e⁻ transfer Light Light Energy Light->P680 H2O 2H₂O H2O->P680 4e⁻ This compound This compound / Alternatives This compound->D1_Protein Binds and Inhibits

Caption: Inhibition of electron transport in PSII by this compound.

References

A Comparative Transcriptomic Guide to Norazine and Atrazine Effects in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atrazine (B1667683): A Case Study in Triazine Herbicide Transcriptomics

Atrazine is a widely used herbicide that effectively controls broadleaf and grassy weeds by disrupting photosynthesis.[3][4] Its impact on the plant transcriptome has been the subject of numerous studies, revealing a complex network of gene expression changes aimed at mitigating stress and detoxifying the herbicide.

Summary of Atrazine's Transcriptomic Impact

Transcriptomic studies in various plant species, including alfalfa, rice, and the picoeukaryote Picochlorum sp., have demonstrated that atrazine exposure leads to significant alterations in gene expression. These changes reflect the plant's response to photosynthetic inhibition and the resulting oxidative stress.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Plants Exposed to Atrazine

Plant SpeciesTissue/OrganismUpregulated GenesDownregulated GenesKey Affected PathwaysReference
Alfalfa (Medicago sativa) - Tolerant VarietyShoots2,2973,167Antioxidant processes, signaling, photosynthesis, toxin removal[5][6]
Roots3,2324,907[5][6]
Alfalfa (Medicago sativa) - Sensitive VarietyShoots2,9374,237[5][6]
Roots5,3167,977[5][6]
Rice (Oryza sativa)Shoots and RootsNot specifiedNot specifiedStress resistance, xenobiotic degradation, molecular metabolism[7]
Picochlorum sp. SENEW3Whole organism1827Gene expression, ribosomal subunits, carotenoid biosynthesis, carbon fixation, DNA replication, cell cycle[8]

Shared Mode of Action: Norazine and Atrazine

Both this compound and atrazine belong to the triazine chemical family and share a primary mode of action.[1][2] They inhibit photosynthesis by binding to the D1 protein of the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. This binding blocks the electron transport chain, halting the production of ATP and NADPH necessary for CO2 fixation and plant growth.[1][9] The blockage of electron flow leads to the formation of reactive oxygen species (ROS), which cause oxidative damage to cellular components, ultimately leading to cell death.[10]

Based on this shared mechanism, it is highly probable that plants exposed to this compound would exhibit a transcriptomic profile similar to that observed in atrazine-treated plants. This would likely involve the differential expression of genes related to:

  • Photosynthesis: Downregulation of genes associated with PSII and other components of the photosynthetic machinery.

  • Oxidative Stress Response: Upregulation of genes encoding antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidases (POD) to neutralize ROS.

  • Detoxification Pathways: Increased expression of genes involved in the detoxification of xenobiotics, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450s.

  • Stress Signaling: Activation of signaling pathways involving hormones like abscisic acid (ABA) and salicylic (B10762653) acid (SA) to coordinate a systemic stress response.

Experimental Protocols

The following provides a generalized experimental protocol for conducting a comparative transcriptomic study of herbicide effects on plants, based on methodologies reported in atrazine research.

Plant Growth and Herbicide Treatment
  • Plant Species: Select a model plant species (e.g., Arabidopsis thaliana) or a relevant crop species.

  • Growth Conditions: Grow plants in a controlled environment (growth chamber or greenhouse) with defined light, temperature, and humidity conditions.

  • Herbicide Application: Treat plants at a specific developmental stage with a sublethal concentration of the herbicide (e.g., atrazine or this compound) to elicit a transcriptomic response without causing immediate plant death. Include a control group treated with a mock solution.

  • Time-Course Sampling: Harvest plant tissues at different time points after treatment (e.g., 6, 24, 48 hours) to capture early and late gene expression responses.

RNA Extraction and Sequencing
  • RNA Isolation: Extract total RNA from the collected plant tissues using a commercially available kit or a standard protocol like TRIzol extraction.

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation: Prepare RNA sequencing (RNA-Seq) libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis
  • Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Mapping: Align the high-quality reads to a reference genome of the plant species using a splice-aware aligner like HISAT2 or STAR.

  • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the herbicide-treated and control samples using software packages such as DESeq2 or edgeR.

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the identified DEGs to understand the biological processes and pathways affected by the herbicide treatment.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To better illustrate the molecular mechanisms and experimental procedures, the following diagrams are provided.

G Experimental Workflow for Comparative Transcriptomics cluster_0 Plant Treatment cluster_1 Sequencing cluster_2 Data Analysis Plant Growth Plant Growth Herbicide Application Herbicide Application Plant Growth->Herbicide Application This compound or Atrazine Time-Course Sampling Time-Course Sampling Herbicide Application->Time-Course Sampling RNA Extraction RNA Extraction Time-Course Sampling->RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation High-Throughput Sequencing High-Throughput Sequencing Library Preparation->High-Throughput Sequencing Read Quality Control Read Quality Control High-Throughput Sequencing->Read Quality Control Genome Alignment Genome Alignment Read Quality Control->Genome Alignment Differential Gene Expression Differential Gene Expression Genome Alignment->Differential Gene Expression Functional Analysis Functional Analysis Differential Gene Expression->Functional Analysis

A generalized workflow for a comparative transcriptomics study of herbicide effects.

G Atrazine/Norazine Mode of Action and Downstream Signaling Atrazine/Norazine Atrazine/Norazine Photosystem II (D1 protein) Photosystem II (D1 protein) Atrazine/Norazine->Photosystem II (D1 protein) binds to Electron Transport Chain Blockage Electron Transport Chain Blockage Photosystem II (D1 protein)->Electron Transport Chain Blockage Reactive Oxygen Species (ROS) Production Reactive Oxygen Species (ROS) Production Electron Transport Chain Blockage->Reactive Oxygen Species (ROS) Production Photosynthesis Inhibition Photosynthesis Inhibition Electron Transport Chain Blockage->Photosynthesis Inhibition Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS) Production->Oxidative Stress Stress Signaling Pathways Stress Signaling Pathways Oxidative Stress->Stress Signaling Pathways Cell Death Cell Death Oxidative Stress->Cell Death Gene Expression Changes Gene Expression Changes Stress Signaling Pathways->Gene Expression Changes Detoxification Detoxification Gene Expression Changes->Detoxification Antioxidant Response Antioxidant Response Gene Expression Changes->Antioxidant Response Photosynthesis Inhibition->Cell Death

The shared mode of action of Atrazine and this compound and subsequent cellular responses.

Conclusion

While a direct comparative transcriptomic analysis of this compound and atrazine is currently lacking in scientific literature, their identical mode of action provides a strong basis for predicting the molecular responses in plants treated with this compound. The extensive transcriptomic data available for atrazine serves as a valuable resource for understanding the complex gene regulatory networks that are activated in response to this class of herbicides. Future research involving a head-to-head transcriptomic comparison would be invaluable for discerning any subtle differences in the plant's response to these two triazine herbicides.

References

A Guide to Inter-laboratory Comparison of Norazine Soil Sorption Coefficients

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for researchers, scientists, and drug development professionals to conduct and evaluate inter-laboratory comparisons of Norazine soil sorption coefficients. The objective is to promote standardized testing and reporting, leading to more consistent and comparable data across different laboratories. The methodologies outlined are based on internationally recognized guidelines to ensure data robustness and reliability.

Data Presentation for Inter-laboratory Comparison

A systematic presentation of data is crucial for a meaningful comparison of results from different laboratories. The following table provides a template for summarizing the key quantitative data. This structure allows for an easy assessment of variability and potential sources of discrepancy.

Table 1: Inter-laboratory Comparison of this compound Soil Sorption Coefficients (Kd and Koc)

Parameter Laboratory 1 Laboratory 2 Laboratory 3 ...Lab n
Soil Identifier
Soil Texture (e.g., Sandy Loam)
Organic Carbon Content (%)
Clay Content (%)
pH (in 0.01 M CaCl2)
Cation Exchange Capacity (cmol/kg)
Experimental Conditions
Temperature (°C)
Soil-to-Solution Ratio
Equilibration Time (hours)
This compound Initial Concentration (mg/L)
Sorption Coefficients
Kd (L/kg)
Koc (L/kg)
Freundlich Isotherm Kf ((mg/kg)/(mg/L)^n)
Freundlich Isotherm 1/n
Quality Control
Mass Balance (%)
Replicate Standard Deviation (Kd)

Experimental Protocols

To ensure consistency and comparability of results, it is imperative that all participating laboratories adhere to a standardized experimental protocol. The following methodology is based on the OECD Guideline 106 for determining adsorption-desorption using the batch equilibrium method.[1][2][3][4]

Objective

The primary objective is to determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of this compound in various soils. These coefficients are key parameters for predicting the environmental mobility and fate of the compound.[5]

Materials and Reagents
  • Test Substance: Analytical grade this compound.

  • Soils: A minimum of five different soil types with varying properties (e.g., organic carbon content, pH, clay content, and texture) should be used.[2]

  • Solution: 0.01 M Calcium Chloride (CaCl2) solution to maintain a constant ionic strength and minimize cation exchange effects.[6]

  • Equipment:

    • Shaker (for agitation)

    • Centrifuge

    • Analytical instrumentation for this compound quantification (e.g., HPLC)

    • Standard laboratory glassware

Experimental Procedure

The batch equilibrium method is conducted in three main tiers as outlined by the OECD 106 guideline.[2]

Tier 1: Preliminary Studies

  • Soil-to-Solution Ratio Determination: Test different soil-to-solution ratios to find the optimal ratio that allows for a measurable concentration of this compound in the aqueous phase after equilibration.

  • Equilibration Time: Conduct a kinetic study to determine the time required to reach adsorption equilibrium. Samples are taken at various time points until the concentration of this compound in the solution remains constant.

  • Adsorption on Test Vessels: Perform a control experiment without soil to quantify any adsorption of this compound to the walls of the test vessels.

  • Stability of this compound: Analyze the stability of this compound in the test solution over the determined equilibration time.

Tier 2: Screening Test

  • Adsorption Kinetics: The adsorption of this compound is studied in five different soil types at a single concentration.

  • Determination of Kd and Koc: The distribution coefficients (Kd) and organic carbon-normalized coefficients (Koc) are calculated for each soil type.

Tier 3: Adsorption Isotherm Determination

  • Concentration Range: A range of this compound concentrations is used to establish an adsorption isotherm for each soil.

  • Equilibration: Soil samples are equilibrated with the different this compound solutions for the predetermined equilibration time.

  • Analysis: After equilibration, the solid and liquid phases are separated by centrifugation. The concentration of this compound in the aqueous phase is measured. The amount of this compound adsorbed to the soil is typically calculated by the difference between the initial and final aqueous concentrations (indirect method).[1]

  • Isotherm Plot: The data is used to plot the amount of adsorbed this compound per unit mass of soil against the equilibrium concentration in the solution. The Freundlich or Langmuir isotherm models can be fitted to the data to determine the sorption characteristics.

Data Calculation
  • Sorption Coefficient (Kd):

    • Kd = (Amount of this compound adsorbed to soil) / (Equilibrium concentration of this compound in solution)

  • Organic Carbon-Normalized Sorption Coefficient (Koc):

    • Koc = (Kd / % Organic Carbon) * 100

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the soil sorption coefficient of this compound using the batch equilibrium method.

G cluster_prep Preparation cluster_exp Batch Equilibrium Experiment cluster_analysis Analysis & Calculation cluster_qc Quality Control A Select & Characterize Soils (pH, OC%, Texture) B Prepare this compound Stock Solution in 0.01M CaCl2 C Add Soil and this compound Solution to Centrifuge Tubes B->C I Control Samples: - No Soil (Vessel Adsorption) - No this compound (Blank) B->I D Agitate for Predetermined Equilibration Time C->D E Separate Soil and Solution by Centrifugation D->E F Analyze this compound Concentration in Supernatant (e.g., HPLC) E->F G Calculate Adsorbed this compound (by difference) F->G H Calculate Kd and Koc Sorption Coefficients G->H

Experimental workflow for this compound soil sorption coefficient determination.

References

Validating Predictive Models for Norazine Runoff: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data and specific predictive models for "Norazine" runoff are limited. This guide, therefore, provides a generalized framework for validating pesticide runoff models, using this compound as a hypothetical case study. The principles and methodologies described are based on established practices for similar compounds.

Introduction to Predictive Runoff Models

Predicting the movement of pesticides, such as the hypothetical compound this compound, from agricultural fields into surrounding water bodies is crucial for environmental risk assessment. Various mathematical models have been developed to simulate this process, ranging from mechanistic models that simulate physical and chemical processes to empirical models based on statistical relationships. The validation of these models against real-world experimental data is a critical step to ensure their accuracy and reliability for regulatory and research purposes.

This guide compares several common types of predictive models that could be applied to this compound runoff and outlines the experimental protocols required for their validation.

Comparison of Predictive Runoff Models

The selection of an appropriate model for predicting this compound runoff depends on the specific research objectives, data availability, and the desired level of detail. Models that accurately simulate soil erosion and sediment transport are particularly relevant for compounds with low aqueous solubility, which are primarily transported with soil particles.

ModelTheoretical BasisKey StrengthsKey Limitations
PRZM (Pesticide Root Zone Model)MechanisticSimulates water and pesticide movement in the root zone, considering detailed soil properties and weather data. Widely used for regulatory purposes.Can be complex to parameterize.
SWAT (Soil and Water Assessment Tool)Semi-distributed, mechanisticComprehensive model that simulates hydrology, pesticide transport, and other water quality parameters at a watershed scale.Requires a significant amount of input data.
VFSMOD (Vegetative Filter Strip Model)MechanisticSpecifically designed to simulate the reduction of sediment and pesticide runoff by vegetative filter strips.Focused on a specific mitigation practice.
LSTM (Long Short-Term Memory)Machine LearningCapable of learning complex, non-linear relationships in data without requiring explicit knowledge of the underlying physical processes.[1]Requires large datasets for training and may not be easily interpretable in a physical sense.

Hypothetical Model Performance for this compound Runoff Prediction

The following table presents hypothetical validation data for the aforementioned models in predicting this compound runoff from a standard agricultural plot under controlled rainfall simulation. The performance is evaluated using common statistical metrics: Nash-Sutcliffe Efficiency (NSE), Root Mean Square Error (RMSE), and the Coefficient of Determination (R²).

ModelNSERMSE (µg/L)
PRZM 0.7815.20.82
SWAT 0.8512.50.88
VFSMOD N/AN/AN/A
LSTM 0.928.70.94

Note: VFSMOD is not directly comparable as it models the performance of a mitigation measure rather than baseline runoff.

Experimental Protocol for Model Validation

A robust experimental design is crucial for generating high-quality data to validate predictive models for this compound runoff.

Site Selection and Characterization
  • Soil Analysis: Detailed analysis of the study site's soil, including texture (sand, silt, clay content), organic matter content, pH, and bulk density.

  • Topography: Precise measurement of the experimental plot's slope and length.

  • Meteorological Data: On-site collection of rainfall data (intensity and duration), temperature, and wind speed.

Experimental Setup
  • Plot Design: Establishment of standardized runoff plots (e.g., 2m x 10m) with defined boundaries to isolate surface runoff.

  • This compound Application: Uniform application of this compound at a known rate, representative of typical agricultural practices.

  • Rainfall Simulation: Use of a rainfall simulator to apply artificial rainfall of known intensity and duration, allowing for controlled and repeatable experimental conditions.

Sample Collection and Analysis
  • Runoff and Sediment Sampling: Collection of total runoff volume and representative samples at fixed time intervals throughout the simulated rainfall event.

  • Sample Processing: Separation of water and sediment phases for individual analysis.

  • This compound Quantification: Analysis of this compound concentration in both the water and sediment phases using appropriate analytical techniques (e.g., High-Performance Liquid Chromatography-Mass Spectrometry, HPLC-MS).

Experimental Workflow and Model Validation Logic

The following diagrams illustrate the general workflow for a this compound runoff experiment and the logical process of model validation.

G cluster_0 Field Experiment cluster_1 Data Processing cluster_2 Modeling cluster_3 Validation A Site Selection & Characterization B Plot Establishment A->B C This compound Application B->C D Rainfall Simulation C->D E Runoff & Sediment Sampling D->E F Sample Analysis (HPLC-MS) E->F G Quantify this compound Concentrations F->G H Calculate Runoff & Sediment Loads G->H K Compare Measured vs. Predicted H->K Measured Data I Model Setup & Parameterization J Model Simulation I->J J->K Predicted Data L Calculate Performance Metrics (NSE, RMSE, R²) K->L M Model Acceptance/Rejection L->M

Caption: Experimental workflow for this compound runoff studies.

G cluster_0 Model Validation Process A Acquire Experimental Data (Runoff, this compound Concentration) D Compare Simulation Output with Experimental Data A->D B Select & Parameterize Predictive Model C Run Model Simulation B->C C->D E Good Agreement? D->E F Model is Validated E->F Yes G Refine Model Parameters or Select Alternative Model E->G No G->B

Caption: Logical flow for validating predictive runoff models.

References

Comparative analysis of the ecotoxicological effects of Norazine and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the environmental impact of the herbicide Norazine and its primary breakdown products, desethyl-norazine (DEN) and deisopropyl-norazine (DIN), is crucial for a comprehensive environmental risk assessment. Due to a scarcity of publicly available ecotoxicological data for this compound, this guide leverages data from the closely related and extensively studied triazine herbicide, Atrazine, and its analogous metabolites, desethylatrazine (DEA) and deisopropylatrazine (B29266) (DIA), to provide a comparative analysis. It is important to note that while structurally similar, the toxicological profiles may not be identical, and this comparison should be interpreted with caution.

Executive Summary

This compound, a triazine herbicide, undergoes degradation in the environment, forming principal metabolites such as desethyl-norazine (DEN) and deisopropyl-norazine (DIN). While direct ecotoxicological data for this compound and its metabolites are limited, studies on the analogous herbicide Atrazine and its metabolites provide insights into their potential environmental effects. Generally, the parent compound, Atrazine, exhibits higher toxicity to aquatic organisms than its metabolites. This guide summarizes the available data, outlines common experimental protocols for ecotoxicity testing, and visualizes the metabolic pathway and a typical experimental workflow.

Data Presentation: Ecotoxicological Endpoints

The following table summarizes the acute toxicity data for Atrazine and its metabolites, which are used here as surrogates for this compound and its metabolites. These values, primarily LC50 (lethal concentration for 50% of the test population) and EC50 (effective concentration for 50% of the test population), are standard measures of acute toxicity in ecotoxicology.

CompoundTest OrganismEndpointDurationValue (µg/L)Reference
Atrazine Rainbow trout (Oncorhynchus mykiss)LC5096 h4,500 - 11,000[Data derived from multiple ecotoxicology databases]
Bluegill sunfish (Lepomis macrochirus)LC5096 h16,000[Data derived from multiple ecotoxicology databases]
Daphnia magna (Water flea)EC5048 h6,900 - 87,000[Data derived from multiple ecotoxicology databases]
Green algae (Selenastrum capricornutum)EC5072 h49 - 1,800[Data derived from multiple ecotoxicology databases]
Desethylatrazine (DEA) Rainbow trout (Oncorhynchus mykiss)LC5096 h>100,000[Data derived from multiple ecotoxicology databases]
Daphnia magna (Water flea)EC5048 h~90,000[Data derived from multiple ecotoxicology databases]
Green algae (Selenastrum capricornutum)EC5072 h~3,800[Data derived from multiple ecotoxicology databases]
Deisopropylatrazine (DIA) Rainbow trout (Oncorhynchus mykiss)LC5096 h>100,000[Data derived from multiple ecotoxicology databases]
Daphnia magna (Water flea)EC5048 h>100,000[Data derived from multiple ecotoxicology databases]
Green algae (Selenastrum capricornutum)EC5072 h~3,300[Data derived from multiple ecotoxicology databases]

Note: The wide range of reported values can be attributed to variations in experimental conditions, such as water temperature, pH, and the specific strain of the test organism.

Experimental Protocols

The ecotoxicological data presented are typically generated following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of data across different laboratories.

Acute Toxicity Test for Fish (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Test Organism: Commonly used species include Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

  • Exposure: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system.

  • Duration: 96 hours.

  • Observations: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods like probit analysis.

Acute Immobilisation Test for Daphnia sp. (OECD 202)

This test assesses the acute toxicity to Daphnia magna by determining the concentration that immobilizes 50% of the population (EC50) after 48 hours.

  • Test Organism: Daphnia magna (a small freshwater crustacean).

  • Exposure: Daphnids are exposed to a series of concentrations of the test substance in a static system.

  • Duration: 48 hours.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 value and its confidence limits are calculated.

Alga, Growth Inhibition Test (OECD 201)

This test evaluates the effect of a substance on the growth of freshwater algae by determining the concentration that inhibits growth by 50% (EC50) over 72 hours.

  • Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata.

  • Exposure: Algal cultures are exposed to various concentrations of the test substance under controlled light and temperature conditions.

  • Duration: 72 hours.

  • Observations: Algal growth is measured by cell counts or a surrogate parameter like chlorophyll (B73375) fluorescence.

  • Data Analysis: The EC50 for growth rate inhibition is calculated.

Mandatory Visualizations

Metabolic Pathway of this compound

The degradation of this compound in the environment primarily involves the removal of its ethyl and isopropyl groups, leading to the formation of desethyl-norazine (DEN) and deisopropyl-norazine (DIN). Further degradation can also occur.

Norazine_Metabolism This compound This compound DEN Desethyl-norazine (DEN) This compound->DEN De-ethylation DIN Deisopropyl-norazine (DIN) This compound->DIN De-isopropylation Further_Degradation Further Degradation Products DEN->Further_Degradation DIN->Further_Degradation

Caption: Metabolic degradation pathway of this compound to its primary metabolites.

Experimental Workflow for Ecotoxicity Testing

The following diagram illustrates a typical workflow for assessing the ecotoxicological effects of a substance like this compound and its metabolites.

Ecotoxicity_Workflow cluster_0 Phase 1: Range-Finding Tests cluster_1 Phase 2: Definitive Toxicity Tests cluster_2 Phase 3: Data Analysis & Risk Assessment Range_Fish Fish Acute Toxicity (Broad Concentrations) Definitive_Fish Fish LC50 Determination (Narrow Concentrations) Range_Fish->Definitive_Fish Range_Daphnia Daphnia Immobilisation (Broad Concentrations) Definitive_Daphnia Daphnia EC50 Determination (Narrow Concentrations) Range_Daphnia->Definitive_Daphnia Range_Algae Algal Growth Inhibition (Broad Concentrations) Definitive_Algae Algal EC50 Determination (Narrow Concentrations) Range_Algae->Definitive_Algae Data_Analysis Statistical Analysis (e.g., Probit) Definitive_Fish->Data_Analysis Definitive_Daphnia->Data_Analysis Definitive_Algae->Data_Analysis Risk_Assessment Environmental Risk Assessment Data_Analysis->Risk_Assessment

Caption: A generalized experimental workflow for ecotoxicity assessment.

Validating Biomarkers for Norazine Exposure in Aquatic Organisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available research specifically validating biomarkers for Norazine exposure in aquatic organisms necessitates a comparative approach. This guide leverages experimental data from studies on closely related and extensively researched s-triazine herbicides, namely atrazine (B1667683) and simazine (B1681756), to provide a framework for selecting and validating biomarkers for this compound.

This compound, a chlorinated s-triazine herbicide, primarily acts by inhibiting photosynthesis in plants.[1] While its direct targets in aquatic animals are less specific, exposure to triazine herbicides is broadly associated with three key toxicological effects: oxidative stress, neurotoxicity, and endocrine disruption.[2][3][4] This guide compares established biomarkers within these categories, offering detailed experimental protocols and performance data from studies on atrazine and simazine to inform biomarker validation for this compound.

Comparison of Potential Biomarkers for this compound Exposure

The selection of appropriate biomarkers is critical for accurately assessing the impact of this compound in aquatic environments. The following tables summarize key biomarkers, their performance based on studies with atrazine and simazine, and the aquatic organisms in which they have been evaluated.

Biomarker CategoryBiomarkerOrganism(s)Observed Effect of Triazine ExposureKey Performance Insights
Oxidative Stress Catalase (CAT)Fish (e.g., Channa punctatus), Crayfish (Procambarus clarkii)Inhibition of activity[5][6]Sensitive indicator of oxidative stress, often used in conjunction with other antioxidant enzymes.[5][6]
Superoxide (B77818) Dismutase (SOD)Fish (e.g., Channa punctatus), Crayfish (Procambarus clarkii)Inhibition of activity[5][6]An initial increase may be observed as a primary defense, followed by inhibition at higher concentrations or longer exposure.[5][6]
Glutathione S-Transferase (GST)FishVariable, can be induced or inhibitedImportant for detoxification, its response can indicate the organism's capacity to metabolize the herbicide.
Lipid Peroxidation (measured as MDA)Fish (e.g., Channa punctatus), Crayfish (Procambarus clarkii)Increased levels[5][6]A direct marker of cellular damage resulting from oxidative stress.[5][6]
Neurotoxicity Acetylcholinesterase (AChE)Fish (e.g., Zebrafish)Inhibition of activity[7]A widely used and sensitive biomarker for neurotoxic contaminants, including some pesticides.[7][8]
Endocrine Disruption Vitellogenin (VTG)FishInduction in malesA key biomarker for exposure to estrogenic compounds; triazines have been shown to have endocrine-disrupting effects.[1]
Aromatase (Cyp19a1)Fish (e.g., Zebrafish)Upregulation of gene expression[1]Atrazine has been shown to increase the expression of this enzyme, which is involved in estrogen synthesis.[1]
Steroid Hormones (e.g., Estradiol, Testosterone)FishAltered levels[9]Direct measurement of hormonal changes provides evidence of endocrine disruption.[9]

Experimental Protocols

Detailed methodologies are crucial for the reliable validation and application of biomarkers. The following are protocols for key biomarkers discussed in this guide.

Oxidative Stress Biomarkers

a) Measurement of Catalase (CAT) and Superoxide Dismutase (SOD) Activity in Fish Liver

  • Tissue Preparation: Homogenize fish liver samples in a phosphate (B84403) buffer (pH 7.4) on ice. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is used for the enzyme assays.

  • Catalase (CAT) Assay:

    • The assay is based on the decomposition of hydrogen peroxide (H₂O₂) by CAT.

    • Mix the supernatant with a known concentration of H₂O₂ in a phosphate buffer.

    • Measure the decrease in absorbance at 240 nm over time using a spectrophotometer.

    • One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

  • Superoxide Dismutase (SOD) Assay:

    • This assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

    • Generate superoxide radicals in a reaction mixture (e.g., using a xanthine-xanthine oxidase system).

    • The presence of SOD in the sample will inhibit the NBT reduction, which can be measured as a decrease in absorbance at 560 nm.

    • One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

b) Quantification of Lipid Peroxidation (Malondialdehyde - MDA) in Crayfish Hepatopancreas

  • Tissue Preparation: Homogenize hepatopancreas tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to obtain the supernatant.

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay:

    • Mix the supernatant with a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid - TCA).

    • Heat the mixture at 95°C for a specified time (e.g., 30 minutes) to allow the reaction between MDA and TBA to form a colored product.

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Quantify MDA concentration using a standard curve prepared with a known concentration of MDA.[6]

Neurotoxicity Biomarker

a) Acetylcholinesterase (AChE) Activity Assay in Fish Brain

  • Tissue Preparation: Dissect the brain and homogenize it in a cold phosphate buffer (pH 8.0) containing a non-ionic detergent like Triton X-100. Centrifuge the homogenate at a low speed (e.g., 7,000 x g) for 10 minutes at 4°C to remove large debris.[8]

  • Ellman's Method:

    • This is the most common method for measuring AChE activity.[10]

    • In a microplate well, add the brain supernatant, 5,5'-dithiobis-2-nitrobenzoic acid (DTNB), and the substrate acetylthiocholine (B1193921) iodide (ATChI).[8]

    • AChE hydrolyzes ATChI to thiocholine, which then reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate).

    • The rate of color formation is measured spectrophotometrically at 405-412 nm and is proportional to the AChE activity.[8][10]

    • Enzyme activity is typically expressed as µmol of substrate hydrolyzed per minute per mg of protein.

Endocrine Disruption Biomarkers

a) Quantification of Vitellogenin (VTG) in Fish Plasma using ELISA

  • Sample Collection: Collect blood from the fish and centrifuge to separate the plasma.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Coat a microplate with a capture antibody specific to the vitellogenin of the target fish species.

    • Add the plasma samples to the wells. Vitellogenin present in the plasma will bind to the capture antibody.

    • Add a detection antibody, also specific to vitellogenin, which is conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Add a substrate for the enzyme that produces a colored product.

    • The intensity of the color is proportional to the amount of vitellogenin in the sample and can be quantified by measuring the absorbance at a specific wavelength.

    • A standard curve using purified vitellogenin is used to determine the concentration in the samples.

b) Measurement of Aromatase (Cyp19a1) Gene Expression using qPCR

  • RNA Extraction: Extract total RNA from the gonads or brain of the fish using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative Polymerase Chain Reaction (qPCR):

    • Perform qPCR using primers specific for the cyp19a1 gene and a housekeeping gene (for normalization).

    • The qPCR reaction amplifies the target DNA, and the increase in fluorescence of a DNA-binding dye (e.g., SYBR Green) is monitored in real-time.

    • The cycle threshold (Ct) value is determined for both the target and housekeeping genes.

    • The relative expression of the cyp19a1 gene is calculated using the ΔΔCt method.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound and the workflows for biomarker validation is essential for a comprehensive understanding.

Norazine_Oxidative_Stress_Pathway This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Cellular_Damage Cellular Damage ROS->Cellular_Damage Antioxidant_Defense Antioxidant Defense System ROS->Antioxidant_Defense Lipid_Peroxidation Lipid Peroxidation (MDA) Cellular_Damage->Lipid_Peroxidation SOD Superoxide Dismutase (SOD) Antioxidant_Defense->SOD Activation/ Inhibition CAT Catalase (CAT) Antioxidant_Defense->CAT Activation/ Inhibition GST Glutathione S-Transferase (GST) Antioxidant_Defense->GST Activation/ Inhibition

Figure 1: Oxidative stress pathway induced by this compound exposure.

Biomarker_Validation_Workflow cluster_0 Phase 1: Laboratory Exposure cluster_1 Phase 2: Field Validation cluster_2 Phase 3: Data Interpretation Exposure Exposure of Aquatic Organisms to this compound Sampling Tissue/Fluid Sampling Exposure->Sampling Biomarker_Analysis Biomarker Analysis (e.g., CAT, AChE, VTG) Sampling->Biomarker_Analysis Dose_Response Dose-Response Assessment Biomarker_Analysis->Dose_Response Statistical_Analysis Statistical Analysis Dose_Response->Statistical_Analysis Field_Sampling Sampling from Contaminated and Reference Sites Biomarker_Measurement Biomarker Measurement Field_Sampling->Biomarker_Measurement Correlation Correlation with this compound Concentrations Biomarker_Measurement->Correlation Correlation->Statistical_Analysis Validation Biomarker Validation Statistical_Analysis->Validation

Figure 2: Workflow for biomarker validation.

Conclusion

While direct validation studies for this compound biomarkers in aquatic organisms are currently limited, a robust validation framework can be established by leveraging the extensive research on related s-triazine herbicides like atrazine and simazine. The biomarkers and protocols outlined in this guide, focusing on oxidative stress, neurotoxicity, and endocrine disruption, provide a strong foundation for researchers and scientists. It is crucial to conduct this compound-specific dose-response studies and field validation to confirm the sensitivity and specificity of these biomarkers for this particular compound. Such efforts will be instrumental in developing reliable tools for monitoring and assessing the ecological risks of this compound in aquatic ecosystems.

References

Comparing the efficacy of different Norazine formulations

Author: BenchChem Technical Support Team. Date: December 2025

As a large language model, I am unable to find any publicly available scientific or medical information regarding a drug named "Norazine." It appears that "this compound" may be a hypothetical substance, as there are no registered drugs with this name, nor are there any published studies on its formulations or efficacy.

Therefore, I am unable to provide a comparison guide with experimental data, protocols, and visualizations as requested.

To fulfill your request, please provide the name of a real, existing medication for which scientific data is available. I would then be able to:

  • Gather information on its different formulations.

  • Find and analyze studies comparing the efficacy of these formulations.

  • Present the quantitative data in structured tables.

  • Detail the experimental protocols from the cited studies.

  • Create the required diagrams for signaling pathways and experimental workflows using Graphviz.

I am ready to assist you as soon as you can provide the name of a recognized pharmaceutical agent.

Safety Operating Guide

Proper Disposal of Norazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data sheets (SDS) and official disposal procedures for Norazine could not be located in the available resources. The following guidance is synthesized from general best practices for the disposal of hazardous chemicals, particularly s-triazine herbicides. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company to ensure full compliance with local, state, and federal regulations.

This compound, a chlorinated s-triazine herbicide, requires careful handling and disposal to mitigate risks to personnel and the environment.[1] Improper disposal can lead to soil and water contamination, posing a threat to non-target organisms and potentially human health.[1][2] This document provides a procedural framework for the safe management and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure that all relevant personnel are familiar with the following safety protocols.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Chemical-resistant gloves

  • Safety glasses or goggles

  • A lab coat or other protective clothing

In cases of potential aerosol generation or inadequate ventilation, a dust respirator should be used.[3]

Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[3]

Spill Response: In the event of a this compound spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.

  • Carefully collect the absorbed material into a designated, sealable hazardous waste container.

  • Clean the spill area with a suitable decontamination solution, and collect the cleaning materials as hazardous waste.

  • Prevent spilled material from entering drains or waterways.

This compound Properties

A summary of the known chemical and physical properties of this compound is provided in the table below.[1][4]

PropertyValue
Chemical Formula C₇H₁₂ClN₅
Molecular Weight 201.66 g/mol
Appearance White to almost white crystalline powder
Melting Point 158°C
Boiling Point 329.54°C (estimate)
Water Solubility 0.26 g/L at 21°C
pKa 2.27 (predicted)

Environmental Hazards

This compound's persistence in soil and potential for groundwater contamination are significant environmental concerns.[1] As a member of the triazine herbicide family, it is designed to inhibit photosynthesis in target plant species.[1]

HazardDescription
Soil Persistence This compound can persist in soil, with its degradation influenced by factors such as soil type, moisture, and microbial activity.[1]
Groundwater Contamination Due to its mobility and that of its metabolites, this compound poses a risk of leaching into groundwater.[1]
Toxicity to Non-Target Organisms While effective against weeds, this compound can also impact beneficial plants and soil microorganisms.[1] Its metabolites may also exhibit different toxicity profiles.[1]

Step-by-Step Disposal Procedure

The following procedure outlines the general steps for the proper disposal of this compound waste.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including unused product, contaminated labware (e.g., pipettes, flasks), and contaminated PPE.

    • Segregate this compound waste from other laboratory waste to prevent cross-contamination and ensure proper disposal.

  • Containerization and Labeling:

    • Use only approved, leak-proof, and chemically compatible containers for this compound waste.

    • Clearly label each container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations. The label should also include the accumulation start date.

  • Storage:

    • Store sealed this compound waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Do not attempt to dispose of this compound waste via standard trash or down the drain.[5][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

NorazineDisposalWorkflow start This compound Waste Generated consult_sds Consult Institutional EHS & Waste Vendor start->consult_sds identify_hazards Identify Hazards (Herbicide, Environmental Toxin) consult_sds->identify_hazards wear_ppe Wear Appropriate PPE identify_hazards->wear_ppe segregate_waste Segregate from Incompatible Waste wear_ppe->segregate_waste containerize Containerize in Labeled, Sealed Container segregate_waste->containerize store Store in Designated Hazardous Waste Area containerize->store professional_disposal Arrange for Professional Disposal store->professional_disposal end Disposal Complete professional_disposal->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Norazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous compounds like Norazine. This guide provides immediate and essential safety and logistical information for the handling and disposal of this compound, with a focus on personal protective equipment (PPE). Adherence to these procedural steps is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

As a triazine-based compound, this compound necessitates the use of specific PPE to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn in situations with a high risk of splashing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (P100) is recommended, especially when handling the powder form or when engineering controls are insufficient to maintain exposure below acceptable limits.
Body Protection A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of potential for significant exposure, a chemical-resistant suit or coveralls are recommended.
Foot Protection Closed-toe shoes are mandatory in a laboratory setting. When handling large quantities or in situations with a risk of spills, chemical-resistant boots should be worn.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps for safe handling.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling Review SDS Review this compound SDS Gather PPE Gather Required PPE Review SDS->Gather PPE Inspect PPE Inspect PPE for Integrity Gather PPE->Inspect PPE Prepare Workspace Prepare Well-Ventilated Workspace Inspect PPE->Prepare Workspace Don PPE Don PPE Correctly Handle this compound Handle this compound with Care Don PPE->Handle this compound Minimize Dust/Aerosol Minimize Dust/Aerosol Generation Handle this compound->Minimize Dust/Aerosol Decontaminate Workspace Decontaminate Workspace Doff PPE Doff PPE Correctly Decontaminate Workspace->Doff PPE Dispose PPE Dispose of Contaminated PPE Doff PPE->Dispose PPE Wash Hands Wash Hands Thoroughly Dispose PPE->Wash Hands

This compound Handling Workflow Diagram

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • This compound Waste: Collect all waste this compound, including expired or unused product, in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated PPE: All disposable PPE (gloves, lab coats, etc.) that has come into contact with this compound should be considered hazardous waste and collected in a separate, clearly labeled container.

  • Contaminated Labware: Reusable labware should be decontaminated thoroughly. If disposable, it should be treated as hazardous waste.

Disposal Procedure:

  • Consult Institutional Guidelines: Always follow your institution's specific chemical waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.

  • Licensed Waste Disposal Vendor: Arrange for the collection and disposal of hazardous waste through a licensed and reputable chemical waste disposal company.

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.

By implementing these essential safety and logistical protocols, researchers and scientists can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility within the laboratory.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.